molecular formula C7H4BrF3O B1271998 2-Bromo-4-(trifluoromethyl)phenol CAS No. 81107-97-3

2-Bromo-4-(trifluoromethyl)phenol

Cat. No.: B1271998
CAS No.: 81107-97-3
M. Wt: 241 g/mol
InChI Key: DTEDKIRYMYDIGO-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4BrF3O and its molecular weight is 241 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEDKIRYMYDIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375596
Record name 2-Bromo-4-(trifluoromethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81107-97-3
Record name 2-Bromo-4-(trifluoromethyl)phenol
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Record name 2-Bromo-4-(trifluoromethyl)phenol
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Foundational & Exploratory

A Technical Guide to 2-Bromo-4-(trifluoromethyl)phenol (CAS No. 81107-97-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comprehensive technical overview of 2-Bromo-4-(trifluoromethyl)phenol, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. Identified by its CAS Number 81107-97-3, this compound's unique trifunctional structure—a phenolic hydroxyl group, a bromine atom, and a trifluoromethyl group—makes it a highly versatile building block.[1] The trifluoromethyl moiety, in particular, is known to enhance critical properties in pharmaceutical candidates, such as metabolic stability and binding affinity.[2][3] This document details its physicochemical properties, outlines a standard laboratory-scale synthesis protocol with mechanistic insights, discusses its primary applications, and provides essential safety and handling information.

Chemical Identification and Physicochemical Properties

Correctly identifying a chemical is the foundation of sound scientific work. The primary identifiers and key physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 81107-97-3[1][4][5][6][7]
IUPAC Name This compound[5]
Molecular Formula C₇H₄BrF₃O[1][4][5]
InChI Key DTEDKIRYMYDIGO-UHFFFAOYSA-N[5]

| Synonyms | 3-Bromo-4-hydroxybenzotrifluoride, 4-Trifluoromethyl-2-bromophenol[5] |

Table 2: Physicochemical Properties

Property Value Source(s)
Molecular Weight 241.01 g/mol [1][4][7]
Physical Form Liquid [4][5]
Appearance Colorless to light yellow or brown liquid [1][5]
Density ~1.752 g/cm³ (Predicted) [1][4]
pKa 7.03 ± 0.18 (Predicted) [4]
Refractive Index ~1.496 - 1.500 [1][4]

| Purity | Typically ≥98% (by GC) |[1][5] |

Synthesis and Chemical Reactivity

The most common and straightforward synthesis of this compound involves the direct electrophilic bromination of its precursor, 4-(trifluoromethyl)phenol.[4][8]

Causality of the Reaction: The phenol's hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the substitution is strongly directed to the positions ortho to the hydroxyl group. The trifluoromethyl (-CF₃) group is a deactivating, meta-directing group, which further disfavors substitution at the positions adjacent to it, reinforcing the regioselectivity of the bromination at the 2-position.

G cluster_reactants Reactants cluster_process Process cluster_product Product p_tfmp 4-(Trifluoromethyl)phenol reaction Electrophilic Bromination in Dichloromethane (DCM) (Cooling required) p_tfmp->reaction Substrate br2 Bromine (Br₂) br2->reaction Reagent final_product This compound reaction->final_product Yields G cluster_reactions Synthetic Transformations cluster_applications Resulting Scaffolds center_node This compound ether O-Alkylation/ O-Arylation center_node->ether suzuki Suzuki Coupling center_node->suzuki buchwald Buchwald-Hartwig Amination center_node->buchwald other Other Cross-Couplings center_node->other pharma Pharmaceutical Actives ether->pharma suzuki->pharma agro Agrochemicals suzuki->agro buchwald->pharma poly Advanced Polymers other->poly

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(trifluoromethyl)phenol for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Bromo-4-(trifluoromethyl)phenol is a versatile halogenated phenol derivative increasingly utilized as a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique molecular structure, featuring both a bromine atom and a trifluoromethyl group, imparts desirable characteristics such as enhanced lipophilicity and metabolic stability to target molecules.[1] Despite its growing importance, comprehensive public data on its fundamental physicochemical properties, particularly solubility and stability, remain scarce. This technical guide addresses this knowledge gap by providing a deep dive into the theoretical underpinnings of these properties. More critically, it furnishes detailed, field-proven experimental protocols for their empirical determination. By synthesizing foundational chemical principles with robust, self-validating methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals, enabling the generation of reliable data crucial for reaction optimization, formulation design, and regulatory assessment.

Introduction

This compound (CAS No. 81107-97-3) is a specialized chemical intermediate whose strategic value lies in its trifluoromethylphenyl core. The trifluoromethyl (-CF3) group is a powerful bioisostere for various functional groups, known to significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by increasing metabolic stability, enhancing membrane permeability, and altering receptor binding affinity.[1] The additional presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, making this compound a highly adaptable scaffold in synthetic chemistry.[1]

An understanding of solubility and stability is not merely academic; it is a cornerstone of successful chemical development. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is a primary determinant of a compound's behavior in purification processes like crystallization. For active pharmaceutical ingredients (APIs), it directly impacts bioavailability. Stability, the compound's resilience to degradation under various environmental stresses, is paramount for determining storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing or storage.

This guide provides the theoretical context and practical workflows to empower scientists to rigorously characterize the solubility and stability of this compound.

Physicochemical Profile

A baseline understanding of a compound's intrinsic properties is essential before investigating its behavior in solution or under stress. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 81107-97-3[2][3]
Molecular Formula C₇H₄BrF₃O[2][3]
Molecular Weight 241.01 g/mol [2][3]
Appearance Colorless to light brown/orange liquid[1][2]
Boiling Point 196.7 ± 35.0 °C (Predicted)[2]
Density ~1.75 g/cm³ (Predicted)[1][2]
pKa 7.03 ± 0.18 (Predicted)[2]
λmax 317 nm (in Acetonitrile)[2]
IUPAC Name This compound[3]

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. Therefore, this section focuses on the theoretical principles governing its solubility and provides a gold-standard protocol for its experimental determination.

Theoretical Considerations

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound presents a dualistic nature:

  • Polar Moiety: The phenolic hydroxyl (-OH) group is polar and capable of hydrogen bonding, suggesting affinity for polar solvents like alcohols and water.

  • Non-polar Moiety: The aromatic ring, substituted with a bromine atom and a highly lipophilic trifluoromethyl group, is non-polar. This large, hydrophobic portion predicts solubility in non-polar organic solvents.[1]

Based on this structure, we can make qualitative predictions:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) where both hydrogen bonding and dispersion forces can be accommodated.

  • Moderate Solubility: Expected in less polar solvents like dichloromethane and ethyl acetate.

  • Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, toluene) and, likely, in water. The large, hydrophobic surface area of the brominated, trifluoromethylated ring is expected to overcome the solubilizing effect of the single hydroxyl group in aqueous media. This is analogous to how tribromophenol is significantly less water-soluble than phenol.[4]

Experimental Determination of Thermodynamic Solubility

To obtain precise, reliable data, an experimental approach is necessary. The isothermal shake-flask method is the universally accepted standard for determining thermodynamic solubility. Its core principle is to allow a surplus of the solid compound to equilibrate with a solvent at a constant temperature until the solution is saturated. This method is trusted because it ensures a true thermodynamic equilibrium is reached, providing data that is independent of kinetic factors.[5]

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Causality in Method Design:

  • Excess Solid: Using an amount of compound that will not fully dissolve ensures that the final solution is genuinely saturated.

  • Extended Equilibration (48-72h): Many compounds, especially crystalline ones, dissolve slowly. A prolonged, agitated incubation is critical to overcome kinetic barriers and reach a true thermodynamic equilibrium.[5] Shorter times risk underestimating the true solubility.

  • Temperature Control: Solubility is temperature-dependent. A thermostatic shaker bath is essential for data reproducibility.

  • Phase Separation: Centrifugation or filtration is required to separate the saturated supernatant from undissolved solid, which would otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: Accurate quantification of the dissolved compound is the final, crucial step. A pre-developed and validated method (e.g., HPLC-UV, GC-FID) with a proper calibration curve is non-negotiable for trustworthy results.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to several 2 mL glass vials. The amount should be visibly more than what is expected to dissolve.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., water, methanol, acetonitrile, hexane).

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate for 48 to 72 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, remove the vials and let them stand at the same temperature for 1 hour to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.

  • Sampling: Carefully remove a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS.[6][7]

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate in Shaker Bath (48-72h at const. Temp) B->C D 4. Centrifuge to Pellet Undissolved Solid C->D E 5. Sample Supernatant D->E F 6. Dilute Sample E->F G 7. Analyze via HPLC or GC F->G H 8. Calculate Solubility G->H caption Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Assessing the stability of this compound involves evaluating its response to environmental factors such as pH, light, heat, and oxidizing conditions.

General Chemical Stability and Storage

Under normal laboratory conditions, this compound is considered stable.[8][9]

  • Recommended Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9][10] Room temperature storage is generally acceptable.

  • Conditions to Avoid: Protect from excess heat and direct light.[8] For a similar compound, 2-bromo-4-fluorophenol, light exposure is a specific condition to avoid.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[8][9]

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is a critical practice in pharmaceutical development. It involves intentionally exposing the compound to harsh conditions to accelerate decomposition. This process helps to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating the parent compound from its impurities.

Hydrolytic Stability: The predicted pKa of ~7.03 suggests the phenol is weakly acidic.[2] At neutral or acidic pH, it will exist predominantly in its protonated form. In basic conditions (pH > 7), it will increasingly deprotonate to the phenoxide anion. This phenoxide is more electron-rich and thus more susceptible to oxidative degradation.

Photostability: Aromatic compounds, especially phenols, are often susceptible to photodegradation. Research on the closely related 2-(trifluoromethyl)phenol has shown that it undergoes rapid photochemical degradation in aqueous solutions, a process that is significantly accelerated at higher pH levels (pH 10 vs. pH 5 or 7).[12] This provides a strong rationale to suspect that this compound will exhibit similar light sensitivity, particularly under basic conditions.

Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Causality in Method Design:

  • Defined Stress Conditions: Using standardized conditions (e.g., 0.1 M HCl/NaOH, 3% H₂O₂) allows for reproducible and comparable results.

  • Time Points: Sampling at multiple time points (e.g., 0, 2, 8, 24 hours) provides kinetic information about the rate of degradation.

  • Control Samples: A sample protected from the stress condition (e.g., a dark control for a photostability test) is essential to differentiate degradation from simple hydrolytic instability.

  • Mass Balance: A good stability-indicating method should account for the loss of the parent compound with a corresponding appearance of degradation products, aiming for a mass balance close to 100%.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, dilute the stock solution into the stress medium.

    • Acid Hydrolysis: Dilute into 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Dilute into 0.1 M NaOH. Keep at room temperature (reactions are often rapid).

    • Oxidation: Dilute into 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal: Dilute into purified water. Heat at 60°C.

    • Photolytic: Dilute into purified water. Expose to a photostability chamber with controlled light (e.g., ICH Q1B option 2). A parallel sample wrapped in aluminum foil serves as the dark control.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively. This stops the reaction before analysis.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC-UV/DAD method. The method should be capable of resolving the parent peak from all major degradation products.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, we can hypothesize pathways based on the chemistry of halogenated phenols. Biodegradation of phenols in the environment often proceeds via hydroxylation to a catechol intermediate, followed by enzymatic ring-opening (meta or ortho cleavage).[13][14] Chemical degradation under forced conditions could involve oxidation to quinone-like structures, displacement of the bromide, or, under very harsh conditions, cleavage of the robust C-F bonds.

G cluster_stress cluster_products A This compound B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Photolysis (UV/Vis) A->D E Heat A->E G Hydroxylated or Debrominated Species B->G H Polymerization Products B->H F Oxidized Species (e.g., Quinones) C->F C->G D->F D->G D->H E->H I Ring-Opened Products (under harsh conditions) caption Conceptual Map of Forced Degradation.

Caption: Conceptual Map of Forced Degradation.

Analytical Methodologies

The successful execution of the protocols described above hinges on robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies. A reversed-phase C18 column with a UV detector (or a diode-array detector for peak purity analysis) is typically effective. The mobile phase would likely consist of an acetonitrile/water or methanol/water gradient with a pH modifier like formic acid or trifluoroacetic acid to ensure sharp peaks.

  • Gas Chromatography (GC): GC is well-suited for solubility determination in volatile organic solvents. It can be performed on underivatized phenols using a Flame Ionization Detector (GC-FID).[6] For enhanced sensitivity, especially in complex matrices, the phenol can be derivatized (e.g., with pentafluorobenzyl bromide) and analyzed by GC with an Electron Capture Detector (GC-ECD).[6] Coupling GC to a Mass Spectrometer (GC-MS) provides definitive identification.[7]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

  • Primary Hazards: Classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166, and a laboratory coat.[8]

  • Handling: All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10] Avoid contact with skin, eyes, and clothing.

  • First Aid: In case of skin contact, wash immediately with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation persists.

Conclusion

References

Navigating the Synthesis Landscape: A Technical Guide to 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Strategic Importance

2-Bromo-4-(trifluoromethyl)phenol, identified by CAS number 81107-97-3, is a substituted phenol featuring both a bromine atom and a trifluoromethyl group.[1][2][3] This unique substitution pattern imparts valuable characteristics for organic synthesis, including enhanced reactivity and altered lipophilicity, making it a significant intermediate in the creation of more complex molecules.[4] Its application spans the development of novel anti-inflammatory drugs, analgesics, herbicides, and fungicides.[4]

Identifier Value Source(s)
CAS Number 81107-97-3[1][2][3]
Molecular Formula C₇H₄BrF₃O[2][3][5]
Molecular Weight 241.01 g/mol [1][3][5]
IUPAC Name This compound[2]
Synonyms 2-Bromo-4-trifluoromethylphenol, 3-Bromo-4-hydroxybenzotrifluoride[6]

Hazard Identification and Risk Mitigation

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance requiring careful handling.[6][7] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

  • H315: Causes skin irritation [6]

  • H319: Causes serious eye irritation [6]

  • H335: May cause respiratory irritation [6]

The "Warning" signal word is associated with this compound.[6] A comprehensive understanding of these hazards is the first step in implementing a robust safety culture in the laboratory. The trifluoromethyl group can enhance the acidity of the phenolic proton, and the bromine atom adds to the molecule's reactivity, both factors likely contributing to its irritant properties.

Proactive Exposure Control Workflow

The following workflow illustrates the hierarchy of controls, a fundamental concept in chemical safety, applied to the handling of this compound. The most effective controls are at the top, with personal protective equipment (PPE) representing the final line of defense.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (e.g., Chemical Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Start Exposure Event Identify Identify Exposure Route Start->Identify Skin Skin Contact: - Remove contaminated clothing - Wash with soap & water for 15 min - Seek medical attention if irritation persists Identify->Skin Skin Eyes Eye Contact: - Rinse with water for several minutes - Remove contact lenses - Continue rinsing - Seek immediate medical attention Identify->Eyes Eyes Inhalation Inhalation: - Move to fresh air - Keep comfortable for breathing - Seek medical help if unwell Identify->Inhalation Inhalation End Medical Evaluation Skin->End Eyes->End Inhalation->End

References

reactivity of the trifluoromethyl group on a phenol ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group on a Phenol Ring

Abstract

The incorporation of the trifluoromethyl (CF₃) group onto a phenol scaffold is a cornerstone of modern medicinal and materials chemistry. This guide provides an in-depth analysis of the profound influence the CF₃ group exerts on the reactivity of the phenol ring. We will explore the fundamental electronic effects, the modulation of phenolic acidity, and the nuanced control it offers over electrophilic and nucleophilic aromatic substitution reactions. Mechanistic insights, field-proven experimental protocols, and the strategic implications for drug design are synthesized to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Trifluoromethyl Group: A Unique Modulator of Electronic Structure

The trifluoromethyl group is a powerful modulator of molecular properties, primarily due to the high electronegativity of its three fluorine atoms. This results in a potent electron-withdrawing inductive effect (-I), which significantly alters the electron density distribution within the aromatic ring.[1][2] Unlike many other substituents, the CF₃ group has no resonance-donating capability (+M effect), making its inductive effect the dominant electronic factor.[1]

This strong electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack by reducing its nucleophilicity.[3][4] Conversely, this same property activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[5][6]

Impact on Phenolic Acidity (pKa)

The strong -I effect of the CF₃ group has a dramatic impact on the acidity of the phenolic proton. By withdrawing electron density from the ring and, consequently, from the phenoxide oxygen, it stabilizes the conjugate base. This stabilization facilitates the deprotonation of the hydroxyl group, resulting in a lower pKa value compared to unsubstituted phenol. This enhanced acidity is a critical consideration in designing reactions and predicting physiological behavior.[5][7]

For instance, the pKa of phenol is approximately 9.9, while the introduction of a CF₃ group in the meta position lowers the pKa significantly.

CompoundpKa Value (Aqueous)
Phenol~9.9
3-(Trifluoromethyl)phenol9.08[8]
4-(Trifluoromethyl)phenol9.39[9]
3,5-Bis(trifluoromethyl)phenol8.03[8]
4-Nitro-3-(trifluoromethyl)phenol6.07[10]

This table clearly demonstrates that the CF₃ group substantially increases the acidity of the phenol, an effect that is amplified by the presence of multiple CF₃ groups or other electron-withdrawing substituents.

Navigating Aromatic Substitution Reactions

The reactivity of a trifluoromethyl-substituted phenol in aromatic substitution is a fascinating interplay between the strongly activating, ortho,para-directing hydroxyl group and the strongly deactivating, meta-directing trifluoromethyl group.[5][11]

Electrophilic Aromatic Substitution (EAS)

In EAS, the powerful activating and ortho,para-directing nature of the hydroxyl group typically dominates the reaction's regioselectivity.[11][12] The CF₃ group's primary role is to decrease the overall reaction rate by deactivating the ring.[4] Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the hydroxyl group and meta to the trifluoromethyl group, where the activating effect of the -OH group is strongest.

The following diagram illustrates the directing influences on a model substrate, 3-(trifluoromethyl)phenol.

EAS_Directing_Effects sub 3-(Trifluoromethyl)phenol ring C1 OH C3 CF₃ C2_label ortho (activated) C4_label meta (deactivated) C6_label para (activated) C2_arrow C6_arrow

Caption: Directing effects in electrophilic aromatic substitution of 3-(trifluoromethyl)phenol.

A practical example is the acid-promoted electrophilic trifluoromethylthiolation of substituted phenols.[13][14] For phenols unsubstituted at the para position, the reaction is exclusively para-selective, highlighting the directing power of the hydroxyl group.[13][14]

Nucleophilic Aromatic Substitution (SNAr)

The CF₃ group's strong electron-withdrawing nature is highly advantageous for SNAr reactions.[6] For SNAr to proceed, a good leaving group (e.g., a halide) must be present on the ring, and the CF₃ group must be positioned ortho or para to it to effectively stabilize the intermediate Meisenheimer complex through induction. The hydroxyl group, being a poor leaving group itself, does not typically participate directly in SNAr unless converted to a better leaving group (e.g., a tosylate).[5] However, in its phenoxide form, it can act as a potent nucleophile in SNAr reactions with other activated aromatic systems.[5]

The workflow for a typical SNAr reaction on a CF₃-activated aryl halide is shown below.

SNAr_Workflow sub Substrate (e.g., 4-Fluoro-3-(trifluoromethyl)phenol) react Reaction Setup Inert Atmosphere (N₂/Ar) Controlled Temperature sub->react nuc Nucleophile (e.g., NaOMe) nuc->react solv Solvent (e.g., DMF, DMSO) solv->react base Base (if needed) (e.g., K₂CO₃) base->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography/Crystallization) workup->purify char Product Characterization (NMR, MS) purify->char

Caption: General experimental workflow for an SNAr reaction on a CF₃-activated phenol derivative.

Reactivity at the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, readily undergoing etherification and esterification.[5] A particularly important transformation in medicinal chemistry is O-trifluoromethylation to yield aryl trifluoromethyl ethers (ArOCF₃). These moieties are valued for their metabolic stability and unique electronic properties.[15][16][17]

Direct O-trifluoromethylation is challenging.[18] A robust and widely applicable two-step method involves the conversion of the phenol to a xanthate intermediate, followed by reaction with a fluorinating agent.[15][19]

Detailed Protocol: Two-Step O-Trifluoromethylation via Xanthate Intermediate

This protocol is adapted from the work of Hartwig and coworkers and provides a reliable method for synthesizing aryl trifluoromethyl ethers from phenols under relatively mild conditions.[15][19]

Step 1: Xanthate Formation

  • Reagents & Setup: To a vial, add the trifluoromethyl-substituted phenol (1.0 equiv), an imidazolium salt reagent for xanthate formation (1.0 equiv), and a suitable base (e.g., DBU, 1.1 equiv).

  • Solvent: Add anhydrous acetonitrile (MeCN) to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting phenol.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude xanthate is often of sufficient purity for the next step.

Step 2: Trifluoromethylation

  • Reagents & Setup: In a separate vial, dissolve the crude xanthate (1.0 equiv) and an oxidant (e.g., trichloroisocyanuric acid, TCCA, or N-fluorosulfonimide, NFSI) in an appropriate solvent like dichloromethane (DCM).

  • Fluorinating Agent: Add a fluorinating agent such as XtalFluor-E (1.5 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by ¹⁹F NMR or GC-MS.

  • Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.

Spontaneous Defluorination: An Unexpected Reactivity Pathway

Recent research has uncovered a fascinating and environmentally significant reactivity pathway for trifluoromethylphenols: spontaneous hydrolytic defluorination.[7] This reaction is highly dependent on the position of the CF₃ group and the pH of the medium.

Specifically, CF₃ groups located at the ortho or para positions relative to the hydroxyl group can undergo defluorination, while a meta-CF₃ group is resistant.[7] The mechanism is believed to proceed via an E1cb-like pathway, which is initiated by the deprotonation of the phenol to the more reactive phenolate. The negative charge of the phenolate delocalizes into the ring, facilitating the elimination of a fluoride ion from the CF₃ group to form a transient quinone difluoromethide intermediate.[7] This intermediate is then hydrolyzed to the corresponding hydroxybenzoic acid.

Defluorination_Mechanism sub para-Trifluoromethylphenol phenolate Deprotonation (OH⁻) → Phenolate Anion sub->phenolate pH > pKa e1cb E1cb-like Elimination (Loss of F⁻) phenolate->e1cb intermediate Quinone Difluoromethide Intermediate e1cb->intermediate hydrolysis Hydrolysis (2 H₂O) → Loss of 2 F⁻ intermediate->hydrolysis product Final Product (p-Hydroxybenzoic Acid) hydrolysis->product

Caption: Simplified mechanism for the spontaneous defluorination of p-trifluoromethylphenol.

This reactivity has significant implications for the environmental fate of many pharmaceuticals and agrochemicals that contain the trifluoromethylphenol scaffold.[7]

Implications for Drug Discovery and Development

The unique properties imparted by the trifluoromethyl group make it one of the most important substituents in modern drug design.[3][20] Its strategic incorporation into a phenolic lead compound can lead to substantial improvements in its pharmacological profile.

  • Enhanced Metabolic Stability: The strength of the C-F bonds makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[3][21]

  • Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and penetrate tissues like the blood-brain barrier.[3][20] The antidepressant Fluoxetine is a classic example where a CF₃ group contributes to its efficacy.[3][20]

  • Modulated Receptor Binding: The strong electron-withdrawing nature of the CF₃ group can alter the electronic environment of the molecule, potentially improving hydrogen bonding and electrostatic interactions with the target protein, thereby increasing binding affinity and potency.[3]

  • Fine-Tuning Acidity: As discussed, the CF₃ group lowers the pKa of the phenol. This allows medicinal chemists to fine-tune the ionization state of a drug at physiological pH, which is critical for solubility, absorption, and target engagement.

Conclusion

The trifluoromethyl group is far from an inert substituent on a phenol ring. It is a powerful and versatile tool that exerts precise control over acidity, regioselectivity, and overall reactivity. Its strong inductive effect deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. It profoundly increases phenolic acidity and can even participate in unexpected defluorination reactions under specific conditions. A thorough understanding of these principles is essential for chemists aiming to leverage the unique properties of trifluoromethylated phenols in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

The Strategic Role of 2-Bromo-4-(trifluoromethyl)phenol in Advanced Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-(trifluoromethyl)phenol stands out as a highly valuable and versatile chemical intermediate, primarily due to the unique interplay of its constituent functional groups. The presence of a bromine atom, a hydroxyl group, and an electron-withdrawing trifluoromethyl group on the aromatic ring imparts a distinct reactivity profile, making it a sought-after precursor in the pharmaceutical and agrochemical industries.

The trifluoromethyl group is a key feature, known to enhance the lipophilicity and metabolic stability of molecules, which can lead to improved efficacy and pharmacokinetic properties in drug candidates. The bromine atom and the phenolic hydroxyl group provide two reactive handles for a variety of chemical transformations, including nucleophilic substitution, etherification, and cross-coupling reactions. This guide provides an in-depth exploration of the chemical properties, synthesis, and significant applications of this compound as a pivotal intermediate in the development of high-value chemical entities.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective application in synthesis.

PropertyValueSource
CAS Number 81107-97-3[1]
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [1]
Appearance Colorless to light yellow or light orange clear liquid
Density 1.75 g/cm³
Purity ≥ 98% (GC)
Storage Store at room temperature

Synthesis of this compound: A Practical Approach

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 4-(trifluoromethyl)phenol. This reaction leverages the activating effect of the hydroxyl group on the aromatic ring, directing the incoming electrophile (bromine) to the ortho position.

Experimental Protocol: Bromination of 4-(trifluoromethyl)phenol

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

  • 4-(trifluoromethyl)phenol

  • Liquid Bromine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution of 4-(trifluoromethyl)phenol over a period of 1-2 hours, maintaining the temperature below 10°C. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a liquid.

Applications in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of pharmaceutical agents. Its trifluoromethyl group can enhance the biological activity and pharmacokinetic profile of drug molecules.

Case Study: Synthesis of a Fluoxetine Analogue Precursor

Fluoxetine (Prozac) is a widely known selective serotonin reuptake inhibitor (SSRI) used to treat depression. Its structure features a trifluoromethylphenoxy moiety. While the industrial synthesis of fluoxetine often utilizes 4-chlorobenzotrifluoride or 4-trifluoromethylphenol, this compound can serve as a key intermediate for the synthesis of novel analogues or related compounds through an etherification reaction.[2]

The core reaction is a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr), where the phenoxide of a suitable propanol derivative displaces the bromine atom on the this compound ring.

Detailed Experimental Protocol: Etherification

This protocol provides a representative method for the etherification of this compound with N-methyl-3-hydroxy-3-phenylpropylamine.

Materials:

  • This compound

  • N-methyl-3-hydroxy-3-phenylpropylamine

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Phenoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous DMSO.

  • Addition of Alcohol: Slowly add a solution of N-methyl-3-hydroxy-3-phenylpropylamine (1.0 eq) in anhydrous DMSO to the sodium hydride suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Coupling Reaction: To the resulting alkoxide solution, add this compound (1.0 eq) dropwise. Heat the reaction mixture to 80-100°C and stir for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the desired ether.

Role in Agrochemical Synthesis: Crafting Crop Protection Agents

The incorporation of fluorine atoms and, in particular, the trifluoromethyl group, is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and stability.[3] this compound serves as a valuable building block in the synthesis of novel herbicides and fungicides.

Conceptual Application: Building Blocks for Phenylpyrazole Herbicides

While a direct, widely commercialized synthesis of a major agrochemical from this compound is not prominently documented in publicly available literature, its structural motifs are present in potent agrochemicals like Fipronil. The synthesis of such complex molecules often involves the coupling of various substituted aromatic rings. The bromine atom in this compound makes it an ideal candidate for cross-coupling reactions like the Suzuki or Ullmann reactions to construct the core structures of novel agrochemicals.

Suzuki Coupling: This palladium-catalyzed reaction would involve coupling this compound (or a derivative) with a suitable boronic acid to form a C-C bond, creating a biaryl structure.[4][5]

Ullmann Condensation: This copper-catalyzed reaction is particularly useful for forming C-O or C-N bonds, for example, to create diaryl ethers which are a common feature in herbicides.

Conclusion: A Strategic Intermediate for Innovation

This compound is a chemical intermediate of significant strategic importance. Its unique combination of reactive sites and the presence of the trifluoromethyl group provides a powerful tool for medicinal chemists and researchers in agrochemical development. The ability to readily undergo etherification and cross-coupling reactions opens up a vast chemical space for the synthesis of novel, high-value molecules with potentially enhanced biological activity and improved physicochemical properties. As the demand for more effective and safer pharmaceuticals and crop protection agents continues to grow, the role of versatile building blocks like this compound in driving innovation is set to expand.

References

The Multifaceted Therapeutic Potential of Bromophenol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nature's Halogenated Arsenal for Modern Medicine

Bromophenols, a diverse class of halogenated phenolic compounds predominantly found in marine organisms, particularly red algae, have emerged as a compelling source of bioactive molecules with significant therapeutic potential.[1] Their unique chemical structures, often featuring multiple bromine atoms and hydroxyl groups on a benzene ring, confer a remarkable array of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of bromophenol derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer, antimicrobial, antioxidant, neuroprotective, anti-diabetic, and anti-inflammatory agents. We will delve into the molecular mechanisms underpinning these activities, present detailed protocols for their evaluation, and analyze structure-activity relationships to guide future drug design and development.

Anticancer Activity: Inducing Targeted Cell Death in Malignant Cells

Bromophenol derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, positioning them as promising candidates for novel anticancer therapies.[2][3] Their mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of bromophenols is not attributed to a single mode of action but rather a coordinated assault on key cellular pathways essential for cancer cell survival and proliferation.

  • Induction of ROS-Mediated Apoptosis: A prominent mechanism involves the generation of reactive oxygen species (ROS) within cancer cells. This oxidative stress triggers the intrinsic or mitochondrial pathway of apoptosis. Elevated ROS levels lead to a decrease in the mitochondrial membrane potential, facilitating the release of cytochrome c into the cytosol. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis. The process culminates in the cleavage of crucial cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.[4]

  • Modulation of Key Signaling Pathways: Bromophenol derivatives have been shown to modulate critical signaling pathways that govern cell survival and proliferation. Notably, they can deactivate the PI3K/Akt pathway, a central signaling cascade that promotes cell survival, and activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in apoptosis and cell cycle arrest.[5]

  • Cell Cycle Arrest: In addition to inducing apoptosis, certain bromophenol derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by targeting key regulators of the cell cycle, leading to an accumulation of cells in a specific phase, such as G0/G1.

Visualizing the Anticancer Mechanism: A Signaling Pathway Diagram

anticancer_pathway cluster_cell Cancer Cell Bromophenol Bromophenol Derivative ROS ↑ Reactive Oxygen Species (ROS) Bromophenol->ROS PI3K_Akt PI3K/Akt Pathway (Survival) Bromophenol->PI3K_Akt Inhibits MAPK MAPK Pathway (Apoptosis) Bromophenol->MAPK Activates CellCycle Cell Cycle Arrest Bromophenol->CellCycle Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis MAPK->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by certain bromophenol derivatives in cancer cells.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of bromophenol derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-bromo-2,6-dihydroxyacetophenoneHEK-29331.1[6]
Compound 4g (indolin-2-one derivative)A549 (Lung)4.29[7]
Compound 4g (indolin-2-one derivative)Bel7402 (Liver)7.56[7]
Compound 4g (indolin-2-one derivative)HepG2 (Liver)8.12[7]
Compound 4g (indolin-2-one derivative)HeLa (Cervical)6.43[7]
Compound 4g (indolin-2-one derivative)HCT116 (Colon)5.88[7]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherK562 (Leukemia)Not specified, but showed activity[2]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromophenol derivative and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is used to evaluate the effect of a compound on cell migration, a crucial process in cancer metastasis.

Protocol:

  • Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Compound Treatment: Treat the cells with the bromophenol derivative or a control.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) over a period of 24-48 hours.

  • Data Analysis: Measure the width or area of the scratch at each time point and calculate the rate of wound closure to assess cell migration.

Antimicrobial Activity: Combating Bacterial Pathogens and Biofilms

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Bromophenol derivatives have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][8]

Mechanism of Action: Disrupting Bacterial Defenses

The antimicrobial effects of bromophenols are not fully elucidated but are thought to involve multiple mechanisms:

  • Inhibition of Biofilm Formation: A key virulence factor for many bacteria is the formation of biofilms, which are communities of bacteria embedded in a self-produced matrix that protects them from antibiotics and host immune responses. Several bromophenol derivatives have been shown to inhibit biofilm formation at concentrations below their minimum inhibitory concentration (MIC).[6][8]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the brominated phenyl rings may allow these compounds to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

  • Enzyme Inhibition: Bromophenols may also inhibit essential bacterial enzymes involved in metabolism or cell wall synthesis.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of bromophenol derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenone (2)S. aureus10[6]
3-bromo-2,6-dihydroxyacetophenone (2)MRSA10[6]
Compound 1 (bromo benzenediol derivative)S. aureus15[6]
Compound 1 (bromo benzenediol derivative)MRSA15[6]
Lanosol ethyl etherVarious bacteria270 ± 70[1]
Compound 3.5 (from Rhodomela confervoides)Various bacteria< 70[1]
Experimental Protocol for Antimicrobial Susceptibility Testing

This is a standard method for determining the MIC of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the bromophenol derivative in a 96-well microtiter plate.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacterium to each well.

  • Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity: Quenching Free Radicals and Mitigating Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Bromophenol derivatives are potent antioxidants, capable of scavenging free radicals and reducing oxidative damage.[9]

Mechanism of Action: The Role of Hydroxyl Groups

The antioxidant activity of bromophenols is primarily attributed to the presence of hydroxyl (-OH) groups on the aromatic ring. These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The number and position of the hydroxyl groups, as well as the presence of bromine atoms which can influence the electronic properties of the ring, are crucial for their antioxidant capacity.[2]

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of bromophenol derivatives is commonly assessed using in vitro assays that measure their ability to scavenge stable free radicals. The results are often expressed as IC50 values.

AssayCompound/DerivativeIC50 (µg/mL)Reference
DPPHEthyl acetate fraction of Macaranga hypoleuca14.31[10]
ABTSEthyl acetate fraction of Macaranga hypoleuca2.10[10]
DPPHCrude extract of a plant21.59[11]
ABTSDichloromethane fraction of a plantNot specified, but showed activity[11]
Experimental Protocols for Antioxidant Activity Assessment

Protocol:

  • Reagent Preparation: Prepare a solution of the stable free radical DPPH in a suitable solvent (e.g., methanol).

  • Sample Reaction: Mix various concentrations of the bromophenol derivative with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. The discoloration of the DPPH solution indicates its reduction by the antioxidant.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol:

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Sample Reaction: Add different concentrations of the bromophenol derivative to the ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a short period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the reduction in absorbance at approximately 734 nm.

  • Data Analysis: Calculate the percentage of radical scavenging and determine the IC50 value.

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Bromophenol derivatives have shown promise as neuroprotective agents, primarily through their ability to inhibit key enzymes involved in the pathophysiology of these diseases.[12][13]

Mechanism of Action: Targeting Key Enzymes
  • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. AChE is the enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, bromophenol derivatives can increase the levels of acetylcholine, thereby improving cognitive function.[12][14]

  • Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation in the brain. The inhibition of certain CA isoforms has been proposed as a therapeutic strategy for conditions like glaucoma and epilepsy.[12]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of bromophenol derivatives against these enzymes is typically expressed as the inhibition constant (Ki) or the IC50 value.

EnzymeCompound/DerivativeKi (nM)Reference
Acetylcholinesterase (AChE)Compound 21 6.54 ± 1.03[12]
Acetylcholinesterase (AChE)Compound 18 7.92 ± 1.38[12]
Carbonic Anhydrase I (hCA I)Compound 14 2.53 ± 0.25[12]
Carbonic Anhydrase II (hCA II)Compound 13 1.63 ± 0.11[12]

Anti-Diabetic and Anti-Inflammatory Potential: Expanding the Therapeutic Horizon

Beyond their well-established anticancer, antimicrobial, antioxidant, and neuroprotective properties, bromophenol derivatives are also being investigated for their potential in managing diabetes and inflammatory conditions.

Anti-Diabetic Activity

The anti-diabetic effects of bromophenols are primarily attributed to their ability to inhibit key digestive enzymes and other metabolic targets:

  • α-Glucosidase and α-Amylase Inhibition: These enzymes are responsible for the breakdown of carbohydrates into glucose in the small intestine. By inhibiting their activity, bromophenol derivatives can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia.[15][16]

  • Aldose Reductase Inhibition: This enzyme is involved in the polyol pathway, which can contribute to diabetic complications when glucose levels are high. Inhibition of aldose reductase is a potential strategy to prevent or mitigate these complications.[15][16]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Inhibiting this enzyme can enhance insulin sensitivity.[1]

EnzymeCompound/DerivativeIC50 / KiReference
α-GlucosidaseBis(2,3-dibromo-4,5-dihydroxybenzyl) etherIC50: 0.098 µM[17]
α-AmylaseCompound 1f IC50: 9.63 nM[15]
Aldose ReductaseCompound 1f Ki: 0.05 µM[15]
PTP1BCompound 4.4 (from R. confervoides)IC50: 0.84 µM[1]
Anti-Inflammatory Activity

Chronic inflammation is a key contributor to many diseases. Bromophenols have been shown to possess anti-inflammatory properties, which are linked to their ability to modulate key inflammatory pathways.[18][19] They can suppress the production of pro-inflammatory cytokines and inhibit signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.[19][20]

Structure-Activity Relationships (SAR): Guiding the Design of More Potent Derivatives

Understanding the relationship between the chemical structure of bromophenol derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

  • Anticancer Activity: The presence of an indolin-2-one moiety has been shown to enhance the anticancer activity of bromophenol derivatives.[7] The type and position of substituents on the phenyl rings also play a significant role.

  • Antimicrobial Activity: The degree of bromination and the presence of the 3-bromo-4,5-dihydroxybenzyl unit appear to be important for antimicrobial activity.[1]

  • Antioxidant Activity: The number and position of hydroxyl groups are the primary determinants of antioxidant capacity.

  • Enzyme Inhibition: The specific arrangement of hydroxyl and bromo substituents, as well as the overall shape of the molecule, dictates the binding affinity and inhibitory potency against specific enzymes.

Conclusion and Future Directions

Bromophenol derivatives represent a rich and largely untapped source of novel therapeutic agents with a remarkable diversity of biological activities. Their potent anticancer, antimicrobial, antioxidant, neuroprotective, anti-diabetic, and anti-inflammatory properties make them highly attractive candidates for further investigation and development. Future research should focus on:

  • Lead Optimization: Utilizing the principles of medicinal chemistry and structure-activity relationship studies to synthesize and evaluate new derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Translating the promising in vitro findings into in vivo animal models to assess their efficacy and safety in a physiological context.

  • Elucidation of Mechanisms: Further unraveling the intricate molecular mechanisms underlying their diverse biological activities to identify novel drug targets and biomarkers.

  • Sustainable Sourcing: Exploring sustainable methods for the production of these compounds, such as chemical synthesis or biotechnological approaches, to ensure a reliable supply for research and potential clinical applications.

The continued exploration of this fascinating class of marine natural products holds immense promise for the discovery of next-generation drugs to address some of the most pressing challenges in human health.

References

A Technical Guide to Electrophilic Substitution on Trifluoromethylphenols: Principles, Regioselectivity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Trifluoromethylphenols (TFMPs) are pivotal structural motifs in modern drug discovery and agrochemical development. Their utility stems from the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, including enhanced metabolic stability and lipophilicity.[1][2] However, the synthesis of functionalized TFMPs via electrophilic aromatic substitution (SEAr) presents a unique chemical challenge. The benzene ring is subject to the competing electronic effects of a strongly activating, ortho,para-directing hydroxyl (-OH) group and a powerfully deactivating, meta-directing trifluoromethyl group.[3][4] This guide provides an in-depth analysis of the principles governing these reactions, offers predictive models for regioselectivity, and details validated experimental protocols for key transformations, empowering researchers to navigate this complex synthetic landscape with precision and confidence.

The Electronic Dichotomy: Navigating Competing Directing Effects

The reactivity and regioselectivity of electrophilic substitution on a trifluoromethylphenol ring are dictated by the interplay between the hydroxyl and trifluoromethyl substituents. Understanding their individual and combined influence is paramount for predicting and controlling reaction outcomes.

  • The Hydroxyl Group (-OH): As a substituent, the -OH group is a potent activator. While it is inductively electron-withdrawing (-I) due to oxygen's electronegativity, its ability to donate a lone pair of electrons into the aromatic π-system via resonance (+M effect) is overwhelmingly dominant.[5] This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and directing incoming electrophiles to these sites.[6][7]

  • The Trifluoromethyl Group (-CF3): In stark contrast, the -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[8] Its effect is almost entirely due to a strong inductive (-I) effect, stemming from the high electronegativity of the three fluorine atoms.[4][9] It possesses no resonance-donating capability. This potent electron withdrawal deactivates the entire aromatic ring, making it less reactive towards electrophiles.[10] The deactivation is most pronounced at the ortho and para positions relative to the -CF3 group, leaving the meta positions as the least deactivated and therefore the preferred sites for electrophilic attack on a simple trifluoromethylbenzene ring.[11][12]

The Combined Effect: A Predictable Outcome

When both groups are present, the powerful +M effect of the hydroxyl group decisively overrides the -I effect of the trifluoromethyl group in determining the position of substitution. Therefore, electrophilic aromatic substitution on trifluoromethylphenols occurs at the positions ortho and para to the hydroxyl group. However, the ring's overall reactivity is attenuated by the deactivating nature of the -CF3 group, often necessitating more forcing reaction conditions compared to phenol itself.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-OH Weakly Withdrawing (-I)Strongly Donating (+M)Strongly Activatingortho, para
-CF3 Strongly Withdrawing (-I)NoneStrongly Deactivatingmeta

Table 1. Summary of the electronic properties and directing effects of the hydroxyl and trifluoromethyl substituents in electrophilic aromatic substitution.

The following diagram illustrates the predicted regioselectivity for 3-trifluoromethylphenol, where the activating influence of the -OH group at positions 2, 4, and 6 overcomes the deactivating influence of the ring.

Figure 1. Predicted sites of electrophilic attack on 3-trifluoromethylphenol. The hydroxyl group directs substitution to the ortho (2, 6) and para (4) positions.

Key Electrophilic Substitution Reactions and Protocols

This section details the mechanisms and provides step-by-step protocols for the most common and synthetically useful electrophilic substitution reactions on trifluoromethylphenols.

Nitration

The introduction of a nitro (-NO2) group is a fundamental transformation. Due to the deactivation by the -CF3 group, conditions may need to be slightly more vigorous than those used for simple phenols.

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[13] The trifluoromethylphenol ring, acting as a nucleophile, attacks the nitronium ion. The resulting carbocation intermediate, known as a Wheland intermediate or σ-complex, is stabilized by resonance.[3] The positions of attack that allow for resonance delocalization involving the hydroxyl group's lone pair are strongly favored. A subsequent deprotonation step restores aromaticity, yielding the nitrated product.

Nitration_Mechanism cluster_generation Step 1: Nitronium Ion Generation cluster_attack Step 2: Electrophilic Attack (Rate-Determining) cluster_rearo Step 3: Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Protonation H2SO4 H₂SO₄ H2SO4->NO2_plus HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ TFMP 3-Trifluoromethylphenol NO2_plus->TFMP Sigma_Complex Wheland Intermediate (Resonance Stabilized) TFMP->Sigma_Complex Attack by NO₂⁺ at C4 Product 4-Nitro-3-trifluoromethylphenol Sigma_Complex->Product Deprotonation by H₂O/HSO₄⁻

Figure 2. Workflow for the nitration of 3-trifluoromethylphenol.

This protocol is adapted from general procedures for phenol nitration, with considerations for the substrate's modified reactivity.[14][15]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-trifluoromethylphenol (1.62 g, 10 mmol) to glacial acetic acid (20 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid (1.5 mL) to concentrated nitric acid (1.0 mL) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred phenol solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, cold addition is crucial to control the exothermicity of the reaction and minimize the formation of undesired oxidation byproducts.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully pour the reaction mixture onto crushed ice (100 g). A yellow precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol/water to yield a mixture of 4-nitro- and 6-nitro-3-trifluoromethylphenol. The major isomer, 4-nitro-3-trifluoromethylphenol, can be separated by column chromatography.

SubstrateMajor ProductsRationale for RegioselectivityTypical Combined Yield
3-Trifluoromethylphenol4-Nitro-3-trifluoromethylphenol, 6-Nitro-3-trifluoromethylphenolAttack at C4 (para to -OH) and C6 (ortho to -OH) is electronically favored. The C4 position is often preferred due to reduced steric hindrance compared to the C2 and C6 positions.60-75%
4-Trifluoromethylphenol2-Nitro-4-trifluoromethylphenolThe two equivalent ortho positions are the only activated sites available for substitution.70-85%

Table 2. Predicted outcomes for the mononitration of trifluoromethylphenols.

Halogenation

Bromination and chlorination are common methods for introducing halogens, which serve as versatile synthetic handles. N-Bromosuccinimide (NBS) is often a preferred reagent for its milder nature compared to elemental bromine.

For bromination with NBS in a polar solvent like DMF or acetic acid, NBS serves as a source of an electrophilic bromine species (Br⁺).[16] The mechanism follows the same general pathway as nitration: nucleophilic attack by the activated phenol ring at an ortho or para position, formation of a resonance-stabilized Wheland intermediate, and subsequent loss of a proton to restore aromaticity. The directing influence of the -OH group is again dominant.

This protocol provides a regioselective method for the monobromination of 4-trifluoromethylphenol.[16][17]

  • Reaction Setup: Dissolve 4-trifluoromethylphenol (1.62 g, 10 mmol) in N,N-dimethylformamide (DMF, 25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) to the solution in one portion at room temperature. Causality Note: Using a 1:1 stoichiometric ratio of NBS to substrate favors monosubstitution. DMF is used as it is a polar aprotic solvent that facilitates the formation of the electrophilic bromine species from NBS.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC analysis, observing the consumption of the starting material.

  • Workup: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (using a gradient of hexanes and ethyl acetate) to afford pure 2-bromo-4-trifluoromethylphenol.

SubstrateHalogenating AgentMajor ProductTypical Yield
4-TrifluoromethylphenolNBS (1 equiv)2-Bromo-4-trifluoromethylphenol85-95%
2-TrifluoromethylphenolBr₂/AcOH4-Bromo-2-trifluoromethylphenol70-80%

Table 3. Typical outcomes for the monobromination of trifluoromethylphenols.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are classic C-C bond-forming processes, but their application to trifluoromethylphenols is fraught with challenges.[18]

  • Ring Deactivation: The potent electron-withdrawing -CF3 group makes the aromatic ring a poor nucleophile, significantly retarding the rate of the Friedel-Crafts reaction, which typically requires an electron-rich aromatic system.[10]

  • Catalyst Complexation: Phenols are Lewis bases and will react with the strong Lewis acid catalysts (e.g., AlCl₃) required for the reaction.[19] This coordination occurs at the hydroxyl oxygen, forming a complex that further deactivates the ring and consumes the catalyst.

A robust and reliable method to circumvent these issues involves the temporary protection of the hydroxyl group as an ether (e.g., a methyl or benzyl ether). The ether is still an activating, ortho,para-directing group but does not interfere with the Lewis acid catalyst.

FC_Workflow Start Trifluoromethylphenol Step1 Protection (e.g., NaH, MeI) Start->Step1 Protected Trifluoromethylanisole Step1->Protected Step2 Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) Protected->Step2 Acylated Acyl-Trifluoromethylanisole Step2->Acylated Step3 Deprotection (e.g., BBr₃) Acylated->Step3 Final_Product Acyl-Trifluoromethylphenol Step3->Final_Product

Figure 3. A validated workflow for achieving Friedel-Crafts acylation on trifluoromethylphenols via a protection strategy.

  • Protection (Not Detailed): Convert 3-trifluoromethylphenol to 3-trifluoromethylanisole using a standard Williamson ether synthesis (e.g., NaH, MeI in THF).

  • Friedel-Crafts Acylation: a. To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) (1.47 g, 11 mmol) in dry dichloromethane (DCM, 20 mL), add acetyl chloride (0.78 mL, 11 mmol) dropwise. b. Stir for 15 minutes, then add a solution of 3-trifluoromethylanisole (1.76 g, 10 mmol) in DCM (10 mL) dropwise, keeping the temperature below 5 °C. c. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours. d. Quench the reaction by slowly pouring it onto ice-cold 1 M HCl. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate to yield the acylated anisole.

  • Deprotection: a. Dissolve the crude acyl-anisole in dry DCM and cool to -78 °C (dry ice/acetone bath). b. Add boron tribromide (BBr₃) (1.2 equivalents) dropwise. c. Allow the reaction to slowly warm to room temperature and stir overnight. d. Carefully quench with water, extract with DCM, and purify by column chromatography to yield the final acyl-trifluoromethylphenol.

Conclusion and Outlook

Electrophilic substitution on trifluoromethylphenols is a predictable and controllable process governed by the dominance of the hydroxyl group's ortho,para-directing influence. While the trifluoromethyl group reduces overall ring reactivity, this can be overcome with appropriate adjustments to reaction conditions. For transformations incompatible with the free hydroxyl group, such as Friedel-Crafts reactions, a protection-functionalization-deprotection strategy provides a reliable pathway. The protocols and mechanistic insights presented in this guide offer a robust framework for researchers in medicinal chemistry and materials science to confidently design and execute syntheses, enabling the creation of novel and highly functionalized fluorinated aromatic compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)phenol is a halogenated and trifluoromethylated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on the phenol ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials.[1] The electron-withdrawing nature of both the bromo and trifluoromethyl substituents influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group, making it a versatile intermediate for a range of chemical transformations.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. As a self-validating system for researchers, this document details the available experimental data and provides expert interpretation. Where experimental data is not publicly available, this guide offers predicted spectral characteristics based on established principles and data from analogous compounds, ensuring a thorough and practical resource for laboratory use.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The arrangement of the substituents on the phenol ring dictates the electronic environment of each atom, which in turn governs its interaction with electromagnetic radiation in various spectroscopic techniques.

Caption: Molecular Structure of this compound

A systematic spectroscopic analysis of this compound would typically involve a suite of techniques to unambiguously confirm its identity and purity. The general workflow for such an analysis is outlined below.

Spectroscopic Analysis Workflow start Sample of 2-Bromo-4- (trifluoromethyl)phenol ir Infrared (IR) Spectroscopy start->ir nmr Nuclear Magnetic Resonance (NMR) Spectroscopy start->nmr ms Mass Spectrometry (MS) start->ms data_analysis Data Analysis and Structure Elucidation ir->data_analysis nmr->data_analysis ms->data_analysis report Comprehensive Spectroscopic Report data_analysis->report

Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the O-H, C-H, C=C, C-O, C-Br, and C-F bonds.

Experimental Data

An experimental FT-IR spectrum for this compound is available through the PubChem database.[2] The spectrum was obtained using the Attenuated Total Reflectance (ATR) technique on a neat sample.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Strong, BroadO-H stretch (phenolic)
~3000-3100MediumAromatic C-H stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (phenolic)
~1320, ~1160, ~1120StrongC-F stretch (trifluoromethyl group)
~1070MediumC-Br stretch

Interpretation of the IR Spectrum

The broad absorption band in the region of 3300-3500 cm⁻¹ is a hallmark of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. The absorptions in the 3000-3100 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring.

The presence of the aromatic ring is further confirmed by the sharp peaks around 1600 and 1480 cm⁻¹, which are due to C=C stretching vibrations within the benzene ring. The strong absorption at approximately 1250 cm⁻¹ is attributed to the C-O stretching of the phenol.

A key feature of this spectrum is the set of very strong absorption bands between 1100 and 1350 cm⁻¹, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the fingerprint region, and is observed around 1070 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: As of the last update, publicly available experimental ¹H and ¹³C NMR spectra for this compound were not found. The following analysis is based on predicted chemical shifts and coupling constants derived from established principles of NMR spectroscopy and comparison with structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals for the phenolic proton and the three aromatic protons. The chemical shifts are influenced by the electronic effects of the bromo, trifluoromethyl, and hydroxyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HH-3
~7.5dd1HH-5
~7.0d1HH-6
~5.5-6.5br s1H-OH

Causality Behind Predicted ¹H NMR Assignments:

  • H-3: This proton is ortho to the electron-withdrawing bromine atom and meta to the hydroxyl and trifluoromethyl groups. It is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-5.

  • H-5: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group and meta to the bromo and hydroxyl groups. It will be significantly deshielded and appear as a doublet of doublets due to coupling with H-3 and H-6.

  • H-6: This proton is ortho to the electron-donating hydroxyl group and meta to the trifluoromethyl group. It will be the most shielded of the aromatic protons and appear as a doublet due to coupling with H-5.

  • -OH: The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature. It is expected to be a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are influenced by the inductive and resonance effects of the substituents.

Predicted Chemical Shift (δ, ppm)Assignment
~152C-1 (C-OH)
~110C-2 (C-Br)
~135C-3
~125 (q)C-4 (C-CF₃)
~128C-5
~118C-6
~123 (q)-CF₃

Causality Behind Predicted ¹³C NMR Assignments:

  • C-1: The carbon bearing the hydroxyl group will be significantly deshielded due to the electronegativity of the oxygen atom.

  • C-2: The carbon attached to the bromine atom will be shielded due to the "heavy atom effect," although this effect is less pronounced than for iodine.

  • C-4: The carbon attached to the trifluoromethyl group will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms.

  • -CF₃: The carbon of the trifluoromethyl group will also appear as a quartet with a large one-bond carbon-fluorine coupling constant.

Mass Spectrometry (MS)

Disclaimer: As of the last update, a publicly available experimental mass spectrum for this compound was not found. The following analysis is based on predicted fragmentation patterns.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Fragmentation Pattern:

Predicted Mass Spectrometry Fragmentation M [M]⁺˙ m/z 240/242 M_minus_Br [M-Br]⁺ m/z 161 M->M_minus_Br - Br• M_minus_HBr [M-HBr]⁺˙ m/z 160 M->M_minus_HBr - HBr M_minus_CO [M-CO]⁺˙ m/z 212/214 M->M_minus_CO - CO M_minus_Br_minus_CO [M-Br-CO]⁺ m/z 133 M_minus_Br->M_minus_Br_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Interpretation of Predicted Mass Spectrum:

  • Molecular Ion Peak ([M]⁺˙): A prominent pair of peaks at m/z 240 and 242, with approximately equal intensity, corresponding to the isotopic masses of ⁷⁹Br and ⁸¹Br.

  • [M-Br]⁺: Loss of a bromine radical would result in a significant peak at m/z 161.

  • [M-HBr]⁺˙: Elimination of hydrogen bromide could lead to a peak at m/z 160.

  • [M-CO]⁺˙: A common fragmentation for phenols is the loss of carbon monoxide, which would give peaks at m/z 212 and 214.

  • [M-Br-CO]⁺: Subsequent loss of CO from the [M-Br]⁺ fragment would result in a peak at m/z 133.

Experimental Protocols

The following provides a generalized, hypothetical protocol for the synthesis and spectroscopic analysis of this compound. This protocol is intended as a guide and should be adapted based on specific laboratory conditions and safety protocols.

Synthesis of this compound

A potential synthetic route involves the bromination of 4-(trifluoromethyl)phenol.[3]

Materials:

  • 4-(trifluoromethyl)phenol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(trifluoromethyl)phenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by washing with saturated aqueous sodium thiosulfate.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Acquisition of Spectroscopic Data

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Obtain an IR spectrum of a neat sample using a FT-IR spectrometer equipped with an ATR accessory.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry:

  • Introduce the sample into a mass spectrometer, for example, via gas chromatography (GC-MS) or direct infusion.

  • Acquire the mass spectrum in electron ionization (EI) mode.

  • Analyze the molecular ion peak and the fragmentation pattern.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. While a complete set of experimental data is not yet publicly available for all techniques, the provided IR spectrum and the predictive analyses for NMR and mass spectrometry offer a robust foundation for researchers working with this compound. The detailed interpretations and hypothetical protocols serve as a valuable resource for the synthesis, characterization, and application of this compound in various scientific endeavors. As with any chemical substance, all handling and experimental procedures should be conducted with appropriate safety precautions in a certified laboratory environment.[2]

References

A Senior Application Scientist's Guide to Procuring and Qualifying 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of 2-Bromo-4-(trifluoromethyl)phenol (CAS No. 81107-97-3), focusing on commercial sourcing, quality validation, and safe handling. As a critical building block in modern synthetic chemistry, the integrity of this starting material is paramount to achieving reliable and reproducible downstream results.

Strategic Importance of this compound

This compound is a versatile halogenated aromatic compound. The presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group on the phenyl ring imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl group, in particular, is highly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Consequently, this reagent is a key intermediate in the synthesis of novel pharmaceuticals (including anti-inflammatory and analgesic drugs), agrochemicals like herbicides and fungicides, and advanced materials.[1] Its utility in creating complex, biologically active molecules makes the selection of a high-quality commercial source a critical first step in any research or development program.[1][2]

The Commercial Supplier Landscape

Navigating the supplier landscape for this reagent requires careful consideration of scale, purity requirements, and documentation. Suppliers generally fall into three categories: large-scale manufacturers, specialized chemical synthesis companies, and catalog distributors.

Supplier CategoryDescriptionBest ForRepresentative Suppliers
Major Distributors Large, multinational companies offering a vast portfolio of chemicals from various manufacturers. They provide extensive documentation and reliable logistics.R&D, academic labs, and process development requiring high-purity, well-documented material in small to moderate quantities.Sigma-Aldrich (MilliporeSigma), Thermo Scientific (formerly Alfa Aesar)[3][4], Santa Cruz Biotechnology[5]
Specialty & Niche Suppliers Companies focusing on specific chemical classes, such as fluorinated building blocks or custom synthesis. They often offer competitive pricing and technical expertise.Sourcing specific isomers or derivatives, and for projects transitioning from pilot to larger scale.Chem-Impex[1], Synthonix (via Aldrich Partner Program)
Online Marketplaces Platforms that aggregate listings from numerous, often international, suppliers. Due diligence is critical when using these platforms.Initial price comparison and sourcing from a wide range of global manufacturers.ChemicalBook[6], Echemi[7]

Note: The CAS Number for this compound is 81107-97-3 . However, be aware that isomers like 4-Bromo-2-(trifluoromethyl)phenol (CAS 50824-04-9) exist and are commercially available.[8][9] Always verify the CAS number to ensure you are procuring the correct regioisomer.

Procurement Workflow: From Selection to Acceptance

A robust procurement process is essential for ensuring the quality of starting materials. The following workflow outlines the key decision points and validation steps.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Material Qualification s1 Define Project Needs (Scale, Purity, Budget) s2 Identify Potential Suppliers (Distributors, Specialists) s1->s2 s3 Request Documentation (CoA, SDS) s2->s3 s4 Evaluate Supplier (Lead Time, Support, Cost) s3->s4 q1 Place Trial Order s4->q1 Supplier Selected q2 Perform In-House QC (NMR, GC-MS, Appearance) q1->q2 q3 Compare QC Data with Supplier CoA q2->q3 q4 Decision: Accept or Reject Lot q3->q4 approve approve q4->approve Lot Approved reject reject q4->reject Lot Rejected G start Receive Material visual Step 1: Visual Inspection start->visual nmr Step 2: ¹H NMR Analysis visual->nmr gcms Step 3: GC-MS Analysis nmr->gcms compare Step 4: Compare Data to CoA Specifications gcms->compare decision Identity & Purity Confirmed? compare->decision accept Accept for Use decision->accept Yes quarantine Quarantine & Contact Supplier decision->quarantine No

References

The Ascendancy of the Trifluoromethyl Group: A Technical Guide to Trifluoromethylated Phenolic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Trifluoromethyl Moiety as a "Super Substituent"

In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for fine-tuning molecular properties. Among these, the trifluoromethyl (CF₃) group holds a privileged position, often referred to as a "super substituent" due to its profound and predictable influence on the physicochemical and biological characteristics of a parent molecule.[1][2] When appended to a phenolic scaffold, the CF₃ group imparts a unique constellation of properties, including enhanced metabolic stability, modulated acidity, and increased lipophilicity, making trifluoromethylated phenolic compounds indispensable building blocks in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This in-depth technical guide provides a comprehensive overview of trifluoromethylated phenolic compounds, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, provides detailed methodologies for key synthetic transformations, and presents a critical analysis of the applications of these versatile compounds. Our objective is to equip the reader with not only the foundational knowledge but also the practical insights necessary to harness the full potential of trifluoromethylated phenols in their research and development endeavors.

I. The Impact of Trifluoromethylation on the Physicochemical Properties of Phenols

The introduction of a trifluoromethyl group onto a phenolic ring dramatically alters its electronic and steric landscape, leading to significant and often advantageous changes in its chemical and physical properties.

A. Modulation of Acidity (pKa)

The strongly electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the acidity of the phenolic proton. By stabilizing the resulting phenoxide anion through inductive effects, the CF₃ group significantly lowers the pKa of the phenol, making it more acidic. This increased acidity can have profound implications for drug-receptor interactions, as it can enhance hydrogen bonding capabilities.[4]

CompoundpKa
Phenol9.95
4-Fluorophenol9.89
3-(Trifluoromethyl)phenol9.08
3,5-Bis(trifluoromethyl)phenol8.03
4-(Trifluoromethyl)phenolData not explicitly found, but expected to be lower than phenol

Table 1: Comparison of pKa values for phenol and selected trifluoromethylated derivatives.

B. Enhancement of Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic, and its incorporation into a phenolic molecule generally increases the compound's octanol-water partition coefficient (LogP). This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, thereby increasing its bioavailability and facilitating its entry into the central nervous system.[3] However, it is a parameter that must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.

C. Increased Metabolic Stability

One of the most significant advantages of trifluoromethylation in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][3] By replacing a metabolically labile methyl group with a trifluoromethyl group, a common strategy known as "metabolic switching," the in vivo half-life of a drug can be significantly extended, leading to a reduced dosing frequency and improved patient compliance.[5]

II. Synthetic Strategies for the Preparation of Trifluoromethylated Phenolic Compounds

The synthesis of trifluoromethylated phenolic compounds can be broadly categorized into two main approaches: direct trifluoromethylation of a phenolic ring (C-CF₃ bond formation) and O-trifluoromethylation of a phenol to form an aryl trifluoromethyl ether (O-CF₃ bond formation).

A. C-Trifluoromethylation of Phenols

The direct introduction of a CF₃ group onto the phenolic ring is a powerful strategy for creating novel building blocks.

A notable method for the direct trifluoromethylation of phenols involves the use of a copper catalyst in conjunction with a Togni reagent (a hypervalent iodine compound).[6] This reaction can be tuned to achieve selectivity for either benzylic C-H trifluoromethylation or aromatic C-H trifluoromethylation depending on the solvent system.[6]

Experimental Protocol: Benzylic C-H Trifluoromethylation of a Phenol Derivative [6]

  • Materials:

    • Phenol derivative (e.g., 2,4-di-tert-butyl-6-methylphenol)

    • Copper(I) iodide (CuI)

    • Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the phenol derivative (1.0 equiv) in DMF, add CuI (10 mol%) and Togni Reagent II (1.2 equiv).

    • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired benzylic trifluoromethylated phenol.

B. O-Trifluoromethylation of Phenols: Synthesis of Aryl Trifluoromethyl Ethers

The synthesis of aryl trifluoromethyl ethers from phenols is a common objective, as the trifluoromethoxy group is a key pharmacophore.

This two-step procedure provides a mild and efficient route to aryl trifluoromethyl ethers from readily available phenols. The phenol is first converted to a xanthate intermediate, which is then subjected to oxidative desulfurization-fluorination to yield the desired product.[7]

xanthalation_trifluoromethylation Phenol Phenol Xanthate Aryl Xanthate Intermediate Phenol->Xanthate Imidazolium methylthiocarbonothioyl salt, mild base ArOCF3 Aryl Trifluoromethyl Ether Xanthate->ArOCF3 XtalFluor-E, TCCA or NFSI biocatalytic_trifluoromethylation cluster_enzymatic Biocatalytic Step cluster_chemical Chemical Step Phenol Phenol Phenol_Radical Phenol Radical Cation Phenol->Phenol_Radical Laccase Recombination Radical Recombination Phenol_Radical->Recombination CF3_Source CF3SO2Na CF3_Radical CF3• Radical CF3_Source->CF3_Radical Oxidant (e.g., tBuOOH) CF3_Radical->Recombination Product Trifluoromethylated Phenol Recombination->Product

References

Halogenated Phenols in Synthesis: From Natural Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenols represent a cornerstone class of intermediates in organic synthesis, with profound implications for pharmaceuticals, agrochemicals, and material science. Their journey from obscure marine natural products to indispensable synthetic building blocks is a narrative of scientific curiosity, mechanistic understanding, and relentless innovation. This guide provides an in-depth exploration of the discovery and history of halogenated phenols, charting the evolution of synthetic strategies from classical, often indiscriminate methods, to the highly selective and efficient catalytic protocols of the modern era. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering field-proven insights for the contemporary researcher.

Part 1: Nature's Blueprint - The Marine Origins of Halogenated Phenols

The story of halogenated phenols does not begin in a laboratory, but in the complex chemical ecosystems of the world's oceans. For decades, marine algae have been recognized as prolific producers of a diverse array of secondary metabolites, many of which are halogenated.

The first bromophenols were isolated from the red algae Rhodomela larix in 1967[1]. These naturally occurring compounds, synthesized by algae as secondary metabolites, feature bromine substitutions at various positions on the phenol ring[2]. This natural halogenation is not random; it is an enzymatic process, often involving bromoperoxidases that utilize the relatively high concentration of bromide in seawater[3]. The bromine substitution imparts specific chemical properties, such as increased lipophilicity, which influences the compound's solubility, reactivity, and ecological function, likely as a form of chemical defense[2][4]. Genera of red algae like Rhodomela and Polysiphonia are particularly rich sources of these compounds, which exhibit a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and antidiabetic properties[1][3]. This natural precedent hinted at the vast potential of halogenated phenols and inspired chemists to develop methods for their synthesis in the laboratory.

Part 2: The Dawn of Synthesis - Early Methods of Direct Halogenation

The initial forays into the synthesis of halogenated phenols were characterized by direct electrophilic aromatic substitution on phenol itself. Phenol was discovered in 1834 by Friedlieb Ferdinand Runge, who extracted it from coal tar[5][6]. Its potent antimicrobial properties were famously harnessed by Joseph Lister in the 1860s to develop antiseptic surgery, marking a turning point for phenolics in medicine[6][7].

The hydroxyl group of phenol is a powerful activating group, donating electron density into the aromatic ring and making the ortho and para positions highly susceptible to electrophilic attack. This high reactivity is a double-edged sword.

Causality of Over-Halogenation: When phenol is treated with elemental halogens like chlorine (Cl₂) or bromine (Br₂), the reaction is often difficult to control. The introduction of the first halogen atom does not significantly deactivate the ring, leading to rapid polysubstitution. For instance, the reaction of phenol with bromine water (an aqueous solution of Br₂) famously yields 2,4,6-tribromophenol as a white precipitate almost instantaneously[8]. The polar aqueous solvent facilitates the ionization of phenol to the even more reactive phenoxide ion and also polarizes the Br-Br bond, increasing the electrophilicity and leading to an uncontrollably fast reaction[8].

References

Methodological & Application

Application Notes and Protocols for the Bromination of 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the regioselective bromination of 4-(trifluoromethyl)phenol, a key transformation in the synthesis of valuable intermediates for pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group significantly influences the reactivity and regioselectivity of the aromatic ring. This guide details the underlying chemical principles, a robust experimental protocol, safety considerations, and analytical methods for reaction monitoring and product characterization.

Introduction: Significance and Background

4-(Trifluoromethyl)phenol is an important building block in organic synthesis. The trifluoromethyl group (-CF3), a strong electron-withdrawing group, imparts unique properties to molecules, such as enhanced metabolic stability and increased lipophilicity, which are highly desirable in drug discovery.[1] Bromination of this phenol introduces a versatile functional group that can be further modified, making the resulting 2-bromo-4-(trifluoromethyl)phenol a crucial intermediate for creating more complex molecular architectures.[1]

The hydroxyl (-OH) group of the phenol is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[2][3] Conversely, the trifluoromethyl group is a deactivating, meta-directing group. When both are present on the same aromatic ring, their directing effects are synergistic. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (in this case, the bromonium ion) to the positions ortho to it. Since the para position is already occupied by the trifluoromethyl group, bromination is expected to occur regioselectively at the ortho position.

Mechanistic Insights: The Chemistry Behind the Reaction

The bromination of 4-(trifluoromethyl)phenol is an electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Electrophile: In the presence of a polar solvent like acetic acid, molecular bromine (Br₂) becomes polarized, creating an electrophilic bromine species (Br⁺).[4][5] While phenols are highly activated and often do not require a Lewis acid catalyst, the solvent plays a crucial role in facilitating the reaction.[2][3][6]

  • Nucleophilic Attack: The electron-rich aromatic ring of the phenol attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[6]

  • Rearomatization: A base (such as the solvent or the bromide ion) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the brominated product.

Glacial acetic acid is a commonly used solvent for this reaction. It serves to dissolve the phenol and polarize the bromine molecule, making it more electrophilic.[4][6][7]

Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Reagent/MaterialGradeSupplierCAS NumberNotes
4-(Trifluoromethyl)phenol97% or higherSigma-Aldrich402-45-9A flammable solid, toxic if swallowed, and causes skin and eye irritation.[8][9]
BromineReagent gradeMajor Supplier7726-95-6Highly toxic, corrosive, and a strong oxidizing agent.[10][11][12][13] Handle with extreme caution.
Glacial Acetic AcidACS gradeMajor Supplier64-19-7Corrosive.
Dichloromethane (DCM)ACS gradeMajor Supplier75-09-2Volatile and a suspected carcinogen.
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor neutralization.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionTo quench excess bromine.
Brine (Saturated NaCl solution)For washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying.
  • Round-bottom flask with a stir bar

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-(trifluoromethyl)phenol in glacial acetic acid B Cool solution in an ice bath A->B C Add bromine solution dropwise B->C D Stir at room temperature C->D E Quench with Na2S2O3 D->E F Extract with DCM E->F G Wash with NaHCO3 and brine F->G H Dry over MgSO4 G->H I Evaporate solvent H->I J Purify by column chromatography I->J K K J->K Characterization (NMR, IR, MS)

Caption: Experimental workflow for the bromination of 4-(trifluoromethyl)phenol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)phenol (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate container, prepare a solution of bromine (1.0-1.1 eq.) in glacial acetic acid.

  • Addition of Bromine: Add the bromine solution dropwise to the stirred phenol solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a beaker containing an ice-water mixture.

    • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the orange/brown color disappears.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions

Extreme caution must be exercised when handling bromine.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile gloves are suitable), and chemical safety goggles or a face shield.[12] All manipulations involving bromine must be conducted in a well-ventilated chemical fume hood.[11]

  • Bromine Handling: Bromine is a highly volatile and corrosive liquid.[10][13] Inhalation of its vapors can cause severe respiratory tract irritation and can be fatal.[10][11] Skin contact causes severe burns.[11] Have a quenching agent, such as a sodium thiosulfate solution, readily available in case of a spill.[12][13]

  • 4-(Trifluoromethyl)phenol: This compound is a flammable solid and is toxic if swallowed.[8] It can cause skin and eye irritation.[9] Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of the Product: this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the aromatic protons with characteristic splitting patterns. The integration of the signals will confirm the number of protons.

    • ¹³C NMR will show the expected number of carbon signals, with the carbon attached to the bromine appearing at a characteristic chemical shift.

    • ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the product will show a broad O-H stretching band around 3300-3500 cm⁻¹.

    • Characteristic C-Br and C-F stretching vibrations will also be present.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion cluster.

Troubleshooting and Key Considerations

  • Over-bromination: The hydroxyl group is strongly activating, and dibromination can occur if an excess of bromine is used or if the reaction temperature is not controlled. Careful, slow addition of bromine at a low temperature is crucial.

  • Reaction Rate: If the reaction is sluggish, a slight increase in temperature or the use of a more polar solvent system can be considered. However, this may also increase the risk of side products.

  • Purification: The product and starting material may have similar polarities, potentially making chromatographic separation challenging. Careful selection of the eluent system is important for achieving high purity.

By following this detailed guide, researchers can safely and efficiently perform the bromination of 4-(trifluoromethyl)phenol to obtain the desired 2-bromo derivative, a valuable building block for further synthetic endeavors in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Utilization of 2-Bromo-4-(trifluoromethyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Phenols in Agrochemical Design

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in the design of modern agrochemicals. These moieties can significantly enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to more potent and effective herbicides, fungicides, and insecticides. 2-Bromo-4-(trifluoromethyl)phenol is a versatile chemical intermediate that serves as a valuable building block in the synthesis of complex agrochemical structures.[1] Its unique substitution pattern, featuring a reactive hydroxyl group, a bromine atom amenable to various coupling reactions, and an electron-withdrawing trifluoromethyl group, makes it a strategic starting material for accessing novel agrochemical entities.

This guide provides an in-depth overview of the properties of this compound and detailed protocols for its application in key synthetic transformations relevant to agrochemical research and development. The focus is on providing practical, field-proven insights to enable researchers and drug development professionals to effectively leverage this compound in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 81107-97-3--INVALID-LINK--
Molecular Formula C₇H₄BrF₃O--INVALID-LINK--
Molecular Weight 241.01 g/mol --INVALID-LINK--
Appearance Colorless to light yellow or light orange clear liquid--INVALID-LINK--
Boiling Point 196.7 ± 35.0 °C (Predicted)--INVALID-LINK--
Density 1.752 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Storage Temperature Room Temperature--INVALID-LINK--

Safety and Handling: A Self-Validating System of Precaution

Working with halogenated and trifluoromethylated compounds requires strict adherence to safety protocols to mitigate potential hazards. The following guidelines are essential for the safe handling of this compound.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear impervious, flame-retardant protective clothing.[2] Nitrile or neoprene gloves are recommended.

  • Respiratory Protection: Use a full-face respirator with an appropriate organic vapor cartridge if exposure limits are exceeded or if irritation is experienced.[2] All handling should be conducted in a well-ventilated fume hood.

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

  • Storage: Store in a well-ventilated place with the container tightly closed.[2]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[2]

Key Synthetic Transformations in Agrochemical Synthesis

The reactivity of this compound is primarily centered around its phenolic hydroxyl group and the bromine substituent on the aromatic ring. These two functional groups allow for a range of synthetic manipulations to build more complex molecules. Two of the most powerful and widely used reactions in this context are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: Forging C-O Bonds

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide. In the context of agrochemical synthesis, this reaction can be used to link the 2-Bromo-4-(trifluoromethyl)phenoxy moiety to various aliphatic side chains, which may be crucial for modulating the biological activity and physical properties of the final product.

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and displaces a halide from an alkyl halide. The choice of a non-nucleophilic base, such as potassium carbonate or sodium hydride, is critical to prevent competing reactions.

Williamson_Ether_Synthesis start This compound phenoxide Phenoxide Intermediate start->phenoxide + Base - H₂O, - CO₂ base Base (e.g., K₂CO₃) product 2-Bromo-4-(trifluoromethyl)phenyl Ether Derivative phenoxide->product + Alkyl Halide (R-X) - KX alkyl_halide Alkyl Halide (R-X)

Caption: Williamson Ether Synthesis of this compound.

Representative Protocol: Synthesis of a Hypothetical Phenyl Ether Precursor

This protocol describes a general procedure for the O-alkylation of this compound with a hypothetical alkyl bromide, a common structural motif in various agrochemicals.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • A suitable alkyl bromide (e.g., 1-bromo-3-chloropropane) (1.1 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or to an appropriate temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Ullmann Condensation: Constructing Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. This reaction is particularly useful for the synthesis of diaryl ethers, a structural feature present in some classes of herbicides. In this context, this compound can be coupled with another aryl halide, where the bromine atom of the phenol participates in the C-O bond formation.

Modern Ullmann-type reactions often employ copper(I) salts as catalysts, along with a ligand such as a diamine or an amino acid, which allows for milder reaction conditions and improved yields compared to the classical high-temperature conditions.

Ullmann_Condensation start This compound product Diaryl Ether Derivative start->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Cu(I) Catalyst + Ligand catalyst->product Heat base Base (e.g., Cs₂CO₃)

Caption: Ullmann Condensation of this compound.

Representative Protocol: Synthesis of a Hypothetical Diaryl Ether Herbicide Precursor

This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with a hypothetical activated aryl chloride, a common reaction in the synthesis of diphenyl ether herbicides.

Materials:

  • This compound (1.0 eq)

  • An activated aryl chloride (e.g., 2,4-dichloronitrobenzene) (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • A suitable ligand (e.g., N,N'-dimethyl-1,2-ethanediamine) (0.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane or toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or a round-bottom flask equipped for inert atmosphere reactions

  • Magnetic stir bar and hot plate stirrer

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add copper(I) iodide (0.1 eq), cesium carbonate (2.0 eq), and the aryl chloride (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.

  • Add this compound (1.0 eq), the ligand (0.2 eq), and anhydrous 1,4-dioxane or toluene via syringe.

  • Heat the reaction mixture to a specified temperature (e.g., 110-130 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Conclusion

This compound is a high-value intermediate for the synthesis of novel agrochemicals. Its trifluoromethyl and bromo substituents, combined with the reactive phenolic hydroxyl group, provide multiple avenues for synthetic elaboration. The Williamson ether synthesis and Ullmann condensation are powerful tools for incorporating this fluorinated phenol into more complex molecular architectures. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in the discovery and development of next-generation crop protection agents.

References

Application Notes & Protocols: 2-Bromo-4-(trifluoromethyl)phenol as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, has become a prized substituent due to its profound and beneficial impact on the pharmacokinetic and physicochemical properties of bioactive molecules. The -CF3 group is highly electron-withdrawing and lipophilic, which can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. 2-Bromo-4-(trifluoromethyl)phenol emerges as a particularly valuable starting material, offering a trifluoromethylated scaffold with two distinct points for synthetic elaboration: a reactive bromine atom and a nucleophilic phenolic hydroxyl group. This dual functionality allows for the sequential or orthogonal introduction of diverse molecular fragments, making it an ideal building block for constructing complex pharmaceutical agents, including anti-inflammatory and analgesic drugs.

This guide provides an in-depth exploration of this compound's reactivity and furnishes detailed, field-proven protocols for its application in key synthetic transformations that are fundamental to pharmaceutical development.

Chemical & Physical Properties

A thorough understanding of the physical and chemical properties of a starting material is critical for successful and safe experimentation.

PropertyValueSource
CAS Number 81107-97-3
Molecular Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
Appearance Colorless to light yellow/orange clear liquid
Density 1.75 g/cm³
Purity ≥ 98% (GC)
Storage Store at room temperature

Safety & Handling

This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Hazard Statements:

  • Toxic if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing fumes, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled, remove the person to fresh air and keep comfortable for breathing.

  • If skin irritation occurs, get medical advice/attention.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before use.

Core Synthetic Applications & Protocols

The synthetic utility of this compound is primarily centered around three key transformations: Palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon (Suzuki-Miyaura and Buchwald-Hartwig amination) and nucleophilic substitution or etherification at the phenolic oxygen.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl and substituted aromatic systems prevalent in many pharmaceuticals.

Rationale: This reaction is chosen for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The trifluoromethyl group on the phenol ring is inert to these reaction conditions, and the phenolic hydroxyl can be either protected or left unprotected, depending on the specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 2-Phenyl-4-(trifluoromethyl)phenol

Objective: To demonstrate a typical Suzuki-Miyaura coupling protocol using this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The reaction is typically run at a concentration of 0.1-0.2 M with respect to the starting phenol.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-4-(trifluoromethyl)phenol.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal in the chosen monitoring technique (TLC or LC-MS) indicates reaction completion.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Combine Reactants: - this compound - Phenylboronic Acid - Pd(OAc)₂/PPh₃ - K₂CO₃ inert Establish Inert Atmosphere (Ar/N₂) start->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 90-100 °C solvent->heat monitor Monitor by TLC or LC-MS heat->monitor workup Cool, Dilute, Wash monitor->workup purify Column Chromatography workup->purify end end purify->end Product: 2-Phenyl-4-(trifluoromethyl)phenol

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of carbon-nitrogen bonds is arguably one of the most important reactions in medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a general and efficient method for the synthesis of these crucial linkages.

Rationale: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under conditions that are generally milder and more functional-group tolerant than classical methods like the Ullmann condensation or nucleophilic aromatic substitution. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol: Synthesis of 2-Morpholino-4-(trifluoromethyl)phenol

Objective: To provide a robust protocol for the Buchwald-Hartwig amination of this compound with a secondary amine, morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq) to a dry Schlenk flask. Add the palladium precatalyst (Pd₂(dba)₃, 0.015 eq) and the ligand (XPhos, 0.03 eq).

  • Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by this compound (1.0 eq) and morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 6-18 hours), cool the mixture to room temperature. Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-morpholino-4-(trifluoromethyl)phenol.

Self-Validation: Successful C-N bond formation can be confirmed by the appearance of characteristic signals for the morpholine protons in the ¹H NMR spectrum and the absence of the starting aryl bromide. Purity should be assessed by LC-MS and NMR.

Buchwald_Hartwig_Amination cluster_catalyst Catalyst Formation cluster_reaction_core Coupling Reaction cluster_finalization Work-up & Isolation cat_start Combine Pd₂(dba)₃, XPhos, and NaOtBu in Toluene inert_gas Inert Atmosphere (Ar/N₂) cat_start->inert_gas add_reagents Add Phenol & Amine inert_gas->add_reagents heat_stir Heat to 100-110 °C add_reagents->heat_stir quench Quench & Extract heat_stir->quench Monitor to Completion purify_final Purify via Chromatography quench->purify_final product product purify_final->product Product: 2-Morpholino-4-(trifluoromethyl)phenol

Caption: Workflow for Buchwald-Hartwig Amination.

O-Arylation/O-Alkylation: Synthesis of Diaryl and Alkyl Aryl Ethers

The phenolic hydroxyl group of this compound is a versatile handle for the synthesis of ethers, a common structural motif in pharmaceuticals. Williamson ether synthesis (for alkyl ethers) and copper- or palladium-catalyzed O-arylation (for diaryl ethers) are the most common approaches.

Rationale: The synthesis of ethers via the phenolic hydroxyl group allows for the introduction of a wide range of substituents, modulating properties such as solubility, lipophilicity, and hydrogen bonding capacity. The choice between alkylation and arylation depends on the desired target structure.

Experimental Protocol: Synthesis of 1-Bromo-2-(benzyloxy)-4-(trifluoromethyl)benzene

Objective: To provide a classic protocol for O-alkylation using the Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF) (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone or DMF.

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and stir until the starting phenol is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be used without further purification, or it can be purified by flash chromatography if necessary.

Self-Validation: The successful formation of the ether linkage can be confirmed by the appearance of the benzylic methylene protons (a singlet around 5.0-5.2 ppm) in the ¹H NMR spectrum and the disappearance of the phenolic proton signal.

Williamson_Ether_Synthesis start_node Combine Phenol & K₂CO₃ in Acetone/DMF add_benzyl Add Benzyl Bromide start_node->add_benzyl reflux Heat to Reflux add_benzyl->reflux monitor Reaction Complete? reflux->monitor monitor->reflux No workup_node Filter & Concentrate monitor->workup_node Yes purify_node Aqueous Work-up & Purification workup_node->purify_node product_node Product: 1-Bromo-2-(benzyloxy)-4- (trifluoromethyl)benzene purify_node->product_node

Caption: Workflow for Williamson Ether Synthesis.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its trifluoromethyl group offers intrinsic advantages for drug design, while its two reactive sites—the aryl bromide and the phenol—provide orthogonal handles for the construction of complex molecular architectures. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis represent robust and reliable methods for leveraging the synthetic potential of this valuable intermediate. By understanding the principles behind these transformations and adhering to careful experimental technique, researchers can effectively employ this compound to accelerate the discovery and development of novel therapeutic agents.

Application Notes & Protocols for Suzuki Coupling Reactions with 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Synthesizing High-Value Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound offers a robust and versatile pathway to biaryl and substituted aromatic systems.[1] Its advantages, including mild reaction conditions, exceptional functional group tolerance, and the use of commercially available and relatively non-toxic boronic acids, have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]

This guide focuses on a particularly valuable substrate: 2-Bromo-4-(trifluoromethyl)phenol . This molecule is an attractive building block for several reasons:

  • The bromine atom serves as the reactive handle for the crucial oxidative addition step in the catalytic cycle.[5]

  • The potent electron-withdrawing trifluoromethyl (CF₃) group significantly influences the electronic properties of the aromatic ring, which can enhance the rate of the initial oxidative addition step.[6] This group is also a key pharmacophore in drug design, often improving metabolic stability and bioavailability.

  • The phenolic hydroxyl (-OH) group provides a site for further functionalization or can influence the molecule's physicochemical properties. While potentially complicating, modern Suzuki protocols are often tolerant of free hydroxyl groups.

These application notes provide a comprehensive, field-proven protocol for the Suzuki coupling of this compound, explaining the causality behind experimental choices to empower researchers in drug development and chemical synthesis.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

The three fundamental steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step.[1][7] The presence of the electron-withdrawing CF₃ group on the aryl halide substrate generally accelerates this step.[6]

  • Transmetalation: The arylboronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[8][9] This is a crucial step where the choice of base and solvent plays a significant role.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetal->Product ArX This compound (Ar-X) ArX->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.

Materials & Equipment:

  • Aryl Halide: this compound (1.0 equiv.)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv.)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1–5 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv.)

  • Solvent: Anhydrous, degassed 1,4-dioxane and water (4:1 or 5:1 ratio) or Toluene/Water.

  • Equipment: Schlenk flask or reaction vial with stir bar, condenser, heating mantle with stirrer, inert gas line (Argon or Nitrogen), syringes, and standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. Causality: All solid reagents are added first to ensure a moisture-free environment before solvent addition.

  • Inert Atmosphere:

    • Seal the flask with a septum or stopcock.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask. The typical reaction concentration is 0.1–0.5 M with respect to the aryl halide. Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction Execution:

    • With vigorous stirring, lower the flask into a preheated oil bath or heating mantle set to the desired temperature (typically 80–110 °C).[2][8]

    • Attach a condenser if refluxing for extended periods.

  • Monitoring Progress:

    • Monitor the reaction by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.[5] Look for the consumption of the starting aryl bromide.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure biaryl product.

Experimental_Workflow Setup 1. Reaction Setup (Add Solids to Schlenk Flask) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat with Stirring (e.g., 80-110 °C) Solvent->React Monitor 5. Monitor Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Cool & Work-up (Extraction & Drying) Monitor->Workup Complete Purify 7. Purify (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for Suzuki coupling reactions.

Data Summary & Optimization Parameters

Achieving high yields requires careful selection of reaction parameters. The following table summarizes key components and common choices for optimizing the coupling with this compound.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄ : A classic, reliable choice.[8][10]Pd(dppf)Cl₂ : Often more stable and effective for challenging substrates.[2]Pd(OAc)₂ + Ligand : Allows for tuning reactivity with various phosphine ligands (e.g., SPhos, XPhos).The ligand environment around the palladium atom dictates its reactivity and stability. Bulky, electron-donating ligands often promote oxidative addition and reductive elimination.
Base K₂CO₃ : Common, effective, and inexpensive.[8]Cs₂CO₃ : More soluble and often more effective, especially at lower temperatures.[2][10]K₃PO₄ : A strong base useful for less reactive boronic acids.[2]The base is essential for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[9]
Solvent System Dioxane/H₂O : A widely used and effective mixture.[8]Toluene/H₂O : Another common choice, can be run at higher temperatures.[10]DMF/H₂O : Useful for substrates with poor solubility.[11]The solvent must dissolve the reagents and facilitate the interaction between the organic and aqueous phases where the base is often dissolved.
Boron Reagent Arylboronic Acids : Most common, but can be prone to protodeboronation.[6]Arylboronate Esters (e.g., Pinacol) : More stable and robust than boronic acids, resisting degradation.[9]Boronate esters can be advantageous for stability but may react more slowly. The choice depends on the stability and reactivity of the specific coupling partner.
Temperature 80–110 °C Most Suzuki couplings require heating to overcome the activation energy barriers of the catalytic cycle, particularly for oxidative addition and reductive elimination.[11]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was set up under strictly anaerobic and anhydrous conditions. Use freshly purchased or purified solvents and reagents. Increase catalyst loading slightly (e.g., from 2% to 5%).

  • Formation of Homocoupled Product (Ar-Ar):

    • Cause: Oxygen contamination can lead to the homocoupling of the boronic acid.

    • Solution: Improve the degassing procedure for the solvent and ensure a robust inert atmosphere throughout the reaction.

  • Protodeboronation (Boronic Acid -> Arene):

    • Cause: The boronic acid is cleaved by residual acid or water before it can transmetalate.

    • Solution: Use a stronger base or switch to a more stable boronate ester. Ensure the reaction medium is sufficiently basic.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. By understanding the mechanistic underpinnings of the reaction and the role of each component, researchers can effectively synthesize a wide array of valuable biaryl compounds. This powerful transformation is a key tool for accessing novel molecular architectures for applications ranging from medicinal chemistry to materials science.

References

Application Notes & Protocols: Strategic Synthesis of Anti-Inflammatory Drug Precursors from 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and target binding affinity to bioactive molecules.[1][2][3] 2-Bromo-4-(trifluoromethyl)phenol represents a highly valuable and versatile starting material, providing a scaffold primed for the construction of complex precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This document provides a detailed guide for researchers, outlining robust and field-proven protocols for the synthesis of key biphenyl and N-aryl precursors from this starting block, leveraging modern palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind procedural choices and present detailed, step-by-step workflows for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Introduction: The Significance of the Trifluoromethyl Phenol Scaffold

The trifluoromethyl group is a powerful bioisostere for chlorine and methyl groups, but with significantly higher electronegativity and metabolic stability due to the strength of the C-F bond.[1][4] Its presence on an aromatic ring can deactivate the ring towards oxidative metabolism, increase the compound's ability to cross biological membranes, and favorably alter the pKa of nearby functional groups, all of which are critical attributes for effective drug candidates.[4][5]

This compound is an ideal starting point for two primary reasons:

  • The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • The phenolic hydroxyl group provides a secondary site for functionalization, such as etherification to introduce the propionic acid side-chain characteristic of the "profen" class of NSAIDs.

This guide details two pivotal transformations that unlock the synthetic potential of this building block.

Part 1: Synthesis of Fluorinated Biphenyl Precursors via Suzuki-Miyaura Cross-Coupling

The biphenyl moiety is a privileged scaffold found in numerous anti-inflammatory drugs, including Flurbiprofen. The Suzuki-Miyaura reaction is arguably the most efficient and versatile method for constructing this C-C bond, coupling an organohalide with an organoboron species.[6][7]

Core Principle & Mechanistic Insight

The reaction proceeds via a palladium(0) catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) center, transmetalation of the organic group from the activated boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Weigh: - this compound - Arylboronic Acid (1.2 eq) - Base (e.g., K3PO4, 3.0 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 3 mol%) combine Combine all solids in a Schlenk flask. prep_reagents->combine prep_solvent Prepare Solvent System: Dioxane/Water (e.g., 4:1 v/v) purge Evacuate and backfill with Argon (3x cycles). combine->purge add_solvent Add degassed solvent via syringe. purge->add_solvent heat Heat reaction mixture (e.g., 90-100 °C) with stirring. add_solvent->heat monitor Monitor progress via TLC/LC-MS (typically 4-12 h). heat->monitor cool Cool to room temperature. monitor->cool quench Dilute with water and extract with Ethyl Acetate (3x). cool->quench wash Wash combined organic layers with brine. quench->wash dry Dry over anhydrous Na2SO4, filter, and concentrate. wash->dry purify Purify via flash column chromatography (Silica gel). dry->purify analysis Characterize pure product: - 1H NMR - 13C NMR - Mass Spectrometry purify->analysis

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 2'-Hydroxy-4'-fluoro-5'-(trifluoromethyl)-[1,1'-biphenyl]

This protocol describes the coupling with 4-fluorophenylboronic acid, yielding a direct precursor to the Flurbiprofen family.

Materials:

  • This compound (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-fluorophenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.2 M with respect to the starting phenol).

  • Stir the mixture under the inert atmosphere and heat to 95 °C in an oil bath.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Data Summary: Representative Suzuki-Miyaura Couplings
Arylboronic Acid PartnerProduct NameExpected Yield RangeKey Analytical Notes
Phenylboronic acid2'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]85-95%Biphenyl protons clearly visible in 1H NMR aromatic region (δ 7.2-7.8 ppm).
4-Fluorophenylboronic acid2'-Hydroxy-4'-fluoro-5'-(trifluoromethyl)-[1,1'-biphenyl]88-96%19F NMR will show two distinct signals: one for the CF₃ group and one for the aryl-F.
4-Acetylphenylboronic acid1-(2'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one75-88%1H NMR will show a characteristic singlet for the acetyl methyl group (~δ 2.6 ppm).[9]

Part 2: Synthesis of N-Aryl Precursors via Buchwald-Hartwig Amination

The formation of a C-N bond to an aromatic ring is fundamental in the synthesis of many anti-inflammatory agents that feature aniline or related structures.[10] The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for achieving this transformation with high functional group tolerance.[11][12]

Core Principle & Mechanistic Insight

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[13] The key differences are the coupling partners (an amine instead of an organoboron) and the base. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, facilitating the formation of a palladium-amido complex, which is the immediate precursor to the product-forming reductive elimination step.[14][15] The choice of phosphine ligand is critical for success, with bulky, electron-rich biarylphosphine ligands often providing the best results.[14]

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 L2Pd(0) oa_complex L2Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L2Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product arbr Ar-Br arbr->oa_complex amine HNR'R'' + Base amine->amido_complex hbr H-Br

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Protocol 2: Synthesis of 2-(Anilino)-4-(trifluoromethyl)phenol

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv, 2 mol%)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube inside a glovebox, combine Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add this compound and anhydrous toluene.

  • Stir the mixture for 5 minutes, then add aniline via syringe.

  • Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously. Monitor for completion by TLC or LC-MS (typically 2-8 hours).

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl phenol.

Data Summary: Representative Buchwald-Hartwig Aminations
Amine PartnerProduct NameExpected Yield RangeKey Analytical Notes
Aniline2-(Anilino)-4-(trifluoromethyl)phenol80-92%Broad singlet in 1H NMR for the N-H proton; characteristic aromatic splitting patterns.
Morpholine4-(2-Hydroxy-5-(trifluoromethyl)phenyl)morpholine85-95%1H NMR signals for morpholine protons will appear as two distinct triplets (~δ 3.0-3.9 ppm).
N-Methylaniline2-(Methyl(phenyl)amino)-4-(trifluoromethyl)phenol75-88%Disappearance of the N-H proton signal; a new singlet for the N-CH₃ group (~δ 3.3 ppm).

Downstream Applications: From Precursor to Active Moiety

The precursors synthesized via these protocols are readily advanced to more complex drug-like molecules.

  • Biphenyl Phenols: The phenolic hydroxyl group can be alkylated using reagents like ethyl 2-bromopropionate under basic conditions to install the α-methyl-acetic acid side chain, a hallmark of profen NSAIDs.

  • N-Aryl Phenols: These intermediates can undergo further cyclization or functionalization at either the phenol or amine positions to build heterocyclic systems present in various kinase inhibitors and other anti-inflammatory agents.[10]

Conclusion

This compound is a powerful and economically viable building block for the synthesis of precursors for anti-inflammatory drugs. By mastering modern synthetic techniques such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently construct diverse libraries of biphenyl and N-aryl compounds. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for drug discovery programs aimed at developing next-generation therapeutics.

References

Application Notes and Protocols: 2-Bromo-4-(trifluoromethyl)phenol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Building Block for Advanced Materials

2-Bromo-4-(trifluoromethyl)phenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced materials.[1] Its unique trifluoromethyl group imparts desirable characteristics such as enhanced thermal stability, chemical resistance, and specific dielectric properties to resulting materials.[2] The presence of both a hydroxyl and a bromo substituent provides two reactive sites for a variety of chemical transformations, making it an excellent candidate for creating high-performance polymers, liquid crystals, and components for organic electronics.[3] This guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science, exploring the potential of this versatile molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its reactivity, solubility, and the ultimate characteristics of the materials derived from it.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 81107-97-3[1][4][5]
Molecular Formula C₇H₄BrF₃O[1][4][5]
Molecular Weight 241.01 g/mol [1][4][5]
Appearance Colorless to light yellow/orange clear liquid[1]
Density ~1.75 g/cm³[1][4]
Boiling Point 196.7 ± 35.0 °C (Predicted)[4]
Refractive Index n20/D 1.5[1]
Purity ≥ 98% (GC)[1]
Protocol 1: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound from 4-(trifluoromethyl)phenol.

Workflow for the Synthesis of this compound

start Start: 4-(Trifluoromethyl)phenol dissolve Dissolve in Dichloromethane start->dissolve cool Cool reaction mixture dissolve->cool add_br2 Slowly add Bromine cool->add_br2 stir Stir at room temperature add_br2->stir wash Wash with NaHCO₃ solution stir->wash dry Dry organic phase wash->dry distill Remove solvent by distillation dry->distill product Product: this compound distill->product

Caption: Synthetic workflow for this compound.

Materials:

  • 4-(Trifluoromethyl)phenol

  • Dichloromethane (DCM)

  • Bromine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 32 g of 4-(trifluoromethyl)phenol in 200 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[4]

  • Cool the reaction mixture in an ice bath.

  • Slowly add an equimolar amount of bromine dropwise to the cooled solution over approximately 2 hours.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[4]

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral.[4]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation using a rotary evaporator to obtain the crude product.[4]

  • The resulting thick liquid is the target compound, 2-bromo-4-trifluoromethylphenol.[4]

Application in High-Performance Polymers: Poly(arylene ether)s

The trifluoromethyl group in this compound can significantly enhance the thermal stability, flame retardancy, and dielectric properties of polymers. The phenolic hydroxyl group and the bromine atom offer versatile handles for polymerization reactions. One promising application is in the synthesis of poly(arylene ether)s, a class of high-performance thermoplastics.

Proposed Protocol 2: Synthesis of a Poly(arylene ether) via Ullmann-type Coupling Polymerization

This proposed protocol describes the synthesis of a poly(arylene ether) using this compound as a monomer in a self-condensation Ullmann-type coupling reaction.

Reaction Scheme for Poly(arylene ether) Synthesis

monomer This compound polymerization Ullmann Coupling Polymerization monomer->polymerization base Base (e.g., K₂CO₃) base->polymerization catalyst Copper Catalyst catalyst->polymerization polymer Poly(arylene ether) polymerization->polymer

Caption: Ullmann coupling for poly(arylene ether) synthesis.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • High-boiling point aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Toluene (for azeotropic removal of water)

  • Methanol

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap

Procedure:

  • To a reaction vessel, add this compound, an excess of anhydrous potassium carbonate, a catalytic amount of copper(I) iodide, and a mixture of DMF and toluene.

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere to azeotropically remove any water.

  • After the removal of water, slowly distill off the toluene and raise the temperature to initiate the polymerization.

  • Maintain the reaction at an elevated temperature (typically 150-200 °C) for several hours until a significant increase in viscosity is observed.

  • Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

  • Filter the precipitated polymer, wash it thoroughly with methanol and water to remove salts and residual solvent, and dry it under vacuum.

Expected Polymer Properties:

Polymers incorporating the 4-(trifluoromethyl)phenol unit are expected to exhibit high thermal stability, good chemical resistance, and low dielectric constants, making them suitable for applications in electronics and aerospace.

Application in Liquid Crystals

The rigid aromatic core and the presence of a strong dipole-inducing trifluoromethyl group make derivatives of this compound promising candidates for the synthesis of liquid crystalline materials. The bromo-substituent provides a convenient point for elongation of the molecular structure through cross-coupling reactions, a key step in designing mesogenic molecules.

Proposed Protocol 3: Synthesis of a Nematic Liquid Crystal Precursor

This protocol outlines a plausible synthetic route to a liquid crystal molecule based on a Schiff base core, functionalized with a derivative of this compound.

Synthetic Workflow for a Liquid Crystal Molecule

start This compound etherification Etherification with 4-bromobenzyl bromide start->etherification suzuki Suzuki Coupling with 4-formylphenylboronic acid etherification->suzuki condensation Condensation with aniline derivative suzuki->condensation product Liquid Crystal Molecule condensation->product

Caption: A potential synthetic route to a liquid crystal molecule.

Procedure (Multi-step):

  • Etherification: React this compound with a suitable alkylating agent, for example, an α,ω-dihaloalkane, in the presence of a base like potassium carbonate to introduce a flexible spacer.

  • Cross-Coupling: The remaining bromo- group can then be utilized in a Suzuki or other cross-coupling reaction with a boronic acid derivative of a mesogenic core (e.g., a biphenyl or phenylcyclohexyl group) to elongate the molecule.

  • Esterification/Functionalization: Further functionalization of the other end of the mesogenic core, for instance, through esterification with a terminal phenol or benzoic acid derivative, can be performed to achieve the desired molecular shape and polarity for liquid crystalline behavior.

  • Purification: Each step requires careful purification, typically by column chromatography and recrystallization, to obtain the high-purity material necessary for liquid crystal applications.

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, molecules with high thermal stability and specific electronic properties are in high demand for use as host materials in OLEDs. The trifluoromethyl group can enhance the electron-transporting properties and thermal stability of organic molecules. The bromo-substituent on this compound allows for its incorporation into larger conjugated systems, such as those based on carbazole, which are commonly used in OLEDs.

Proposed Protocol 4: Synthesis of a Carbazole-based OLED Host Material

This proposed protocol details a synthetic pathway to a potential OLED host material by functionalizing a carbazole core with this compound derivatives.

Reaction Pathway for an OLED Host Material

start This compound ether_link Ether linkage to an aromatic dihalide start->ether_link buchwald Buchwald-Hartwig Amination with Carbazole ether_link->buchwald product OLED Host Material buchwald->product

Caption: Synthesis of a carbazole-based OLED host material.

Procedure (Multi-step):

  • Functionalization of the Phenol: The hydroxyl group of this compound can be used to form an ether linkage with a suitable aromatic core, for example, a dihalobiphenyl, under Williamson ether synthesis conditions.

  • Buchwald-Hartwig Amination: The bromo- group on the phenol ring, along with the other halo-substituent on the biphenyl core, can then undergo a Buchwald-Hartwig amination reaction with carbazole. This step attaches the electron-donating carbazole units to the central core.

  • Purification: The final product must be rigorously purified by techniques such as sublimation to achieve the high purity required for OLED device fabrication.

Expected Properties of the Host Material:

The resulting molecule is anticipated to possess a high triplet energy, good thermal stability, and suitable HOMO/LUMO levels to act as an efficient host for phosphorescent emitters in OLEDs.

Conclusion

This compound is a valuable and versatile building block with significant potential in materials science. Its unique combination of reactive functional groups and the property-enhancing trifluoromethyl moiety opens up avenues for the development of a wide range of advanced materials. The protocols provided herein, based on established synthetic methodologies for analogous compounds, offer a solid foundation for researchers to explore the exciting possibilities of incorporating this molecule into high-performance polymers, liquid crystals, and organic electronic devices. Further research and development in this area are poised to unlock new materials with tailored properties for a variety of cutting-edge applications.

References

Application Note: A Detailed Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-(trifluoromethyl)phenol is a key chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1] Its molecular structure, featuring a phenol ring substituted with a bromine atom, a hydroxyl group, and a trifluoromethyl (CF₃) group, presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of this compound.[2] This application note provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explains the underlying principles governing its spectral features, and details a robust protocol for data acquisition.

The strategic placement of the electron-donating hydroxyl group and the electron-withdrawing bromine and trifluoromethyl groups creates a distinct pattern of chemical shifts and coupling constants. Understanding these features is crucial for researchers in organic synthesis and drug development to verify their chemical structures and monitor reaction progress.

Structural and Spectroscopic Rationale

The chemical shifts and coupling patterns in the NMR spectra of aromatic compounds are dictated by the electronic effects of the substituents on the benzene ring.[3][4]

  • Hydroxyl (-OH) Group: An activating, electron-donating group that increases electron density at the ortho and para positions, causing the corresponding nuclei to be shielded and shift upfield (to a lower ppm value).

  • Bromine (-Br) Atom: A deactivating, electron-withdrawing group via induction, yet it can donate electron density through resonance. Its overall effect is to deshield nearby nuclei.

  • Trifluoromethyl (-CF₃) Group: A strongly deactivating and electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5][6] This effect significantly deshields nuclei, particularly at the meta positions relative to it, causing them to resonate downfield (at a higher ppm value).

These competing electronic effects on the trisubstituted ring of this compound result in a well-resolved and highly informative NMR spectrum.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is expected to show three distinct signals for the three protons on the benzene ring.[7][8]

  • H-6: This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing -Br and -CF₃ groups. The strong shielding from the -OH group will cause it to appear at the most upfield position of the three aromatic protons. It will be split into a doublet by the adjacent H-5, with a typical ortho coupling constant (³J) of 6-10 Hz.[9]

  • H-5: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the -OH and -Br groups. It is also coupled to both H-6 (ortho coupling) and H-3 (meta coupling). This will result in a doublet of doublets. The meta coupling constant (⁴J) is significantly smaller, typically 0-4 Hz.[9]

  • H-3: This proton is positioned between the two electron-withdrawing groups (-Br and -CF₃) and will be the most deshielded, appearing furthest downfield. It will be split into a small doublet by the meta coupling to H-5.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
OH~5.5-6.5broad singlet-Exchangeable proton, chemical shift is concentration and solvent dependent.
H-6~6.9 - 7.1d³J ≈ 8-9Shielded by ortho -OH group.
H-5~7.3 - 7.5dd³J ≈ 8-9, ⁴J ≈ 2-3Deshielded by ortho -CF₃ group.
H-3~7.6 - 7.8d⁴J ≈ 2-3Strongly deshielded by adjacent -Br and meta -CF₃ groups.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will display signals for all seven unique carbon atoms. Aromatic carbons typically resonate in the δ 120-170 ppm range.[4] A key feature will be the coupling between the carbon nuclei and the fluorine nuclei of the -CF₃ group.

  • C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms.

  • C-4: The aromatic carbon directly attached to the -CF₃ group will also appear as a quartet due to two-bond coupling (²JCF).[10]

  • C-1 (C-OH): This carbon, attached to the electronegative oxygen, will be significantly deshielded.

  • C-2 (C-Br): The carbon bearing the bromine atom will appear at a relatively upfield position compared to other substituted carbons due to the "heavy atom effect".

  • C-3, C-5, C-6: These protonated carbons will have chemical shifts influenced by their proximity to the various substituents. Their signals can be definitively assigned using techniques like HSQC (Heteronuclear Single Quantum Coherence).

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (C-F Coupling)Rationale
C-2~112 - 116sAttached to Bromine.
C-6~118 - 122sortho to -OH, shielded.
C-5~125 - 129q (small J)ortho to -CF₃, deshielded.
CF₃~123 - 126q (¹JCF ≈ 272 Hz)Strong one-bond coupling to three fluorine atoms.[10]
C-4~128 - 132q (²JCF ≈ 33 Hz)Attached to -CF₃, deshielded and split by fluorine.[10]
C-3~133 - 137sDeshielded by adjacent -Br and meta -CF₃.
C-1~152 - 156sAttached to -OH, deshielded.

Experimental Protocol for High-Resolution NMR

This protocol is designed to yield high-quality, reproducible NMR spectra for both ¹H and ¹³C nuclei. Adherence to these steps ensures the integrity of the sample and the resulting data.

Caption: Workflow for NMR sample preparation and data acquisition.

Sample Preparation

The quality of the final spectrum is fundamentally dependent on proper sample preparation.[11]

  • Weighing the Sample:

    • For ¹H NMR , weigh approximately 5-10 mg of this compound.[12]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh 20-30 mg of the sample.[11]

  • Solvent Selection:

    • Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for many organic compounds.

    • The deuterated solvent provides the deuterium signal used by the spectrometer to "lock" the magnetic field, ensuring field stability during acquisition.

  • Dissolution:

    • Transfer the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] This volume ensures a sufficient sample height of ~4-5 cm in a standard 5 mm NMR tube.[13]

    • Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is critical for high resolution.

  • Filtration:

    • To remove any particulate matter (dust, undissolved solids) that can degrade spectral resolution by disrupting magnetic field homogeneity, the sample must be filtered.[14]

    • Prepare a Pasteur pipette by tightly packing a small plug of glass wool or cotton into the neck.

    • Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

  • Finalizing the Sample:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the tube clearly with the sample identity.

NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
  • Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is essential for achieving sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30'). Proton decoupling removes C-H coupling, simplifying the spectrum to singlets for each carbon (unless coupled to other nuclei like fluorine).[15]

    • Number of Scans (NS): 1024 or more scans may be needed depending on the sample concentration.

    • Relaxation Delay (D1): 2-5 seconds.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable. The distinct electronic nature of the hydroxyl, bromo, and trifluoromethyl substituents leads to a predictable and well-dispersed set of signals. By understanding the principles of chemical shift and spin-spin coupling, and by following the detailed experimental protocol provided, researchers can confidently acquire high-resolution NMR data to verify the identity and purity of this important chemical building block.

References

GC-MS analysis protocol for 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Comprehensive Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Bromo-4-(trifluoromethyl)phenol

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, robust, and validated protocol for the quantitative and qualitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making its accurate detection and quantification critical for process monitoring, quality control, and environmental assessment.[1] The inherent polarity of the phenolic hydroxyl group presents a challenge for direct GC analysis, often leading to poor peak shape and low sensitivity.[2] This protocol addresses this by employing a silylation derivatization step, which converts the polar analyte into a more volatile and thermally stable trimethylsilyl (TMS) ether, ensuring excellent chromatographic performance.[3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

The precise analysis of synthetic intermediates is a cornerstone of modern drug development and chemical manufacturing. This compound, with its unique bromine and trifluoromethyl moieties, serves as a versatile building block for complex molecules.[1] However, the polar phenolic group can cause undesirable interactions with the GC system, leading to peak tailing and reduced accuracy.

Gas chromatography is an ideal technique for separating volatile and thermally stable compounds.[5] To make this compound amenable to high-performance GC analysis, a chemical modification, or derivatization, is essential.[3] Silylation is a widely adopted and highly effective derivatization technique that replaces the active hydrogen of the phenol's hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4] This transformation increases the analyte's volatility and thermal stability while reducing its polarity, resulting in sharp, symmetrical chromatographic peaks and improved sensitivity. This application note details a complete workflow, from sample preparation and derivatization to instrumental analysis and data interpretation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource(s)
Molecular Formula C₇H₄BrF₃O[1][6][7]
Molecular Weight 241.01 g/mol [1][6][7]
CAS Number 81107-97-3[1][7][8]
Appearance Colorless to light yellow liquid[1][9]
Boiling Point 196.7 ± 35.0 °C (Predicted)[8]
Density ~1.75 g/cm³ (Predicted)[1][8]

The Analytical Workflow: From Sample to Result

The entire analytical process is a sequence of carefully controlled steps designed to ensure accuracy and reproducibility. The workflow diagram below outlines the critical stages of the analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Sample Receipt & Homogenization Standard 2. Stock Standard Preparation Sample->Standard WorkingStd 3. Working Standards & QC Preparation Standard->WorkingStd Deriv 4. Silylation Reaction (BSTFA + 1% TMCS) WorkingStd->Deriv GCMS 5. GC-MS Injection & Data Acquisition Deriv->GCMS Process 6. Peak Integration & Calibration GCMS->Process Report 7. Final Report Generation Process->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Instrumentation

Reagents and Consumables
ItemSupplier/GradeRationale
This compoundSigma-Aldrich (or equivalent, >98% purity)High-purity analytical standard is required for accurate calibration.[9]
BSTFA + 1% TMCSThermo Fisher Scientific, Sigma-AldrichBSTFA is a powerful silylating agent, and TMCS acts as a catalyst for efficient derivatization of phenols.[10][11]
PyridineAnhydrous, GC-gradeOften used as a catalyst and acid scavenger in silylation reactions.[4]
Ethyl AcetateHPLC or GC-gradeA suitable solvent for standards and sample dilution.
HeliumUltra-high purity (99.999%)Carrier gas for GC-MS, ensuring an inert mobile phase.[2]
GC Vials & Caps2 mL, amber, with PTFE septaInert and prevent photodegradation of the analyte.
Instrumentation: GC-MS System

The analysis should be performed on a gas chromatograph coupled to a mass spectrometer. The following parameters provide a validated starting point.

ParameterRecommended SettingRationale/Justification
GC Column Agilent DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar stationary phase provides excellent separation for a wide range of semi-volatile compounds, including silylated derivatives.[2][5]
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides optimal efficiency and is standard for MS applications.
Injection Volume 1 µLA standard volume to avoid overloading the column.
Injector Type SplitlessMaximizes sensitivity for trace analysis. A splitless time of 1 minute is recommended.[12]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)The temperature program is designed to separate the analyte from solvent and potential impurities effectively.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
MS Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS.
Ion Source Temp. 230 °CStandard temperature to promote ionization and minimize degradation.[12]
Quadrupole Temp. 150 °CEnsures stable ion transmission.[12]
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns and library matching.[12]
Acquisition Mode Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)Full scan for qualitative identification; SIM for enhanced quantitative sensitivity.
Solvent Delay 4 minutesPrevents the high solvent concentration from entering and saturating the MS detector.

Detailed Analytical Protocol

Preparation of Standards and Quality Controls (QCs)
  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. This stock is stable for several months when stored at 2-8°C.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with ethyl acetate.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, 80 µg/mL) from a separate stock standard to ensure the accuracy of the calibration curve.

Silylation Derivatization: The Key to Success

The conversion of the polar phenol to its TMS ether is the most critical step in the sample preparation process. Silylation reagents are sensitive to moisture; therefore, all glassware must be dry, and reagents should be handled in a low-humidity environment.

Silylation_Reaction reactant This compound (Polar, -OH group) product TMS-derivatized Phenol (Non-polar, -O-Si(CH₃)₃ group) reactant->product Reaction at 60-80°C reagent BSTFA + 1% TMCS (Silylating Agent) reagent->product Provides TMS group

Caption: The silylation reaction converts the polar phenol to a non-polar TMS ether.

Step-by-Step Derivatization Protocol:

  • Transfer 100 µL of each standard, QC, or sample extract into a 2 mL GC vial.

  • If the sample is in an aqueous matrix, it must first be extracted into a water-immiscible solvent (e.g., dichloromethane or hexane) and dried with anhydrous sodium sulfate.[13] The solvent should then be evaporated to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate or pyridine.

  • Add 100 µL of the silylating reagent (BSTFA + 1% TMCS). Some protocols recommend pyridine as a solvent or catalyst, which can improve derivatization of phenols.[4][10]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete reaction.[14]

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler. The derivatives are typically stable for at least 24-48 hours.[13]

Data Analysis and Expected Results

Chromatographic Performance

Using the GC parameters outlined above, the TMS-derivatized this compound should elute as a sharp, symmetrical peak. The increased volatility compared to the underivatized form results in a shorter retention time and superior peak shape.

Mass Spectral Interpretation

The mass spectrum is the chemical fingerprint of the analyte.

  • Molecular Ion (M⁺): The parent compound's molecular weight is 241.01 g/mol .[6] The addition of a TMS group (-Si(CH₃)₃) replaces one hydrogen, resulting in a net mass increase of 72 amu.[15] Therefore, the molecular ion of the derivatized compound is expected at m/z 312/314 .

  • Bromine Isotope Pattern: A key confirmatory feature will be the presence of the M⁺ and M+2 isotope peaks (m/z 312 and 314) in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom.

  • Fragmentation: The EI spectrum will show characteristic fragments. A common and prominent fragment for TMS derivatives is the loss of a methyl group (M-15), which would appear at m/z 297/299 . Other fragments may include ions corresponding to the TMS group itself (m/z 73) and further fragmentation of the aromatic ring.

Method Validation

A robust analytical method must be validated to prove its suitability for the intended purpose.[16] The validation should adhere to guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[17][18]

Validation ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the analyte's retention time in blank samples.Ensures the signal is from the analyte only.[19]
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range.Demonstrates a proportional response to concentration.[17][19]
Accuracy Recovery of 80-120% for spiked QC samples.Measures how close the experimental value is to the true value.[19][20]
Precision Relative Standard Deviation (RSD) ≤ 15% for QC samples.Measures the repeatability and reproducibility of the method.[17][19]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3.The lowest concentration that can be reliably detected.[20]
Limit of Quantitation (LOQ) S/N ≥ 10 and within accuracy/precision limits.The lowest concentration that can be accurately quantified.[20]

Conclusion

This application note presents a comprehensive and reliable GC-MS method for the analysis of this compound. The protocol's core strength lies in the strategic use of silylation derivatization with BSTFA, which overcomes the inherent challenges of analyzing polar phenols by gas chromatography. This method provides the high sensitivity, specificity, and robustness required for quality control in pharmaceutical and agrochemical development, as well as for monitoring in environmental studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the purification of 2-Bromo-4-(trifluoromethyl)phenol using High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scientists, and professionals in drug development, this document outlines a detailed protocol for achieving high purity of the target compound. The method employs reversed-phase chromatography, a widely used technique for separating organic molecules.[1][2] The rationale behind the selection of the stationary phase, mobile phase, and detector settings is discussed in detail to provide a thorough understanding of the purification process.

Introduction

This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[3] The presence of a bromine atom and a trifluoromethyl group in its structure enhances its utility as a building block in organic synthesis.[3] Given its role in the development of new chemical entities, obtaining this compound in high purity is critical for ensuring the desired reaction outcomes and the integrity of downstream applications. This guide presents a robust HPLC method for the purification of this compound, ensuring the removal of synthetic by-products and other impurities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to developing an effective HPLC method.[4]

PropertyValueSource
Molecular Formula C₇H₄BrF₃OPubChem[5]
Molecular Weight 241.01 g/mol PubChem[5]
Appearance Colorless to light yellow clear liquidChem-Impex[3]
Boiling Point 196.7±35.0 °C (Predicted)ChemicalBook[6]
Density 1.752±0.06 g/cm³ (Predicted)ChemicalBook[6]
pKa 7.03±0.18 (Predicted)ChemicalBook[6]
UV Maximum (in Acetonitrile) 317 nmChemicalBook[6][7]

The predicted pKa of approximately 7.0 suggests that the phenolic proton is weakly acidic. This information is crucial for selecting a mobile phase pH that ensures the compound remains in its neutral, non-ionized form to achieve consistent retention on a reversed-phase column. The UV maximum at 317 nm provides an ideal wavelength for detection, ensuring high sensitivity.

HPLC Purification Strategy

The chosen strategy for purifying this compound is reversed-phase HPLC. This technique is highly effective for separating moderately polar to nonpolar compounds and is a common choice in pharmaceutical analysis.[2] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[1]

HPLC_Strategy cluster_input Input cluster_hplc HPLC System cluster_output Output Crude_Sample Crude 2-Bromo-4- (trifluoromethyl)phenol Injector Autosampler/Injector Crude_Sample->Injector Injection Pump Solvent Delivery System (Pump) Pump->Injector Mobile Phase Column C18 Reversed-Phase Column Injector->Column Separation Detector UV-Vis Detector (317 nm) Column->Detector Elution Fraction_Collector Fraction Collector Detector->Fraction_Collector Signal-Triggered Collection Waste Waste Detector->Waste Purified_Product High-Purity Product Fraction_Collector->Purified_Product

Caption: HPLC Purification Workflow for this compound.

Detailed Protocol

This protocol is designed for a standard preparative HPLC system. Adjustments may be necessary based on the specific instrumentation and the impurity profile of the crude sample.

Materials and Reagents
  • Crude this compound: Synthesized in-house or obtained from a commercial supplier.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18 MΩ·cm resistivity or HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade (optional, for pH adjustment).

  • Methanol: HPLC grade (for sample dissolution).

Instrumentation and Columns
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a UV-Vis detector, and a fraction collector.

  • Stationary Phase: A C18 reversed-phase column is recommended. The dimensions will depend on the amount of material to be purified. A common choice for gram-scale purification is a column with dimensions of 250 mm x 21.2 mm and a particle size of 5-10 µm.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Rationale: The addition of a small amount of TFA helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.

  • Mobile Phase B: Acetonitrile (ACN).

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good solvating power for a wide range of organic compounds and having a low UV cutoff.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • The final concentration should be determined based on the loading capacity of the selected column. A good starting point is 50-100 mg/mL.

HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 250 x 21.2 mm, 10 µmStandard for preparative scale purification of organic molecules.
Mobile Phase A 0.1% TFA in WaterSuppresses ionization of the phenol for better peak shape.
Mobile Phase B AcetonitrileCommon organic solvent with good elution strength.
Flow Rate 20 mL/minAppropriate for the column dimensions.
Detection Wavelength 317 nmCorresponds to the UV absorbance maximum of the compound.[6][7]
Column Temperature 30 °CEnsures consistent retention times.
Injection Volume 1-5 mLDependent on sample concentration and column capacity.
Gradient Elution See table belowTo effectively separate the target compound from impurities.
Gradient Elution Profile
Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
5.05050
25.0595
30.0595
30.15050
35.05050

Rationale: The gradient starts with a relatively high percentage of the aqueous phase to ensure retention of the compound on the column. The concentration of the organic phase is then gradually increased to elute the target compound and any more nonpolar impurities. A re-equilibration step at the end ensures the column is ready for the next injection.

Gradient_Profile Gradient Elution Logic Start Start Conditions (50% ACN) Hold Initial Hold (5 min) Start->Hold Isocratic Gradient Linear Gradient to 95% ACN (20 min) Hold->Gradient Elution of Target High_Organic_Hold Column Wash (5 min at 95% ACN) Gradient->High_Organic_Hold Elution of Impurities Re_equilibrate Re-equilibration (5 min at 50% ACN) High_Organic_Hold->Re_equilibrate Reset for Next Run

Caption: Logical flow of the gradient elution profile.

Post-Purification Processing

  • Collect the fractions containing the purified this compound based on the UV chromatogram.

  • Combine the desired fractions.

  • Remove the acetonitrile and a portion of the water using a rotary evaporator.

  • If necessary, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to recover the compound from the aqueous phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; compound ionization.Ensure the mobile phase contains an acid modifier like TFA.
Low Resolution Inappropriate gradient; column overloading.Optimize the gradient slope; reduce the injection volume or sample concentration.
No Elution of Compound Compound is too nonpolar for the starting conditions.Increase the initial percentage of the organic mobile phase.
Precipitation in the System Low solubility of the compound in the mobile phase.Reduce the sample concentration; consider a different organic modifier.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the purification of this compound. By employing a C18 reversed-phase column with a water/acetonitrile gradient and UV detection at 317 nm, high purity of the target compound can be achieved. This protocol serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of 2-Bromo-4-(trifluoromethyl)phenol

This compound is a pivotal building block in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the bromine atom and the trifluoromethyl group on the phenolic ring imparts unique chemical properties that are highly sought after in modern drug discovery and crop science. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions and other chemical transformations.[1] This guide provides a comprehensive overview of a robust and scalable synthetic protocol for this compound, designed for researchers, scientists, and drug development professionals.

Synthetic Strategy: Regioselective Bromination of 4-(Trifluoromethyl)phenol

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of the readily available starting material, 4-(trifluoromethyl)phenol. The hydroxyl group of the phenol is a strong activating group and an ortho, para-director. Since the para position is already occupied by the trifluoromethyl group, the incoming electrophile (bromine) is directed to the ortho positions. The key to a successful large-scale synthesis lies in controlling the regioselectivity to favor mono-bromination at the desired C2 position and to minimize the formation of di-brominated byproducts.

This protocol focuses on the use of molecular bromine (Br₂) as the brominating agent in a suitable solvent system. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yield and purity.

Detailed Application Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 1 kg scale of the final product. Appropriate scaling factors should be applied for different batch sizes, with careful consideration of heat transfer and mixing efficiency in larger reactors.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
4-(Trifluoromethyl)phenol99%Sigma-Aldrich, TCI
Bromine99.5%Acros Organics, Alfa Aesar
Dichloromethane (DCM)Anhydrous, 99.8%Fisher Scientific
Sodium ThiosulfateAnhydrous, 98%VWR
Sodium Bicarbonate99.7%J.T. Baker
Anhydrous Magnesium Sulfate99.5%EMD Millipore
10 L Glass ReactorJacketed, with overhead stirrer, condenser, and addition funnelBuchi, Chemglass
Vacuum Distillation SetupHigh-vacuum pump, distillation head, receiving flasksHeidolph, Kugelrohr
Personal Protective EquipmentRespirator with acid gas cartridge, chemical-resistant gloves, face shield3M, Ansell

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents & Reactor charge_reactor Charge Reactor with 4-(trifluoromethyl)phenol & DCM prep_reagents->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_bromine Slowly Add Bromine Solution cool_reactor->add_bromine react Stir at 0-5 °C add_bromine->react monitor Monitor by GC react->monitor quench Quench with Sodium Thiosulfate monitor->quench Reaction Complete neutralize Neutralize with Sodium Bicarbonate quench->neutralize separate Separate Organic Layer neutralize->separate dry Dry with MgSO4 separate->dry filter_concentrate Filter & Concentrate dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill collect Collect Pure Product distill->collect

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble the 10 L jacketed glass reactor with an overhead stirrer, condenser, thermocouple, and a pressure-equalizing dropping funnel.

    • Ensure the system is clean, dry, and free of any contaminants.

    • Purge the reactor with dry nitrogen or argon to create an inert atmosphere.

  • Charging the Reactor:

    • Charge the reactor with 1.62 kg (10.0 mol) of 4-(trifluoromethyl)phenol.

    • Add 5.0 L of anhydrous dichloromethane (DCM) to the reactor and stir until the phenol is completely dissolved.

  • Bromination:

    • In a separate container, carefully prepare a solution of 1.60 kg (0.51 L, 10.0 mol) of bromine in 1.0 L of anhydrous DCM.

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Slowly add the bromine solution to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic, and slow addition is critical to control the temperature and minimize byproduct formation.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C.

    • Monitor the progress of the reaction by gas chromatography (GC) every hour. The reaction is typically complete when the starting material is consumed (less than 2% remaining).

  • Quenching and Work-up:

    • Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate to the reactor until the reddish-brown color of the excess bromine disappears.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid (HBr) formed during the reaction. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a larger separatory funnel and separate the organic layer.

    • Wash the organic layer with brine (2 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by vacuum distillation to obtain high-purity this compound.[2]

  • Distillation Setup:

    • Use a short-path distillation apparatus suitable for vacuum distillation.

    • Ensure all glass joints are properly sealed.

  • Procedure:

    • Transfer the crude oil to the distillation flask.

    • Apply a vacuum (typically 10-20 mmHg).

    • Slowly heat the distillation flask. The product will distill at approximately 80-85 °C at 15 mmHg.

    • Collect the fraction that distills within the expected temperature range. The expected yield of the pure product is 1.9-2.2 kg (80-90%).

Characterization and Quality Control

The purity and identity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance Colorless to light yellow liquid
Purity (GC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.60 (d, J = 2.0 Hz, 1H), 7.45 (dd, J = 8.8, 2.0 Hz, 1H), 6.95 (d, J = 8.8 Hz, 1H), 5.80 (s, 1H, OH)
¹³C NMR (CDCl₃, 101 MHz) δ 151.2, 134.5, 128.0 (q, J = 3.8 Hz), 124.2 (q, J = 33.0 Hz), 123.5 (q, J = 272.5 Hz), 116.8, 110.5
Mass Spectrometry (EI) m/z 242/240 (M+), 161, 141

Note: NMR chemical shifts are predicted based on similar structures and may vary slightly.[3]

Process Safety and Waste Management

Safety Precautions:

  • Bromine Handling: Bromine is highly corrosive, toxic, and a strong oxidizing agent. Always handle bromine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a respirator with an acid gas cartridge, chemical-resistant gloves (neoprene or nitrile), and a face shield.[4]

  • Exothermic Reaction: The bromination of phenols is exothermic. Strict temperature control is essential to prevent runaway reactions. Ensure the cooling system for the reactor is functioning correctly.

  • HBr Gas: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction should be performed in a closed system with a scrubber to neutralize the evolved HBr.

  • Spill Management: Have a spill kit readily available containing a neutralizing agent for bromine, such as a sodium thiosulfate solution.

Waste Disposal:

  • Aqueous Waste: The aqueous layers from the work-up containing sodium thiosulfate and sodium bicarbonate should be neutralized before disposal in accordance with local regulations.

  • Organic Waste: The recovered dichloromethane and any residual organic waste should be collected and disposed of as halogenated organic waste.[5]

  • Solid Waste: Magnesium sulfate and any other solid waste should be disposed of in designated chemical waste containers.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reaction.Monitor the reaction closely by GC and allow it to proceed to completion.
Loss of product during work-up or distillation.Optimize extraction and distillation procedures. Ensure efficient phase separation and proper vacuum during distillation.
Formation of Di-brominated Byproduct High reaction temperature.Maintain the reaction temperature strictly between 0-5 °C.
Rapid addition of bromine.Add the bromine solution slowly over a longer period to avoid localized high concentrations of the brominating agent.
Product Discoloration Presence of impurities or oxidation.Ensure the use of high-purity starting materials and maintain an inert atmosphere during the reaction and distillation.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed procedures and safety precautions, researchers and production chemists can consistently produce this valuable intermediate in high yield and purity, facilitating its application in the development of next-generation pharmaceuticals and agrochemicals.

References

Application Note: Strategic Derivatization of 2-Bromo-4-(trifluoromethyl)phenol for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of 2-Bromo-4-(trifluoromethyl)phenol, a privileged scaffold in medicinal chemistry. We detail robust protocols for converting the phenolic hydroxyl group into ether and ester derivatives, thereby enabling the exploration of a diverse chemical space for biological screening. The rationale behind experimental choices, including reagent selection and reaction conditions, is thoroughly discussed. Furthermore, we present standardized protocols for preliminary biological evaluation, specifically focusing on cytotoxicity and antioxidant potential. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the generation of novel compound libraries with therapeutic potential.

Introduction: The Value Proposition of the this compound Scaffold

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (-CF3) group, in particular, is highly valued for its strong electron-withdrawing nature and its ability to enhance a molecule's pharmacokinetic profile.[3][4][5]

This compound emerges as a particularly valuable starting material for several key reasons:

  • The Trifluoromethyl Group: Confers enhanced lipophilicity and metabolic stability to derivatives, which are critical attributes for drug candidates.[6]

  • The Phenolic Hydroxyl Group: A versatile functional handle that can be readily converted into a wide array of derivatives, such as ethers and esters, allowing for fine-tuning of physicochemical properties like solubility and hydrogen bonding capacity.[7]

  • The Bromo Substituent: Provides a reactive site for further structural diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), opening pathways to more complex molecular architectures.

This application note focuses on the initial, yet critical, derivatization of the phenolic hydroxyl group to rapidly generate a library of compounds for high-throughput biological screening.

Core Derivatization Strategies & Protocols

The phenolic hydroxyl is the most accessible functional group for initial derivatization. We present two primary, high-yielding strategies: O-Alkylation (Ether Synthesis) and O-Acylation (Ester Synthesis) .

Strategy A: O-Alkylation for Ether Synthesis

Causality & Rationale: Converting the phenol to an ether replaces a hydrogen bond donor with a hydrogen bond acceptor, which can dramatically alter a compound's interaction with biological targets and improve its membrane permeability. The Williamson ether synthesis and its variations are the most common methods. The choice of base is critical: a strong, non-nucleophilic base like sodium hydride (NaH) is used to fully deprotonate the phenol, ensuring a rapid and clean reaction with the alkyl halide. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base without interfering with the nucleophilic phenoxide.[7]

Experimental Workflow for O-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Phenol in Anhydrous DMF add_base Add NaH at 0°C start->add_base stir1 Stir for 30 min (Phenoxide Formation) add_base->stir1 add_halide Add Alkyl Halide (e.g., R-Br) stir1->add_halide stir2 Stir 12-16h at Room Temp add_halide->stir2 monitor Monitor by TLC stir2->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash (Water, Brine) & Dry (Na2SO4) extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify via Column Chromatography concentrate->purify product Isolated Ether Product purify->product

Caption: Workflow for O-Alkylation of this compound.

Detailed Protocol: Synthesis of 2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.18 g, 4.5 mmol, 1.2 equiv) in anhydrous Dimethylformamide (DMF, 10 mL).

  • Phenoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (0.91 g, 3.75 mmol, 1.0 equiv) in anhydrous DMF (5 mL). Allow the reaction mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Reaction: Cool the mixture back to 0°C and add methyl iodide (0.28 mL, 4.5 mmol, 1.2 equiv) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting phenol spot indicates completion.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 1-5% ethyl acetate in hexanes to yield the pure ether product.

Strategy B: O-Acylation for Ester Synthesis

Causality & Rationale: Esterification of the phenol introduces a carbonyl group, which can act as a hydrogen bond acceptor and potentially be a site for metabolic hydrolysis by esterase enzymes, making it a common strategy for producing prodrugs. The reaction of the phenol with an acyl chloride or anhydride is a straightforward and efficient method. A non-nucleophilic organic base, such as triethylamine or pyridine, is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[7] Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves the reactants.

Experimental Workflow for O-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Phenol in DCM add_base Add Triethylamine (1.5 equiv) start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride (e.g., R-COCl) cool->add_acyl stir Stir 4-6h at Room Temp add_acyl->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute wash Wash (1M HCl, H2O, NaHCO3, Brine) dilute->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Isolated Ester Product purify->product

Caption: Workflow for O-Acylation of this compound.

Detailed Protocol: Synthesis of 2-Bromo-4-(trifluoromethyl)phenyl acetate

  • Preparation: In a round-bottom flask, dissolve this compound (0.91 g, 3.75 mmol, 1.0 equiv) in dichloromethane (DCM, 15 mL).

  • Base Addition: Add triethylamine (Et₃N, 0.78 mL, 5.63 mmol, 1.5 equiv) to the solution and cool the mixture to 0°C in an ice bath.

  • Reaction: Slowly add acetyl chloride (0.32 mL, 4.5 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (9:1 Hexane:Ethyl Acetate).

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM (20 mL).

  • Washing & Drying: Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl (1 x 15 mL), water (1 x 15 mL), saturated aqueous NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 2-10% ethyl acetate in hexanes to afford the pure ester.

Protocols for Preliminary Biological Screening

Once a library of derivatives is synthesized, a primary biological screening cascade is necessary to identify promising candidates. Phenolic compounds and their derivatives are frequently evaluated for anticancer and antioxidant activities.[8][9]

Cytotoxicity Screening: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[10]

MTT Assay Workflow

A Seed Cancer Cells in 96-well Plate B Incubate 24h for Adherence A->B C Treat with Derivative Concentrations B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: General workflow for determining cytotoxicity using the MTT assay.

Protocol: General MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours in the CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the logarithm of the compound concentration.

Data Presentation

Quantitative results from screening should be presented clearly.

Table 1: Example Cytotoxicity Data for this compound Derivatives against HeLa Cells

Compound IDDerivative TypeR GroupIC₅₀ (µM) ± SD
Parent Phenol-H> 100
DER-01 Ether-CH₃45.2 ± 3.1
DER-02 Ether-CH₂CH₃38.7 ± 2.5
DER-03 Ester-COCH₃62.1 ± 4.8
DER-04 Ester-COPh25.5 ± 1.9
Cisplatin Control DrugN/A15.8 ± 1.2

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This compound is a high-potential starting material for the development of novel bioactive compounds. The derivatization of its phenolic hydroxyl group via robust O-alkylation and O-acylation protocols provides a rapid and efficient means to generate chemical libraries. The subsequent screening of these libraries using established in vitro assays, such as the MTT assay, allows for the identification of lead compounds for further optimization in the drug discovery pipeline. The methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical and biological potential of this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3).[1] This document is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis who are working with this versatile fluorinated intermediate.[2] Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and improve your product yield and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the electrophilic bromination of 4-(trifluoromethyl)phenol.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or GC-MS analysis shows a significant amount of unreacted 4-(trifluoromethyl)phenol after the expected reaction time.

Potential Causes & Solutions:

  • Insufficiently Activated Brominating Agent: Molecular bromine (Br₂) itself can be a sluggish electrophile for deactivated aromatic rings. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group deactivates the phenol ring, making electrophilic substitution more difficult.[3]

    • Solution 1: Use a Lewis Acid Catalyst. The addition of a catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can polarize the Br-Br bond, creating a more potent electrophilic species (Br⁺).[4]

    • Solution 2: Employ a More Reactive Brominating Agent. N-Bromosuccinimide (NBS) is an effective alternative that can provide a low concentration of Br₂ in situ or act as a source of electrophilic bromine, often requiring a radical initiator or an acid catalyst.[5] A combination of PIDA (phenyliodine diacetate) and AlBr₃ has also been shown to be a highly effective system for brominating phenols under mild conditions.[6]

  • Inappropriate Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.

    • Solution: Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are generally preferred for brominations with Br₂ to avoid the formation of polybrominated species, which can be an issue in more polar solvents.[7][8]

  • Low Reaction Temperature: While low temperatures are often used to control selectivity, they can also slow down the reaction rate, especially with a deactivated substrate.

    • Solution: If using a controlled brominating agent like NBS, a modest increase in temperature (e.g., from 0 °C to room temperature) can improve the conversion rate.[9] However, this should be monitored carefully to prevent side reactions.

Problem 2: Formation of Multiple Products (Isomers and Polybromination)

Symptom: Your crude product analysis shows the desired 2-bromo isomer, but also significant amounts of 2,6-dibromo-4-(trifluoromethyl)phenol and potentially other isomers.

Potential Causes & Solutions:

  • Over-bromination: The hydroxyl group of a phenol is a strong activating and ortho-, para-directing group. Even with the deactivating -CF₃ group at the para position, the ring can still be susceptible to multiple brominations.[8][10]

    • Solution 1: Control Stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Adding the bromine solution dropwise to the phenol solution can help maintain a low concentration of the brominating agent and minimize over-reaction.[11]

    • Solution 2: Choice of Solvent. Using a non-polar solvent like dichloromethane or chloroform helps to temper the reactivity of the bromine and reduces the extent of polybromination.[4][8] In contrast, polar solvents like water can lead to the formation of tribromophenol.[10]

  • Lack of Regioselectivity: While the ortho position is electronically favored, steric hindrance from the hydroxyl group can influence the reaction.

    • Solution: The combination of the para -CF₃ group and the ortho-directing -OH group strongly favors bromination at the 2- and 6-positions. Formation of other isomers is less common but could indicate a different reaction mechanism (e.g., radical substitution). Ensure your reaction is performed in the dark and free of radical initiators unless a specific radical-based protocol is being followed.

Problem 3: Difficult Purification of the Final Product

Symptom: The crude product is an oil or a mixture that is difficult to purify by standard crystallization or column chromatography.

Potential Causes & Solutions:

  • Presence of Unreacted Starting Material and Byproducts: As discussed above, incomplete reactions and side reactions will lead to a complex mixture.

    • Solution 1: Aqueous Workup. After the reaction, quenching with a reducing agent solution like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will remove any excess bromine.[9] Washing with a mild base like sodium bicarbonate (NaHCO₃) can remove acidic impurities.

    • Solution 2: Column Chromatography. If crystallization is not effective, silica gel column chromatography is a reliable method for separating the desired product from isomers and starting material. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.[9]

  • Product is a Low-Melting Solid or Liquid: this compound is often described as a colorless to light yellow liquid or a low-melting solid.[2]

    • Solution: Distillation under reduced pressure (vacuum distillation) can be an effective purification method for liquid products. For solids that are difficult to crystallize, chromatography remains the best option.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of 4-(trifluoromethyl)phenol?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.[7] The hydroxyl group is a strong activating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions.[8] The trifluoromethyl group is a strong deactivating group, which withdraws electron density. Since the para position is already occupied, the incoming electrophile (bromonium ion or polarized bromine) is directed to the ortho positions (2- and 6-positions). The reaction can be catalyzed by a Lewis acid, which helps to generate a more potent electrophile.[4]

Q2: Which brominating agent is best for this synthesis: Br₂, NBS, or something else?

A2: The choice depends on the desired selectivity and reaction conditions.

  • Molecular Bromine (Br₂): This is a cost-effective and common brominating agent. However, its high reactivity can lead to over-bromination, especially in polar solvents.[10] It is best used in non-polar solvents at low temperatures with careful control of stoichiometry.[9]

  • N-Bromosuccinimide (NBS): NBS is often preferred for its milder nature and ease of handling. It can provide better control and selectivity for mono-bromination, particularly when used with an acid catalyst like p-toluenesulfonic acid (pTsOH).[5]

  • Other Reagents: Systems like PIDA/AlBr₃ offer very mild and efficient bromination conditions, which can be advantageous for sensitive substrates.[6]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp. The product, being more non-polar than the starting phenol, will have a higher Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) is another excellent technique for monitoring the reaction and identifying the products being formed.[12]

Q4: What are the critical safety precautions when working with bromine and phenols?

A4: Both bromine and phenols are hazardous materials and require careful handling.

  • Bromine: It is highly corrosive, toxic if inhaled, and can cause severe skin burns.[13][14] Always handle liquid bromine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., neoprene or nitrile).[14][15] Have a quenching agent (like sodium thiosulfate solution) ready in case of a spill.

  • Phenols: Phenol and its derivatives are toxic and can be absorbed through the skin, causing severe burns and systemic toxicity.[16] Avoid all skin contact by wearing gloves and a lab coat.[17] In case of contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[16]

III. Experimental Protocols & Data

Optimized Protocol for Synthesis

This protocol is designed to favor mono-bromination and achieve a good yield.

Reagents & Materials:

  • 4-(trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (pTsOH)

  • Methanol (ACS Grade)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)phenol (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in a minimal amount of methanol.[5]

  • In a separate flask, prepare a 0.1 M solution of NBS (1.0 eq) in methanol.[5]

  • Cool the phenol solution to 0 °C in an ice bath.

  • Slowly add the NBS solution dropwise to the stirred phenol solution over a period of 20-30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 15-30 minutes, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate solution to neutralize any remaining active bromine species.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Summary Table
ParameterConditionExpected OutcomeRationale
Brominating Agent NBS (1.0 eq)High selectivity for mono-brominationMilder and more controllable than Br₂.[5]
Catalyst pTsOH (10 mol%)Increased reaction rate and selectivityActivates NBS and may direct ortho-bromination.[5]
Solvent MethanolGood solubility for reagentsAllows for controlled addition and homogenous reaction.[5]
Temperature 0 °C to RTControlled reaction, minimizes byproductsLow temperature helps prevent over-bromination.[4]
Typical Yield 75-90%High conversion to the desired productOptimized conditions for a deactivated substrate.[4]

IV. Visualizing the Process

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the acid-catalyzed electrophilic bromination of 4-(trifluoromethyl)phenol using NBS.

Reaction_Mechanism cluster_activation Step 1: Activation of NBS cluster_attack Step 2: Electrophilic Attack cluster_rearomatization Step 3: Rearomatization NBS N-Bromosuccinimide (NBS) Activated_NBS Protonated NBS NBS->Activated_NBS pTsOH p-TsOH (H⁺) pTsOH->NBS Protonation Sigma_Complex Sigma Complex (Resonance Stabilized) Activated_NBS->Sigma_Complex Br⁺ source Phenol 4-(Trifluoromethyl)phenol Phenol->Sigma_Complex Nucleophilic Attack Product This compound Sigma_Complex->Product Deprotonation (-H⁺)

Caption: Electrophilic bromination mechanism.

Troubleshooting Logic Diagram

This flowchart provides a systematic approach to diagnosing and solving low yield issues.

Troubleshooting_Yield Start Low Yield Observed Check_Conversion Check Starting Material Conversion (TLC/GC) Start->Check_Conversion High_SM High Starting Material Remains Check_Conversion->High_SM No Low_SM Low Starting Material Remains Check_Conversion->Low_SM Yes Cause_1 Inactive Reagents or Poor Reaction Conditions High_SM->Cause_1 Cause_2 Multiple Byproducts Formed (e.g., Dibromination) Low_SM->Cause_2 Cause_3 Product Loss During Workup/Purification Low_SM->Cause_3 Solution_1 1. Verify reagent quality. 2. Add Lewis acid catalyst. 3. Increase temperature moderately. Cause_1->Solution_1 Solution_2 1. Use 1.0 eq of NBS. 2. Add brominating agent slowly. 3. Ensure low temperature. Cause_2->Solution_2 Solution_3 1. Optimize extraction pH. 2. Use appropriate chromatography. 3. Check for product volatility. Cause_3->Solution_3

Caption: Troubleshooting workflow for low yield.

V. References

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). National Institutes of Health. --INVALID-LINK--

  • 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol | 1807145-20-5. (n.d.). Benchchem. --INVALID-LINK--

  • Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1773. --INVALID-LINK--

  • Bromination of Phenols. (n.d.). Khan Academy. --INVALID-LINK--

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 28). YouTube. --INVALID-LINK--

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. --INVALID-LINK--

  • Beier, P., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(7), 2094-2102. --INVALID-LINK--

  • This compound. (n.d.). Chem-Impex. --INVALID-LINK--

  • 2-Bromo-4-(trifluoromethoxy)phenol | 200956-13-4. (n.d.). Benchchem. --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol and its Derivatives. (n.d.). Benchchem. --INVALID-LINK--

  • 2-BroMo-3-(trifluoroMethyl)phenol synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol. (n.d.). Benchchem. --INVALID-LINK--

  • Bromine solution Safety Data Sheet. (n.d.). Carl ROTH. --INVALID-LINK--

  • Standard Operating Procedure_Bromine.docx. (n.d.). University of California, Santa Barbara. --INVALID-LINK--

  • SAFETY DATA SHEET - 3-Bromophenol. (2021, December 24). Fisher Scientific. --INVALID-LINK--

  • Phenol: Hazards and Precautions. (2003, June 4). University of California, Berkeley. --INVALID-LINK--

  • Bromine Handling SOP: Safety Procedures & Guidelines. (n.d.). Studylib. --INVALID-LINK--

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2018). MDPI. --INVALID-LINK--

  • Preparation method of 2-bromo-4-fluoro-6-methylphenol. (2020). Google Patents. --INVALID-LINK--

  • 4-Bromo-3-(trifluoromethyl)phenol. (n.d.). Chem-Impex. --INVALID-LINK--

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Google Patents. --INVALID-LINK--

  • Method of making 2-bromo-4-chloro substituted phenols. (2002). Google Patents. --INVALID-LINK--

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins. --INVALID-LINK--

  • This compound | CAS 81107-97-3. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. (n.d.). Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal. --INVALID-LINK--

  • Bromination Method for Chemists. (n.d.). Scribd. --INVALID-LINK--

  • Exploring the Properties and Applications of 4-Bromo-3-(trifluoromethyl)phenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (n.d.). Google Patents. --INVALID-LINK--

  • Chemical Synthesis. (n.d.). ChemScene. --INVALID-LINK--

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company. --INVALID-LINK--

  • This compound, 98% 1 g. (n.d.). Fisher Scientific. --INVALID-LINK--

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents. --INVALID-LINK--

  • Phenol, o-bromo-. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--

References

Technical Support Guide: Troubleshooting Side Products in the Bromination of 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the selective bromination of 4-(trifluoromethyl)phenol. Our goal is to provide a deep, mechanistic understanding of why side products form and to offer field-proven, actionable protocols to mitigate these issues, ensuring the integrity and efficiency of your synthesis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the bromination of 4-(trifluoromethyl)phenol, framed in a question-and-answer format to provide direct solutions to specific experimental observations.

Q1: What is the expected primary product of monobromination, and what is the chemical rationale?

A1: The expected and desired product from the monobromination of 4-(trifluoromethyl)phenol is 2-bromo-4-(trifluoromethyl)phenol [1].

Causality and Rationale: This high regioselectivity is dictated by the electronic properties of the substituents on the aromatic ring in an electrophilic aromatic substitution (EAS) reaction.

  • Hydroxyl (-OH) Group: The -OH group is a powerful activating group and a strong ortho-, para-director. It donates electron density into the benzene ring through resonance, particularly at the positions ortho (2- and 6-) and para (4-) to itself, making these sites highly susceptible to attack by an electrophile (like Br⁺)[2].

  • Trifluoromethyl (-CF₃) Group: The -CF₃ group is a strongly deactivating group due to its powerful inductive electron-withdrawing effect. It is a meta-director.

  • Synergistic Directing Effects: In 4-(trifluoromethyl)phenol, the para position is already occupied by the -CF₃ group. Therefore, the strongly activating -OH group directs the incoming electrophile to the only available activated positions: the two ortho positions (2- and 6-). These positions are electronically equivalent, so the primary product of a single substitution will be this compound.

Q2: My GC-MS analysis shows a significant byproduct with a mass corresponding to a di-brominated compound. What is this side product and why is it forming?

A2: The most probable di-brominated side product is 2,6-dibromo-4-(trifluoromethyl)phenol .

Causality and Rationale: This phenomenon, known as over-bromination or polysubstitution, is the most common challenge in phenol bromination[3][4].

  • High Ring Activation: The hydroxyl group activates the aromatic ring so strongly that the initial product, this compound, is still highly activated towards a second electrophilic attack[3].

  • Second Substitution: The remaining vacant ortho position (the 6-position) is still electron-rich. If a sufficient concentration of the active brominating agent is present, it will attack this site to form the 2,6-dibromo byproduct.

  • Reaction Conditions: Over-bromination is particularly prevalent when using highly reactive brominating systems (e.g., bromine water), polar solvents that enhance electrophilicity, or an excess of the brominating agent[3][5].

Q3: How can I strategically minimize the formation of 2,6-dibromo-4-(trifluoromethyl)phenol and improve the yield of the desired mono-bromo product?

A3: Controlling the reaction to favor mono-substitution requires a careful selection of reagents and conditions to temper the reactivity of the system. The key is to control the kinetics of the reaction to favor the first substitution while disfavoring the second.

Troubleshooting & Optimization Strategies:

ParameterRecommendation for MonoselectivityScientific Rationale
Brominating Agent Use a milder, sterically hindered, or slow-release reagent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂)[3][6].NBS provides a slow, low-level concentration of the electrophilic bromine species, which reduces the likelihood of a second bromination event before the starting material is consumed[7]. Br₂ in polar solvents is highly aggressive and leads to rapid polysubstitution[3].
Solvent Employ a non-polar aprotic solvent such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or acetonitrile[3][8][9]. Avoid polar protic solvents like water or methanol.Polar solvents stabilize the charged intermediates of the EAS reaction and can polarize the Br-Br bond, dramatically increasing reaction rates and leading to over-bromination[8][10][11]. Non-polar solvents do not offer this stabilization, thus slowing the reaction and allowing for greater control[11].
Temperature Conduct the reaction at low temperatures , typically between 0 °C and room temperature [3][11].The activation energy for the second bromination is comparable to the first. By lowering the temperature, you reduce the overall reaction rate, giving you a wider kinetic window to stop the reaction after the desired mono-substitution has occurred[3].
Stoichiometry Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.05 equivalents relative to the phenol.A significant excess of the brominating agent will inevitably drive the reaction toward the thermodynamically stable di-brominated product.
Catalyst For NBS brominations, adding a catalytic amount (10 mol%) of an acid like p-toluenesulfonic acid (pTsOH) can improve regioselectivity and reaction rates under controlled conditions[12].The acid can protonate NBS or form a complex with the phenol, influencing the steric environment and directing the substitution to the ortho position while maintaining controlled reactivity[12][13].
Q4: What are the best analytical methods to separate and quantify the product mixture?

A4: A multi-faceted approach is recommended for robust analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying the volatile components of your reaction mixture. You will be able to clearly separate 4-(trifluoromethyl)phenol (starting material), this compound (product), and 2,6-dibromo-4-(trifluoromethyl)phenol (side product) based on their retention times and confirm their identities by their mass-to-charge ratios[14].

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is excellent for monitoring reaction progress and for quantifying the components, especially if derivatization is not desired. Different brominated isomers can often be resolved with a well-optimized gradient method[14][15].

  • ¹H NMR Spectroscopy: While chromatography is better for quantification of mixtures, ¹H NMR is invaluable for structural confirmation of the purified product. The aromatic region of the spectrum will clearly distinguish the starting material, mono-bromo, and di-bromo products based on the number of signals and their coupling patterns.

Part 2: Experimental Protocols

As a self-validating system, these protocols include not just the reaction steps but also the rationale and the necessary workup and analysis to confirm the outcome.

Protocol 1: Controlled Monobromination using N-Bromosuccinimide (NBS)

This protocol is optimized to maximize the yield of this compound while minimizing the formation of the di-brominated side product.

Materials:

  • 4-(Trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-(trifluoromethyl)phenol (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 eq.) in anhydrous dichloromethane. Add this solution to the phenol solution dropwise via an addition funnel over 30-60 minutes. Rationale: Slow addition maintains a low concentration of the brominating agent, which is critical for preventing over-bromination.[7]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or GC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. Look for the consumption of starting material and the appearance of a new, less polar spot (the product).

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS or bromine. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine. Rationale: The bicarbonate wash removes any acidic byproducts like HBr.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired mono-bromo product from any residual starting material and the di-bromo side product.

Protocol 2: GC-MS Analysis of the Reaction Mixture

This protocol provides a standard method for the qualitative and quantitative analysis of your crude reaction product.

Instrumentation & Columns:

  • GC-MS System: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically effective.

Method Parameters:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 1 mg) in a suitable solvent like dichloromethane or ethyl acetate (1 mL).

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed based on concentration)

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: This temperature program should be sufficient to separate the starting material, product, and di-bromo side product based on their increasing boiling points.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI), 70 eV

    • Scan Range: 40-450 m/z

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Expected Elution Order: 4-(trifluoromethyl)phenol → this compound → 2,6-dibromo-4-(trifluoromethyl)phenol. The relative peak areas can be used to estimate the conversion and the ratio of products.

Part 3: Visualizations & Data

Chemical Structures & Reaction Pathways

Figure 1: Primary reaction pathway and common over-bromination side reaction.

Troubleshooting Workflow

G start Experiment Start: Bromination of 4-(Trifluoromethyl)phenol analyze Analyze Crude Product (GC-MS, HPLC, TLC) start->analyze decision High Level of Di-bromo Side Product? analyze->decision success Success: High Yield of Mono-bromo Product decision->success No (< 5%) ts_header Troubleshooting Steps decision->ts_header Yes (> 5%) reagent 1. Change Reagent: Switch from Br₂ to NBS solvent 2. Change Solvent: Use non-polar (CH₂Cl₂) instead of polar rerun Re-run Optimized Reaction reagent->rerun temp 3. Lower Temperature: Run reaction at 0 °C or below solvent->rerun stoich 4. Check Stoichiometry: Use max 1.05 eq. of brominating agent temp->rerun stoich->rerun rerun->analyze

Figure 2: Logical workflow for diagnosing and correcting over-bromination issues.

Part 4: References

  • How does the solvent determine whether mono- or tribromination of phenol occurs? (n.d.). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Pearson, D. E., & Wysong, R. D. (1969). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from --INVALID-LINK--

  • Ma, X., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chinese Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • K C S. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. Retrieved from --INVALID-LINK--

  • Wang, L., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC. BenchChem. Retrieved from --INVALID-LINK--

  • orthocresol. (2015). How does the solvent determine whether mono- or tribromination of phenol occurs? Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting bromination side reactions in phenol synthesis. BenchChem. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Retrieved from --INVALID-LINK--

  • Barrow, J. C., et al. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molbank. Retrieved from --INVALID-LINK--

  • Han, J., et al. (2013). Simultaneous determination of brominated phenols in soils. ResearchGate. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. ChemistryViews. Retrieved from --INVALID-LINK--

  • Wang, L., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. MDPI. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-BroMo-3-(trifluoroMethyl)phenol synthesis. ChemicalBook. Retrieved from --INVALID-LINK--

  • Shenoy, M. (n.d.). Bromination of Phenols. Khan Academy. Retrieved from --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Bromination - Common Conditions. Common Organic Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselective bromination of phenols. ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromination. BenchChem. Retrieved from --INVALID-LINK--

  • Save My Exams. (2025). Nitration & Bromination of Phenol. Save My Exams. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol. BenchChem. Retrieved from --INVALID-LINK--

  • Nair, J. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Chem-Impex. Retrieved from --INVALID-LINK--

  • Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. ResearchGate. Retrieved from --INVALID-LINK--

  • Reddit. (2019). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to Prepare 2-Bromo-4-Fluorophenol and Its Applications. Guidechem. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Bromo-3-(trifluoromethyl)phenol. Chem-Impex. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol and its Derivatives. BenchChem. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 4-Bromo-2-(trifluoromethyl)phenol. ChemScene. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. Retrieved from --INVALID-LINK--

  • Chow, Y. L., et al. (1984). The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. Retrieved from --INVALID-LINK--

  • ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). 2-BroMo-4-chloro-5-(trifluoroMethyl)phenol. LookChem. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). 4-Bromo-3-(trifluoromethyl)phenol 98.0+%, TCI America™. Fisher Scientific. Retrieved from --INVALID-LINK--

  • Koppeschaar, W. F. (1928). Bromination of Phenols by Means of Bromide-Bromate Solution. ResearchGate. Retrieved from --INVALID-LINK--

  • Gweno, G. (2023). General Analytical Chemistry | Separation and Spectral Methods. Taylor & Francis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Bromo-4-(trifluoromethyl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated intermediate.[1] The unique electronic properties imparted by the bromine and trifluoromethyl groups make it a valuable building block, but also introduce specific challenges in its purification.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound that are crucial for successful handling and purification.

Q1: What are the key physical properties I need to be aware of for purification?

A1: Understanding the physical properties is the first step in designing a purification strategy. Unlike many substituted phenols, this compound is typically a colorless to light yellow liquid at room temperature.[1][2] This is a critical point, as it immediately rules out standard recrystallization as a primary purification method for the compound in its native state.

PropertyValueSourceSignificance for Purification
Molecular Weight 241.01 g/mol [3][4]Essential for calculating molar quantities and theoretical yields.
Physical Form Clear Liquid[1][2]Dictates the use of liquid-based purification techniques like distillation and chromatography.
Boiling Point 112°C at 20 mmHg[5]Suggests that vacuum distillation is a highly viable method for purification from non-volatile impurities.
Density ~1.75 g/mL[1]Its high density means it will typically form the lower layer in extractions with less dense organic solvents and water.
pKa (Estimated ~7-8)N/AAs a phenol, it is weakly acidic. This allows for extractive purification by converting it to its phenoxide salt under basic conditions.

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities typically arise from the synthetic route used. A common synthesis involves the direct bromination of 4-(trifluoromethyl)phenol.[6][7] Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Material: Residual 4-(trifluoromethyl)phenol.

  • Isomeric Byproducts: The hydroxyl group is an ortho-, para-director. Since the para position is blocked by the -CF3 group, bromination occurs at the ortho position. However, minor amounts of other isomers can form depending on reaction conditions.

  • Over-brominated Products: 2,6-Dibromo-4-(trifluoromethyl)phenol can form if excess brominating agent is used.

  • Residual Reagents: Traces of bromine (Br₂) or solvents like dichloromethane.[6]

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type species, especially if exposed to air and light over time.[8]

Q3: How should I handle and store this compound to maintain its purity?

A3: Proper storage is crucial for preventing degradation.

  • Storage Conditions: Store in a tightly sealed container in a cool, dark, and well-ventilated place.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.

  • Safety Precautions: This compound is classified as a skin, eye, and respiratory irritant.[3][5][9] Always handle it in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

Part 2: Troubleshooting Purification Challenges

This section provides a scenario-based approach to solving common problems encountered during the purification process.

Q4: My crude product is dark brown/red. How can I remove the color?

A4: A dark color almost always indicates the presence of oxidized impurities.

  • Causality: Phenols are easily oxidized to form highly colored quinone-like structures. This can be exacerbated by residual bromine from the synthesis.

  • Troubleshooting Steps:

    • Initial Wash: Before any other purification, dissolve the crude oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild reducing agent solution, such as 5% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any remaining elemental bromine.

    • Activated Carbon Treatment: If the color persists after the wash, you can try treatment with activated carbon. Dissolve the material in a solvent, add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes, and then filter through a pad of Celite® to remove the carbon. Be aware that this can lead to some loss of product due to adsorption.

    • Distillation: Vacuum distillation is often very effective at separating the desired liquid product from non-volatile, colored polymeric or oxidized materials.

Q5: My ¹H or ¹⁹F NMR spectrum shows multiple signals in the aromatic or trifluoromethyl region, suggesting isomers. How do I separate them?

A5: Isomeric impurities are structurally very similar to the desired product, making them challenging to remove.

  • Causality: Kinetic and thermodynamic factors during electrophilic aromatic substitution (bromination) can lead to the formation of small amounts of regioisomers.

  • Solution: Flash Column Chromatography: This is the most effective method for separating isomers.

    • Stationary Phase: Standard silica gel (SiO₂) is the go-to choice.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low-polarity mixture and gradually increase the polarity. A common choice is a gradient of ethyl acetate (EtOAc) in hexanes or heptane.

    • Workflow:

      • Perform Thin Layer Chromatography (TLC) first to determine an optimal solvent system that gives good separation (ΔR_f > 0.2) between the spots.

      • Prepare the column and load the crude material.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Analyze the fractions by TLC or GC-MS to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Q6: My purity by GC analysis is stuck at 95-98% after distillation. How can I achieve >99% purity?

A6: Reaching very high purity often requires orthogonal purification methods—techniques that separate based on different chemical principles.

  • Causality: If distillation is not sufficient, it implies the presence of impurities with boiling points very close to your product. These are often isomers or structurally similar compounds.

  • Solution Pathway:

    • Analysis First: Use GC-MS to identify the persistent impurity. Knowing its structure is key to devising a strategy.

    • Chromatography: As detailed in Q5, flash chromatography is the next logical step after distillation for removing persistent, similarly-boiling impurities.

    • Acid-Base Extraction (If Applicable): If the impurity is not phenolic (i.e., it lacks the acidic proton), you can perform an acid-base extraction. Dissolve the mixture in an organic solvent (e.g., ether), wash with an aqueous base (like 1 M NaOH) to convert your phenol into its water-soluble sodium salt. The non-acidic impurity will remain in the organic layer. Separate the aqueous layer, re-acidify it carefully with HCl to precipitate/extract your phenol, and then extract it back into an organic solvent.

Purification_Troubleshooting start Crude Product Analysis (NMR, GC-MS) issue_color Problem: Dark Color / Oxidation start->issue_color issue_isomers Problem: Isomeric Impurities start->issue_isomers issue_volatiles Problem: Residual Solvents / Reagents start->issue_volatiles sol_wash Aqueous Wash (e.g., NaHSO₃) issue_color->sol_wash Quench Br₂ / Oxidants sol_chrom Flash Column Chromatography (e.g., Hexanes/EtOAc) issue_isomers->sol_chrom Separates by polarity sol_rotovap High Vacuum Rotary Evaporation issue_volatiles->sol_rotovap Low boiling point removal sol_distill Vacuum Distillation sol_wash->sol_distill Removes non-volatile impurities end_product Pure Product (>99%) sol_distill->end_product sol_chrom->end_product sol_rotovap->sol_distill

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key purification techniques. Always perform a risk assessment before starting any chemical procedure.

Protocol 1: Standard Aqueous Workup

This protocol is a self-validating system to remove acidic, basic, and water-soluble impurities, as well as residual oxidants like bromine.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., diethyl ether, 10-20 volumes).

  • Reducing Wash: Transfer the solution to a separatory funnel. Wash with 5% aqueous sodium bisulfite (1 x 5 volumes). Drain the aqueous layer. Self-Validation: The organic layer should lose any red/brown color from bromine.

  • Base Wash: Wash with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 5 volumes). Self-Validation: This step will remove any highly acidic impurities. Your target phenol is weakly acidic and should largely remain in the organic phase.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) (1 x 5 volumes) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now ready for distillation or chromatography.

Protocol 2: High-Purity Vacuum Distillation

This method is ideal for separating the liquid product from non-volatile or very high-boiling impurities.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a vacuum-rated hose and a suitable vacuum pump with a cold trap.

  • Charge the Flask: Place the crude product from the workup into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The initial bubbling of dissolved gases should subside.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first few drops of distillate separately. This fraction will contain any low-boiling impurities (e.g., residual solvent).

    • Main Fraction: Collect the distillate that comes over at a stable temperature and pressure (Target: ~112°C at 20 mmHg).[5] Self-Validation: A stable boiling point is a key indicator of a pure substance.

    • End Fraction: Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.

  • Release Vacuum: Allow the system to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected product.

Purification_Workflow crude Crude Liquid Product (Post-Synthesis) workup Protocol 1: Aqueous Workup crude->workup Remove salts, acids, residual Br₂ analysis1 QC Check 1 (TLC, GC) workup->analysis1 distillation Protocol 2: Vacuum Distillation analysis1->distillation Purity < 95% or non-volatile impurities analysis2 QC Check 2 (GC, NMR) distillation->analysis2 chromatography Flash Chromatography (If Needed for Isomers) analysis2->chromatography Isomers present final_qc Final QC (Purity >99%) analysis2->final_qc Purity >99% chromatography->final_qc product Pure Product final_qc->product

References

Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 2-Bromo-4-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile but often challenging reagent in their synthetic workflows. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles that govern the reactivity of this molecule. By understanding the 'why' behind a reaction's failure, we can more effectively troubleshoot and optimize for success.

The unique structure of this compound, with its ortho-bromo substituent and the powerful electron-withdrawing trifluoromethyl group, presents a specific set of hurdles. This guide will address these challenges head-on in a practical, question-and-answer format, focusing on the most common synthetic applications: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson etherification.

Section 1: Understanding the Core Challenges

Before diving into specific reaction troubleshooting, it's crucial to understand the inherent properties of this compound that influence its reactivity.

Q1: What are the primary factors that make this compound a challenging substrate?

A1: The poor reactivity of this compound stems from a combination of two main factors: steric hindrance and electronic effects.

  • Steric Hindrance: The bromine atom is located at the ortho-position to the bulky hydroxyl group. This proximity creates a sterically crowded environment around the reaction center, which can physically block the approach of large catalytic complexes or reagents, thereby slowing down or inhibiting the reaction.[1][2] This is a common challenge observed with ortho-substituted phenols.[3][4]

  • Electronic Effects: The molecule is subject to competing electronic influences.

    • The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[5][6] This effect deactivates the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, this electron deficiency can be advantageous in other reaction types.[7][8][9]

    • The hydroxyl (-OH) group is an electron-donating group, which can activate the ring. This "push-pull" electronic nature can complicate reaction outcomes and catalyst selection.

The interplay of these steric and electronic factors necessitates careful optimization of reaction conditions to achieve desired outcomes.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, this compound's structure can lead to common issues like low yield, slow conversion, or complete reaction failure.

Suzuki-Miyaura Coupling: C-C Bond Formation
Q2: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm seeing very low to no product formation. What is the likely cause and how can I fix it?

A2: This is a classic problem. The primary culprit is often an inefficient catalytic cycle, specifically a slow oxidative addition step, compounded by steric hindrance. The electron-withdrawing -CF₃ group makes the aryl bromide more electron-deficient, which should theoretically favor oxidative addition.[9] However, the steric bulk of the ortho-hydroxyl group can prevent the palladium catalyst from efficiently accessing the C-Br bond.

Troubleshooting Workflow:

cluster_catalyst Catalyst/Ligand Strategy cluster_base Base Strategy cluster_solvent Solvent/Temp Strategy start Low/No Suzuki Product catalyst Optimize Catalyst & Ligand start->catalyst base Change Base catalyst->base No Improvement success High Yield Achieved catalyst->success Improvement l1 Use Bulky, Electron-Rich Monophosphine Ligands (e.g., SPhos, XPhos) catalyst->l1 solvent Modify Solvent/Temp base->solvent No Improvement base->success Improvement b1 Switch to a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) base->b1 solvent->catalyst Re-evaluate solvent->success Improvement s1 Use Aprotic Polar Solvents (e.g., Dioxane, Toluene, DMF) solvent->s1 l2 Use a Pre-catalyst (e.g., XPhos Pd G3/G4) l3 Increase Catalyst Loading (2-5 mol%) b2 Ensure Base is finely ground and anhydrous s2 Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C)

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol & Explanation:

  • Catalyst & Ligand Selection (The Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ often fail with this substrate. You need a more robust system designed for sterically hindered and electron-deficient aryl halides.

    • Action: Switch to a catalyst system using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition step and stabilize the palladium complex.[10]

    • Recommendation: For reliability and ease of use, employ a pre-formed catalyst (pre-catalyst) like XPhos Pd G4, which has shown great success in challenging couplings.[11]

  • Base Selection: The base is not just a proton scavenger; it plays a key role in the transmetalation step. For difficult couplings, a stronger base is often required.

    • Action: If you are using a weaker base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃.[12] These bases are more effective in promoting the boronate complex formation necessary for transmetalation.

  • Solvent and Temperature:

    • Action: Use anhydrous and degassed aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water to aid in dissolving the base.[12][13] Ensure your reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[13]

    • Action: Gradually increase the reaction temperature. Start at 80-90 °C and, if conversion is still low, increase to 100-120 °C. Monitor for potential decomposition of starting materials.

Optimized Starting Conditions for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionRationale
Catalyst XPhos Pd G4 (2-5 mol%)Highly active pre-catalyst for hindered substrates.[11]
Ligand (Included in pre-catalyst)
Base K₃PO₄ (2-3 equiv.)Strong, effective base for challenging couplings.[12]
Solvent 1,4-Dioxane / H₂O (10:1)Good for dissolving reagents, high boiling point.
Temperature 100-110 °CProvides sufficient energy to overcome activation barriers.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.[13]
Buchwald-Hartwig Amination: C-N Bond Formation
Q3: My Buchwald-Hartwig amination of this compound is giving low yields, and I'm observing significant amounts of hydrodehalogenation (replacement of -Br with -H). What's going wrong?

A3: This issue points to a catalytic cycle where the desired reductive elimination to form the C-N bond is slow. When this step is sluggish, side reactions like hydrodehalogenation can dominate. The steric hindrance around the C-Br bond makes it difficult for the palladium-amido complex to adopt the correct geometry for reductive elimination.

Troubleshooting Workflow:

cluster_ligand Ligand Strategy cluster_base Base Strategy cluster_solvent Amine/Solvent Strategy start Low Buchwald-Hartwig Yield (Hydrodehalogenation) ligand Optimize Ligand start->ligand base Optimize Base ligand->base No Improvement success High Yield of Arylamine ligand->success Improvement l1 Use Sterically Demanding Biarylphosphine Ligands (e.g., BrettPhos, Josiphos) ligand->l1 amine Check Amine/Solvent base->amine No Improvement base->success Improvement b1 Use a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, LHMDS) base->b1 amine->ligand Re-evaluate amine->success Improvement s1 Use a slight excess of the amine (1.1-1.2 equiv.) amine->s1 l2 Ensure appropriate Pd:Ligand ratio (1:1 to 1:2) b2 Avoid carbonate bases if phenol deprotonation is an issue s2 Use anhydrous, non-protic solvents (e.g., Toluene, Dioxane)

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Protocol & Explanation:

  • Ligand Selection: This is paramount. The ligand must be bulky enough to promote reductive elimination over competing pathways.

    • Action: Use highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands. Ligands from the Buchwald (e.g., BrettPhos) or Josiphos families are excellent candidates. These ligands create a coordinatively unsaturated metal center that facilitates the final bond-forming step.[14][15]

  • Base Selection: A strong, non-nucleophilic base is essential for deprotonating the amine (or the N-H bond in the palladium complex) without interfering with the catalyst.[16]

    • Action: Use sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are strong enough to facilitate the catalytic cycle but are too bulky to act as competing nucleophiles.[17]

  • Protecting the Phenol: The acidic phenolic proton can interfere with the base. While the reaction can often be run without protection, if you continue to see issues, protecting the phenol as a simple ether (e.g., methyl or benzyl) before the amination can simplify the reaction matrix. This can be deprotected in a subsequent step.

Optimized Starting Conditions for Buchwald-Hartwig Amination:

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium precursors.[14]
Ligand BrettPhos (1.2-1.5 equiv. to Pd)Bulky ligand that accelerates reductive elimination.
Base NaOtBu (1.5-2.0 equiv.)Strong, non-nucleophilic base promotes catalyst turnover.[16]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are standard for this reaction.
Temperature 90-110 °CBalances reaction rate with catalyst stability.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst longevity.

Section 3: Troubleshooting Nucleophilic Substitution Reactions

Williamson Etherification: C-O Bond Formation
Q4: I am trying to perform a Williamson etherification on this compound with an alkyl halide, but the reaction is slow and gives a poor yield. What can I do to improve it?

A4: The key to a successful Williamson ether synthesis is the generation of a potent nucleophile (the phenoxide) and ensuring it can efficiently react with the alkyl halide via an Sₙ2 mechanism.[18] While the electron-withdrawing -CF₃ group makes the phenolic proton more acidic and easier to deprotonate, the resulting phenoxide's nucleophilicity can be reduced. Furthermore, the choice of base, solvent, and alkyl halide is critical to avoid side reactions.[19][20]

Troubleshooting Steps:

  • Base and Phenoxide Formation: Incomplete deprotonation is a common failure mode.

    • Action: Use a stronger base to ensure complete formation of the phenoxide. While K₂CO₃ is common, switching to a more soluble and stronger base like Cs₂CO₃ can significantly increase the rate and yield.[21] In some cases, a very strong base like sodium hydride (NaH) may be necessary, but this requires strictly anhydrous conditions.

  • Solvent Choice: The solvent must be able to dissolve the ionic phenoxide and should be aprotic to avoid solvating the nucleophile, which would decrease its reactivity.

    • Action: Switch from lower-boiling solvents like acetone to polar aprotic solvents like DMF or DMSO.[21] These solvents excel at solvating the cation (e.g., K⁺ or Cs⁺) while leaving the phenoxide anion highly reactive.

  • Alkyl Halide Reactivity: The reaction proceeds via an Sₙ2 pathway, which is highly sensitive to the structure of the alkyl halide.[18]

    • Action: Ensure you are using a reactive alkylating agent. The order of reactivity is Methyl > Primary > Secondary. Tertiary alkyl halides will not work and will lead exclusively to elimination products.[18] Also, alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

  • Phase-Transfer Catalysis: For reactions that are sluggish in a two-phase system, a phase-transfer catalyst (PTC) can be beneficial.

    • Action: Add a catalytic amount (5-10 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). The PTC helps shuttle the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides.[22]

Optimized Starting Conditions for Williamson Etherification:

ParameterRecommended ConditionRationale
Base Cs₂CO₃ (1.5-2.0 equiv.)Highly effective base for phenol alkylation; increases phenoxide concentration.[21]
Alkyl Halide Primary Alkyl Iodide or Bromide (1.1-1.5 equiv.)Maximizes Sₙ2 reactivity and minimizes elimination.[18]
Solvent DMF or DMSO (anhydrous)Polar aprotic solvent enhances nucleophilicity.[21]
Temperature 60-80 °CSufficient for reaction without promoting decomposition.
Additive TBAB (5-10 mol%) (Optional)Recommended if using less polar solvents or seeing low conversion.[22]

References

stability issues of 2-Bromo-4-(trifluoromethyl)phenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability and reactivity challenges you may encounter during your experiments. Our approach is rooted in mechanistic principles to empower you with the knowledge to not only solve problems but also to proactively design more robust reaction protocols.

Introduction to the Molecule: A Double-Edged Sword

This compound is a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] Its utility stems from the presence of three key functional groups: a phenolic hydroxyl group, a bromine atom, and a trifluoromethyl group. This combination allows for a wide range of synthetic transformations, including palladium-catalyzed cross-coupling reactions, etherification, and electrophilic aromatic substitution.[3]

However, the very features that make this molecule so useful also contribute to its potential instability under certain reaction conditions. The interplay between the electron-withdrawing trifluoromethyl group, the ortho-bromo substituent, and the acidic phenolic proton can lead to unexpected side reactions and decomposition pathways. This guide will help you understand and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns are:

  • Hydrolysis of the trifluoromethyl group: This is particularly problematic under basic conditions, leading to the formation of the corresponding carboxylic acid and fluoride ions.[4]

  • Oxidative degradation: The phenolic hydroxyl group is susceptible to oxidation, which can result in the formation of colored quinone-type byproducts.[5]

  • Debromination: Reductive dehalogenation can occur, especially in the presence of certain catalysts and hydrogen sources.

  • Formation of reactive intermediates: Under certain conditions, particularly basic or photolytic, trifluoromethylphenols can form highly reactive quinone methide intermediates, which can lead to polymerization or reaction with nucleophiles.[6][7]

Q2: How should I store this compound to ensure its stability?

A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from light, strong bases, and oxidizing agents.[8] For long-term storage, refrigeration is recommended.

Q3: Is this compound compatible with strong bases?

A3: Caution is advised when using strong bases. Strong bases can deprotonate the phenolic hydroxyl group, increasing the electron density of the aromatic ring and potentially facilitating unwanted side reactions. More importantly, strong bases can promote the hydrolysis of the trifluoromethyl group.[4] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred in cross-coupling reactions.

Q4: Can the phenolic hydroxyl group interfere with my cross-coupling reaction?

A4: Yes, the phenolic hydroxyl group can be problematic. It can deprotonate under basic conditions and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.[9] In some cases, protection of the hydroxyl group as an ether or silyl ether may be necessary to achieve optimal results.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with a substrate like this compound, several issues can arise.

Symptom Potential Cause Troubleshooting Steps & Rationale
No reaction, starting material recovered Catalyst Inactivation: The phenolic hydroxyl group or impurities may be poisoning the palladium catalyst.[9]1. Use a robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center. 2. Protect the hydroxyl group: Consider protecting the phenol as a methyl ether or silyl ether to prevent coordination to the catalyst. 3. Ensure inert conditions: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst.
Low yield with significant byproduct formation Hydrolysis of the Trifluoromethyl Group: The basic conditions required for the Suzuki coupling can lead to the degradation of the -CF3 group.[4]1. Use a milder base: Switch from strong bases like NaOH or KOH to weaker bases such as K₃PO₄ or Cs₂CO₃. 2. Optimize reaction temperature: Lower the reaction temperature and extend the reaction time to minimize base-mediated decomposition.
Debromination of Starting Material: Reductive dehalogenation can compete with the desired cross-coupling.1. Choice of solvent and base: Avoid conditions that can generate palladium hydride species. 2. Ligand selection: Use ligands that promote reductive elimination over other pathways.
Homocoupling of Boronic Acid: This is often due to the presence of oxygen.1. Rigorous degassing: Use freeze-pump-thaw cycles or sparge solvents with an inert gas. 2. Use a pre-catalyst: Pre-formed palladium catalysts can sometimes give cleaner reactions.
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable ligand if necessary.

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling catalyst_inactivation Catalyst Inactivation? start->catalyst_inactivation cf3_hydrolysis CF3 Group Hydrolysis? start->cf3_hydrolysis debromination Debromination? start->debromination homocoupling Boronic Acid Homocoupling? start->homocoupling solution_catalyst Use robust ligand (e.g., XPhos) Protect -OH group Ensure inert atmosphere catalyst_inactivation->solution_catalyst solution_hydrolysis Use milder base (K3PO4) Lower reaction temperature cf3_hydrolysis->solution_hydrolysis solution_debromination Optimize solvent/base combination Screen different ligands debromination->solution_debromination solution_homocoupling Rigorous degassing of solvents Use Pd pre-catalyst homocoupling->solution_homocoupling

Troubleshooting decision tree for Suzuki-Miyaura coupling.
Issue 2: Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. The electron-deficient nature of the aryl bromide in this compound should favor oxidative addition, but other factors can complicate the reaction.[10]

Symptom Potential Cause Troubleshooting Steps & Rationale
Low Conversion Inappropriate Base: The base may be too weak or may be participating in side reactions.1. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11] 2. Ensure base compatibility: Check for potential reactions between the base and other functional groups in your substrates.
Catalyst Inhibition: The amine starting material or the product could be coordinating to the palladium and inhibiting the catalytic cycle.1. Ligand Screening: Test a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, JohnPhos) to find one that is optimal for your specific amine. 2. Adjust Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is typically used.
Formation of Phenolic Ether Byproduct Competitive O-Arylation: The deprotonated phenol can compete with the amine as a nucleophile, leading to the formation of a diaryl ether.1. Protect the Phenol: This is the most direct way to prevent O-arylation. 2. Use a less coordinating solvent: Solvents like toluene or dioxane are generally preferred. 3. Optimize Ligand: Some ligands may favor C-N over C-O bond formation.
Hydrolysis of -CF3 Group Harsh Basic Conditions: The combination of a strong base and elevated temperature can lead to decomposition.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer time. 2. Careful Base Selection: While a strong base is needed, consider if a slightly weaker one could be effective at a lower temperature.
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.[3]

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Pd precatalyst, base, This compound, and amine in a dry vessel. add_solvent Add anhydrous, degassed solvent (e.g., toluene). prep_reagents->add_solvent heat Heat to 80-110 °C with stirring. add_solvent->heat monitor Monitor progress by LC-MS. heat->monitor quench Cool and quench with sat. aq. NH4Cl. monitor->quench extract Extract with organic solvent, wash, dry, and concentrate. quench->extract purify Purify by column chromatography. extract->purify

General workflow for Buchwald-Hartwig amination.
Issue 3: Decomposition via Hydrolysis of the Trifluoromethyl Group

One of the most significant stability issues with trifluoromethylphenols is the hydrolysis of the -CF3 group to a carboxylic acid, particularly under basic conditions. This proceeds through a reactive quinone methide intermediate.[4][6]

  • Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group, forming a phenoxide.

  • Fluoride Elimination: The phenoxide facilitates the elimination of a fluoride ion from the trifluoromethyl group, forming a difluoro quinone methide intermediate. This is often the rate-determining step.

  • Nucleophilic Attack: Water or hydroxide attacks the quinone methide.

  • Further Hydrolysis: The remaining C-F bonds are subsequently hydrolyzed to yield the final carboxylic acid product.

CF3_Hydrolysis reactant This compound phenoxide Phenoxide Intermediate reactant->phenoxide + Base (- H+) quinone_methide Difluoro Quinone Methide (Reactive Intermediate) phenoxide->quinone_methide - F- product 2-Bromo-4-carboxyphenol quinone_methide->product + 2 H2O - 2 HF

Simplified mechanism of -CF3 group hydrolysis.
  • pH Control: Maintain the reaction mixture at a neutral or acidic pH if possible. If basic conditions are required, use the mildest base that is effective and keep the reaction temperature as low as possible.

  • Anhydrous Conditions: In non-aqueous reactions, ensure that all reagents and solvents are scrupulously dried to minimize the presence of water, which acts as a nucleophile in the hydrolysis pathway.

  • Protecting Groups: If the phenolic hydroxyl group is not required for the desired reactivity, protecting it as an ether can prevent the formation of the phenoxide and thus inhibit the hydrolysis cascade.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the substrate to harsh conditions.

References

Technical Support Center: NMR Analysis of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the NMR analysis of 2-Bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3). This guide is designed for researchers, medicinal chemists, and process scientists to navigate common challenges in spectral interpretation and peak assignment for this compound. The unique substitution pattern—a hydroxyl group, a bromine atom, and a trifluoromethyl group—creates a distinct and sometimes challenging NMR spectrum. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR spectral features for this compound?

A1: Understanding the anticipated spectrum is the first step in any analysis. The structure of this compound dictates a specific set of signals. Due to the electron-withdrawing nature of the bromine and trifluoromethyl groups, and the electron-donating hydroxyl group, the aromatic protons and carbons are significantly influenced, leading to a predictable dispersion of chemical shifts.

¹H NMR Spectrum (Predicted)

The aromatic region will display an AMX spin system for the three non-equivalent aromatic protons. The hydroxyl (-OH) proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.[1][2]

  • Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
H-67.6 - 7.8Doublet (d)JH6-H5 ≈ 8.5 HzH-6 is ortho to the electron-withdrawing CF₃ group, leading to significant deshielding. It is coupled only to H-5.
H-57.3 - 7.5Doublet of Doublets (dd)JH5-H6 ≈ 8.5 Hz, JH5-H3 ≈ 2.5 HzH-5 is coupled to both H-6 (ortho) and H-3 (meta). The ortho coupling is significantly larger.
H-37.1 - 7.3Doublet (d)JH3-H5 ≈ 2.5 HzH-3 is ortho to the bromine atom and meta to the CF₃ group. It shows only a small meta-coupling to H-5.
-OH4.0 - 7.0Broad Singlet (br s)NoneThe chemical shift is highly variable due to hydrogen bonding, solvent, concentration, and temperature.[2][3][4] It may not show coupling to other protons.

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will show seven distinct signals. The carbon attached to the fluorine atoms will appear as a quartet due to ¹⁹F-¹³C coupling. Quaternary carbons (C-1, C-2, C-4, and the CF₃ carbon) are typically weaker in intensity compared to protonated carbons.[5]

  • Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Multiplicity (from ¹⁹F)Rationale
C-1 (C-OH)152 - 155SingletThe carbon bearing the hydroxyl group is significantly deshielded.
C-2 (C-Br)110 - 113SingletThe ipso-carbon attached to bromine is shielded by the heavy atom effect.
C-3118 - 121SingletAromatic CH carbon.
C-4 (C-CF₃)125 - 128Quartet (q)The ipso-carbon attached to the CF₃ group is deshielded and will be split by the three fluorine atoms (JC-F ≈ 30-35 Hz).[6]
C-5130 - 133SingletAromatic CH carbon.
C-6134 - 137SingletAromatic CH carbon, deshielded by the adjacent CF₃ group.
-CF₃122 - 125Quartet (q)The trifluoromethyl carbon itself is highly deshielded and shows a large one-bond C-F coupling constant (¹JC-F ≈ 270-275 Hz).[6]

Troubleshooting Common Peak Assignment Issues

Q2: My -OH proton peak is missing or is extremely broad. How can I confirm its identity?

A2: This is a very common issue with phenols and alcohols. The exchange rate of the hydroxyl proton with residual water or other exchangeable protons in the sample can cause significant broadening, sometimes to the point where the peak is indistinguishable from the baseline.[7]

Causality: Fast chemical exchange on the NMR timescale averages the magnetic environment of the proton, leading to peak broadening. The rate of this exchange is sensitive to temperature, solvent purity, and sample concentration.

Troubleshooting Protocol: The D₂O Shake Experiment

This is the definitive method for identifying an exchangeable proton (-OH, -NH, -SH).[1][2]

Methodology:

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or Acetone-d₆.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 10-20 seconds to ensure mixing. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.

  • Analyze: The peak corresponding to the -OH proton will disappear or be significantly reduced in intensity in the second spectrum because the proton has been replaced by deuterium, which is not observed in ¹H NMR.

D2O_Shake cluster_before Before D₂O Addition cluster_after After D₂O Addition Before Spectrum shows Ar-OH peak Process Add 1-2 drops D₂O & Shake Before->Process Step 1 After Ar-OH peak disappears (H is exchanged for D) Process->After Step 2

Caption: Workflow for the D₂O shake experiment.

Q3: The aromatic signals are overlapping or the splitting is unclear. What can I do to resolve them?

A3: While the predicted spectrum suggests a well-resolved AMX system, changes in solvent or concentration can cause accidental chemical shift equivalence, leading to peak overlap.

Causality: The chemical shift of aromatic protons is sensitive to the local electronic environment, which can be perturbed by solute-solvent interactions. Aromatic solvents like Benzene-d₆ can induce significant changes in the relative positions of signals compared to solvents like CDCl₃.[7][8] This is due to the formation of specific solute-solvent complexes that alter the shielding of different protons.

Troubleshooting Steps:

  • Change the NMR Solvent: Re-run the sample in a different deuterated solvent. Benzene-d₆ is an excellent choice for resolving aromatic signals as it often induces large shifts (known as Aromatic Solvent-Induced Shifts or ASIS). Acetone-d₆ or DMSO-d₆ are other good alternatives.

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hz, often resolving overlapping multiplets.[9]

  • Run a 2D COSY Experiment: A Correlation Spectroscopy (COSY) experiment will show which protons are coupled to each other. Even with some overlap, the presence of cross-peaks can definitively establish the connectivity between H-5, H-6, and H-3, confirming their assignments.

Caption: J-coupling network for the aromatic protons.

Q4: I see more than three signals in the aromatic region. What could be the cause?

A4: The presence of extra signals often points to an impurity or the presence of rotamers.

Causality:

  • Impurities: Synthesis starting materials, side-products, or residual solvents are common culprits. Check the synthetic route for likely impurities.

  • Rotamers (Rotational Isomers): While less common for a simple phenol, restricted rotation around a bond can lead to multiple species being present in solution on the NMR timescale, each giving a distinct set of signals. For this molecule, this is unlikely to be a major issue but can be considered in complex cases.

Troubleshooting Steps:

  • Check for Solvent Peaks: Identify common NMR solvent impurity peaks (e.g., residual CHCl₃ in CDCl₃ at 7.26 ppm, water at ~1.55 ppm).

  • Assess Sample Purity: Use an orthogonal technique like GC-MS or LC-MS to confirm the purity of your sample.

  • Variable Temperature (VT) NMR: If you suspect rotamers, acquiring spectra at elevated temperatures can help.[7] Increased temperature can accelerate the rate of interconversion, causing the distinct signals of the rotamers to coalesce into a single, averaged set of peaks.

Q5: How can ¹⁹F NMR confirm my structure and purity?

A5: ¹⁹F NMR is an exceptionally powerful tool for any fluorine-containing compound.[10][11] The ¹⁹F nucleus has 100% natural abundance and a spin of ½, making it highly sensitive.[10][12]

Expected ¹⁹F NMR Spectrum: For this compound, you should observe a single sharp signal for the -CF₃ group.

  • Chemical Shift: The chemical shift of a -CF₃ group on a benzene ring is typically in the range of -60 to -65 ppm (relative to CFCl₃ at 0 ppm). The exact shift is sensitive to the electronic environment.[13][14]

  • Purity Assessment: Since there are typically no other fluorine signals, the presence of a single peak is a strong indicator of purity. Any additional peaks would suggest fluorine-containing impurities. Quantitative ¹⁹F NMR (qNMR) can be used for highly accurate purity determination.[11]

  • Structural Confirmation: The signal will likely be a singlet, as long-range coupling to the aromatic protons (⁴JH-F or ⁵JH-F) is often too small to be resolved in a standard spectrum.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving 2-bromo-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of catalyst selection for this electron-deficient aryl bromide. Our aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals. The presence of a bromine atom, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl group offers multiple avenues for functionalization. However, the electronic nature of this substrate presents unique challenges in catalyst selection for common cross-coupling reactions. This guide will focus on providing practical solutions and expert insights for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and etherification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for some cross-coupling reactions?

A1: The primary challenge arises from the electron-deficient nature of the aromatic ring due to the strongly electron-withdrawing trifluoromethyl (-CF3) group. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) center. Electron-withdrawing groups can accelerate this step.[1] However, the subsequent reductive elimination step to form the product can be slower for electron-deficient systems. This can lead to side reactions or catalyst deactivation. The phenolic hydroxyl group can also complicate reactions by interacting with the base or the catalyst.

Q2: What is the general order of reactivity for halogens in palladium-catalyzed cross-coupling, and how does this apply to my substrate?

A2: The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl. Your substrate, this compound, contains a bromine atom, which offers a good balance of reactivity and stability, making it a suitable handle for a wide range of transformations.

Q3: Should I protect the phenolic hydroxyl group before attempting a cross-coupling reaction?

A3: The necessity of protecting the phenolic -OH group depends on the specific reaction conditions, particularly the base used. Strong bases like sodium tert-butoxide (NaOt-Bu), often used in Buchwald-Hartwig aminations, will deprotonate the phenol, which can potentially interfere with the catalytic cycle. In such cases, protection (e.g., as a methyl or benzyl ether) is advisable. For Suzuki-Miyaura reactions that often employ weaker inorganic bases like K₂CO₃ or K₃PO₄, the reaction may proceed without protection, although optimization is necessary.

Q4: What are palladium precatalysts, and should I consider using them?

A4: Palladium precatalysts are stable, air- and moisture-tolerant Pd(II) complexes that are readily activated in situ to the active Pd(0) species.[2][3][4] They offer significant advantages over traditional Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄, which can be unstable and contain ligands that may inhibit the reaction.[3] For challenging substrates like this compound, using a well-defined precatalyst can lead to more reproducible results and higher yields. Several generations of Buchwald precatalysts are commercially available and are highly recommended.[3][4]

Catalyst Selection and Reaction Guides

This section provides detailed guidance on catalyst selection for specific transformations involving this compound.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For an electron-deficient aryl bromide, the choice of ligand and base is critical.

Catalyst System Selection:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, or a Buchwald Precatalyst (e.g., SPhos Pd G3)Buchwald precatalysts are often superior for generating the active monoligated Pd(0) species required for efficient catalysis.[3][4]
Ligand Bulky, electron-rich phosphine ligands: SPhos, XPhos, RuPhosThese ligands stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the reductive elimination.[5][6][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃These inorganic bases are generally effective and compatible with a wide range of functional groups. The choice of base can significantly impact the reaction rate and yield.[8]
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFA mixture of an organic solvent and water is common for Suzuki couplings to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) if not using a pre-formed complex.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a 10:1 mixture of toluene/H₂O) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for synthesizing aryl amines. Given the potential for the phenolic proton to interfere, protection of the hydroxyl group is often recommended.

Catalyst System Selection:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald Precatalyst (e.g., BrettPhos Pd G3)Precatalysts are highly effective for C-N couplings, especially with challenging substrates.[3][4]
Ligand Biarylphosphine ligands: BrettPhos (for primary amines), RuPhos (for secondary amines), XPhosThe choice of ligand is crucial and depends on the nature of the amine coupling partner.[9][10]
Base NaOt-Bu, KOt-Bu, LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[11][12] These bases are generally incompatible with the free phenol.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential for the success of the reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound (Protected) with Morpholine

Note: This protocol assumes the phenolic hydroxyl has been protected, for instance, as a methyl ether.

  • To an oven-dried Schlenk tube, add the protected this compound (1.0 equiv.), NaOt-Bu (1.4 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Add morpholine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the method of choice for introducing alkyne moieties. It typically employs a dual catalyst system of palladium and copper.

Catalyst System Selection:

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard and effective palladium sources for Sonogashira couplings.[13]
Copper Co-catalyst CuIThe copper(I) iodide co-catalyst is crucial for the traditional Sonogashira reaction mechanism.[14][15]
Ligand PPh₃ (often part of the palladium complex)Triphenylphosphine is a common and effective ligand for this reaction.
Base Et₃N, DIPEA, or other amine basesThe amine base also often serves as the solvent or co-solvent.
Solvent THF, DMF, or the amine base itselfThe choice of solvent depends on the solubility of the reactants.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).

  • Add anhydrous THF and degassed Et₃N.

  • Add phenylacetylene (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Etherification Reactions: For C-O Bond Formation

The formation of diaryl ethers from this compound can be achieved via a copper-catalyzed Ullmann condensation. This reaction typically requires higher temperatures than palladium-catalyzed couplings.

Catalyst System Selection:

ComponentRecommendationRationale
Catalyst CuI, CuO, or copper powderCopper is the classic catalyst for Ullmann-type reactions.[16][17][18]
Ligand Phenanthroline, L-proline (optional)Ligands can accelerate the reaction and allow for milder conditions, though traditional Ullmann reactions are often ligand-free.
Base K₂CO₃, Cs₂CO₃A base is required to deprotonate the coupling partner (if it's a phenol).
Solvent DMF, NMP, PyridineHigh-boiling polar aprotic solvents are typically required.

Experimental Protocol: Ullmann Ether Synthesis of this compound with Phenol

  • To a round-bottom flask, add this compound (1.0 equiv.), phenol (1.2 equiv.), K₂CO₃ (2.0 equiv.), and CuI (10-20 mol%).

  • Add a high-boiling solvent such as DMF or NMP.

  • Heat the reaction mixture to 120-160 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with aqueous LiCl solution to remove DMF, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Inappropriate ligand or base. 4. Low reaction temperature or time.1. Use a fresh palladium source or a reliable precatalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous and degassed. Maintain a positive pressure of inert gas. 3. Screen a panel of ligands and bases. For Suzuki, try a stronger base like K₃PO₄. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base is used. 4. Increase the reaction temperature in increments and extend the reaction time.
Formation of Homocoupled Product (Biaryl of the Boronic Acid) 1. Presence of oxygen in the reaction mixture. 2. Premature decomposition of the boronic acid.1. Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere. 2. Use a boronic ester (e.g., pinacol ester) which is more stable.[19][20]
Dehalogenation of the Starting Material (Hydrodehalogenation) 1. Presence of water or protic impurities. 2. Side reaction pathway of the catalyst.1. Use anhydrous solvents and reagents. 2. A different ligand/base combination may suppress this side reaction.[19]
Formation of Palladium Black 1. Catalyst decomposition. 2. Reaction temperature is too high.1. Use a more robust ligand that can better stabilize the palladium catalyst. 2. Lower the reaction temperature. Consider a more active catalyst system that operates at milder conditions.
Inconsistent Results 1. Variable quality of reagents or catalyst. 2. Inconsistent reaction setup (e.g., stirring rate, heating).1. Use high-purity reagents and a well-defined precatalyst. 2. Ensure consistent experimental conditions for all reactions.

Visualizing the Process

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Define Desired Transformation (C-C, C-N, C-O, etc.) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N sonogashira Sonogashira (C-Csp) reaction_type->sonogashira C-Csp ullmann Ullmann (C-O) reaction_type->ullmann C-O catalyst_system Choose Catalyst System (Pd Source, Ligand, Base, Solvent) suzuki->catalyst_system buchwald->catalyst_system sonogashira->catalyst_system ullmann->catalyst_system optimization Optimize Conditions (Temp, Time, Concentration) catalyst_system->optimization troubleshooting Troubleshoot (Low Yield, Side Products) troubleshooting->catalyst_system Re-evaluate success Successful Reaction troubleshooting->success Resolved optimization->troubleshooting Issues? optimization->success No Issues

Caption: A decision workflow for selecting and optimizing a catalyst system.

Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product sub_A R-X sub_A->OxAdd sub_B R'-M sub_B->Transmetal

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Brominations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing reaction exotherms in large-scale brominations. This resource is designed for researchers, scientists, and drug development professionals who are scaling up bromination reactions and need practical, in-depth guidance on ensuring process safety and control. This guide moves beyond simple procedural lists to explain the fundamental principles behind managing these energetic reactions, ensuring a self-validating and safe experimental design.

Section 1: Understanding the Hazard - Why Brominations are Exothermic

Bromination reactions, whether electrophilic, radical, or nucleophilic, are frequently exothermic. The formation of a stable carbon-bromine bond releases a significant amount of energy. In electrophilic aromatic substitution, for instance, while the initial attack on the aromatic ring is endergonic due to the temporary loss of aromaticity, the overall substitution process is exergonic, meaning it releases heat.[1][2][3] The high reactivity of common brominating agents like molecular bromine (Br₂) and N-Bromosuccinimide (NBS) contributes to rapid reaction rates and substantial heat evolution.[4][5][6]

On a large scale, this heat generation can outpace the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure—a thermal runaway. Such events can cause reactor failure, explosions, and the release of toxic materials.[7][8] Therefore, a thorough understanding of the reaction's thermal profile is paramount before any scale-up is attempted.

Key Factors Influencing Exotherm Severity:
  • Choice of Brominating Agent: Molecular bromine is highly reactive and often leads to vigorous reactions.[4][5] NBS can also be hazardous, with known incompatibilities with certain solvents that can lead to autocatalytic decomposition.[6][9]

  • Reaction Type: Electrophilic aromatic brominations, radical allylic/benzylic brominations, and additions to alkenes all have different kinetic and thermodynamic profiles.[1][10][11][12]

  • Solvent Choice: The solvent not only dictates solubility and reaction rate but can also have its own reactivity. For example, a hazardous side reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF) has been identified.[13]

  • Concentration and Dosing: High reactant concentrations and rapid addition of the brominating agent can lead to a sudden, unmanageable release of energy.[14]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during large-scale bromination reactions in a question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Spike During Brominating Agent Addition

Q1: My reaction temperature is rising much faster than anticipated as I add the brominating agent, and my cooling system is struggling to keep up. What's happening and what should I do immediately?

A: You are likely experiencing the initial stages of a thermal runaway. The rate of heat generation from your reaction is exceeding the rate of heat removal by your cooling system.

Immediate Actions:

  • Stop the Feed: Immediately halt the addition of the brominating agent. This is the most critical first step to prevent adding more fuel to the reaction.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.

  • Emergency Quench (If Necessary): If the temperature continues to rise uncontrollably, you may need to initiate an emergency quench. A pre-determined and tested quenching agent, such as an aqueous solution of sodium thiosulfate or sodium bisulfite, should be added to neutralize the unreacted brominating agent.[14]

Root Cause Analysis and Prevention:

  • Inadequate Thermal Data: This situation often arises from a lack of understanding of the reaction's thermal properties before scale-up. A reaction that is easily managed in a lab flask with a high surface-area-to-volume ratio can become dangerous in a large reactor where heat dissipation is less efficient.

  • Dosing Rate Too High: Your addition rate may be too fast for the reaction's kinetics and the reactor's heat removal capabilities.

  • Insufficient Cooling Capacity: The cooling system may be undersized for the scale and exothermicity of the reaction.

Preventative Protocol: Pre-Scale-up Thermal Hazard Assessment

Before scaling up, a thorough thermal hazard assessment is non-negotiable. This involves using specialized calorimetry techniques to determine key safety parameters.

  • Reaction Calorimetry (RC1): Use a reaction calorimeter to measure the heat of reaction (ΔHrxn), heat flow, and specific heat of the reaction mixture.[15][16][17] This data is crucial for calculating the adiabatic temperature rise (ΔTad), which is the temperature increase that would occur if all the accumulated energy from the reaction were released without any heat loss to the surroundings.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for your reactants, products, and reaction mixture, identifying potential secondary decomposition reactions that could be triggered at elevated temperatures.[13][18]

Parameter Description Importance for Safety
Heat of Reaction (ΔHrxn) Total heat released or absorbed by the reaction.Determines the total energy potential of the reaction.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase in a perfectly insulated system.A high ΔTad indicates a high potential for a runaway reaction.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction mass could reach in a cooling failure scenario.Must be below the decomposition temperature of the reaction mixture.
Issue 2: Delayed Exotherm or "Sleeping Reaction"

Q2: I've added a significant portion of my brominating agent, and the temperature has remained stable. Now, suddenly, the temperature is beginning to rise rapidly, even though I've stopped the addition. What is happening?

A: This is a classic sign of a "sleeping reaction," where there is an induction period followed by a rapid, often violent, exotherm. This is particularly dangerous because a large amount of unreacted reagent has accumulated in the reactor.

Causality:

  • Autocatalysis: Some reactions are catalyzed by a product or an intermediate. The reaction rate is slow initially and then accelerates as the catalyst is formed.

  • Radical Chain Reactions: Radical brominations, often initiated with light or a radical initiator like AIBN, can have an induction period before the chain reaction propagates rapidly.[10][12]

  • Inhibitor Burn-off: Your starting materials may contain inhibitors that are slowly consumed, after which the reaction proceeds at its intrinsic, much faster rate.

  • Mass Transfer Limitations: In a multiphase system, if mixing is poor, the reactants may not be in sufficient contact. Improved mixing can suddenly increase the reaction rate.

Preventative Measures:

  • Calorimetric Studies: Reaction calorimetry can help identify induction periods by showing a delay between the addition of a reagent and the corresponding heat release.[13][19]

  • Controlled Initiation: For radical reactions, ensure the initiator is added in a controlled manner and that the reaction has indeed started (e.g., by observing a slight, controlled temperature increase) before proceeding with the bulk of the reagent addition.

  • Semi-Batch Operation: The preferred method for large-scale exothermic reactions is a semi-batch process, where the brominating agent is added gradually. This limits the amount of unreacted reagent at any given time, thereby reducing the potential energy of a runaway.[13][19]

Issue 3: Side Reactions and Gas Evolution at Elevated Temperatures

Q3: During a minor temperature excursion, I noticed a color change and an unexpected increase in reactor pressure. What could be the cause?

A: Elevated temperatures can trigger unwanted side reactions or decomposition pathways that may not be observed at the lab scale.

Possible Causes:

  • Secondary Bromination: Over-bromination of the desired product or starting material can occur at higher temperatures.

  • Solvent Decomposition: As mentioned, some solvents can react with brominating agents, especially at elevated temperatures.[6][13]

  • Decomposition of Brominating Agent: NBS, for example, can decompose, releasing bromine and other gases.[9]

  • Product Instability: The desired product itself might be thermally unstable.

  • Gas Evolution: The decomposition of reactants, solvents, or products can release gases like HBr, N₂, or CO₂, leading to a dangerous pressure buildup.

Mitigation Strategies:

  • Thorough Process Understanding: Characterize the thermal stability of all components and the reaction mixture using techniques like DSC or Accelerating Rate Calorimetry (ARC).

  • Strict Temperature Control: Implement a robust temperature control system with alarms and interlocks to prevent excursions above the validated safe operating temperature.

  • Proper Venting: Ensure the reactor is equipped with an appropriately sized and designed emergency relief system (e.g., rupture disc, relief valve) to safely handle a worst-case scenario of gas evolution.

Section 3: FAQs for Large-Scale Brominations

Q1: What are the safest brominating agents to use at scale?

While "safe" is relative, some reagents are considered to have a better safety profile than others. N-Bromosuccinimide (NBS) is often preferred over molecular bromine because it is a solid and easier to handle.[6][20] However, as discussed, NBS is not without its hazards.[9] Safer alternatives involve the in situ generation of the brominating agent, which avoids the storage and handling of large quantities of hazardous materials.[4][5][21] Continuous flow chemistry is an excellent platform for this approach, as the hazardous reagent is generated and consumed in small quantities within the reactor.[4][5][21][22]

Q2: How can I safely quench a large-scale bromination reaction?

The choice of quenching agent and procedure must be carefully considered and tested on a small scale first.

  • Common Quenching Agents: Aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃) are effective at neutralizing excess bromine or NBS.

  • Exothermicity of Quench: Be aware that the quenching reaction itself can be exothermic. The quench should be performed slowly and with adequate cooling to prevent a secondary temperature spike.

  • pH Control: The pH of the reaction mixture can influence the stability of the product and the effectiveness of the quench.

Q3: What is the role of continuous flow chemistry in managing bromination exotherms?

Continuous flow chemistry, or microreactor technology, is an inherently safer approach for highly exothermic reactions.[4][21][22][23]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, preventing the formation of hot spots and making temperature control precise.[21][22]

  • Small Reaction Volume: The amount of material reacting at any given moment is very small, which significantly reduces the risk associated with a potential runaway.[21]

  • Safe Handling of Hazardous Reagents: As mentioned, flow chemistry is ideal for the in situ generation and immediate consumption of hazardous reagents like bromine.[4][5][21]

Q4: What are the key elements of a Process Safety Management (PSM) program for brominations?

A robust PSM program is essential for any large-scale hazardous chemical process. Key elements include:

  • Process Hazard Analysis (PHA): A systematic evaluation of the potential hazards of the process.

  • Process Safety Information: Comprehensive documentation of the chemical hazards, process technology, and equipment.[24]

  • Operating Procedures: Clear, written instructions for all modes of operation, including startup, normal operation, shutdown, and emergency shutdown.

  • Training: Ensuring all personnel are thoroughly trained on the hazards and procedures.

  • Management of Change: A formal system for reviewing and authorizing any changes to the process.

Section 4: Visualizing Safety Workflows

Diagram 1: Decision Tree for Managing a Temperature Excursion

This diagram outlines the critical decision-making process when a temperature deviation is observed.

Exotherm_Management Start Temperature Excursion Detected (T > T_set + Alarm_Limit) Stop_Feed Action: Immediately Stop All Reagent Feeds Start->Stop_Feed Max_Cooling Action: Maximize Cooling Stop_Feed->Max_Cooling Check_T_Trend Monitor Temperature Trend Max_Cooling->Check_T_Trend T_Decreasing Temperature is Decreasing Check_T_Trend->T_Decreasing Controlled? T_Increasing Temperature Still Increasing Check_T_Trend->T_Increasing Uncontrolled? Investigate Hold and Investigate Root Cause T_Decreasing->Investigate Quench Action: Initiate Emergency Quench Protocol T_Increasing->Quench Stable Process Stabilized Investigate->Stable Evacuate Action: Emergency Shutdown & Evacuate Quench->Evacuate If Quench Fails or Pressure Rises

Caption: Decision tree for responding to a thermal excursion.

Diagram 2: Workflow for Safe Scale-Up of Bromination

This workflow illustrates the necessary steps from lab-scale development to safe large-scale production.

Caption: Workflow for the safe scale-up of a bromination reaction.

References

Technical Support Center: Strategic Control of Bromination for 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the bromination of 4-(trifluoromethyl)phenol and wish to prevent the formation of the common byproduct, 2,6-dibromo-4-(trifluoromethyl)phenol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the selective synthesis of the desired mono-brominated product.

Introduction: The Challenge of Selective Bromination

The bromination of 4-(trifluoromethyl)phenol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director. Since the para position is already occupied by the trifluoromethyl (-CF3) group, electrophilic attack is directed to the ortho positions (C2 and C6). The strong activation by the hydroxyl group can often lead to over-bromination, resulting in the formation of the undesired 2,6-dibromo-4-(trifluoromethyl)phenol. This guide will equip you with the knowledge and techniques to control this reaction and maximize the yield of your desired mono-brominated product.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of 2,6-dibromo-4-(trifluoromethyl)phenol in my reaction?

A1: The formation of the di-bromo byproduct is primarily due to the high reactivity of the phenol ring, which is strongly activated by the hydroxyl group. If the reaction conditions are too harsh (e.g., high concentration of a powerful brominating agent, elevated temperatures), the initial mono-brominated product is quickly converted to the di-brominated species.

Q2: What is the most critical parameter to control in this reaction?

A2: The stoichiometry of the brominating agent is paramount. Using a slight sub-stoichiometric amount or a 1:1 molar ratio of the brominating agent to the 4-(trifluoromethyl)phenol is crucial. A slow, controlled addition of the brominating agent can also prevent localized high concentrations that favor di-substitution.[1]

Q3: Which brominating agent is best for selective mono-bromination?

A3: While molecular bromine (Br₂) can be used, it is often too reactive and leads to over-bromination.[2] N-Bromosuccinimide (NBS) is generally the preferred reagent as it is a solid, easier to handle, and provides a slow, controlled release of electrophilic bromine, which enhances selectivity.[1][3] Using milder brominating agents is a key strategy to prevent polybromination.[1]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent polarity can influence the reactivity of the brominating agent and the selectivity of the reaction. Non-polar or less polar solvents are often preferred for selective mono-bromination.[1] For instance, using carbon disulfide (CS₂) or dichloromethane (DCM) at low temperatures can significantly improve the yield of the mono-brominated product. In contrast, polar protic solvents like water or acetic acid can enhance the electrophilicity of bromine, leading to the formation of 2,4,6-tribromophenol from phenol.[2]

Q5: Can I use a catalyst to improve selectivity?

A5: Yes, certain catalysts can improve selectivity. For example, using silica gel in conjunction with NBS has been reported to be an effective and selective method for the mono-bromination of phenols.[4] Additionally, acid catalysts like para-toluenesulfonic acid (p-TsOH) have been shown to promote selective mono-ortho-bromination of para-substituted phenols with NBS.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause(s) Solution(s)
High percentage of di-bromo byproduct - Excess brominating agent.- Reaction temperature is too high.- Rapid addition of the brominating agent.- Carefully control the stoichiometry (use 1.0 equivalent of NBS).- Perform the reaction at a lower temperature (e.g., 0°C or below).- Add the brominating agent dropwise or portion-wise over an extended period.[1]
Low conversion of starting material - Insufficient amount of brominating agent.- Reaction time is too short.- Low reaction temperature.- Ensure accurate stoichiometry of the brominating agent.- Monitor the reaction by TLC and extend the reaction time if necessary.- Gradually increase the reaction temperature, while monitoring for the formation of the di-bromo byproduct.
Formation of other unidentified byproducts - Oxidation of the phenol.- Side reactions with the solvent.- Use a milder brominating agent like NBS to minimize oxidation.[4]- Ensure the use of an inert and appropriate solvent.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is optimized for the selective synthesis of 2-bromo-4-(trifluoromethyl)phenol with minimal formation of the di-bromo byproduct.

Materials:

  • 4-(Trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-salt bath with vigorous stirring.

  • Reagent Preparation: In a separate flask, dissolve NBS (1.0 eq) in anhydrous DCM.

  • Slow Addition: Add the NBS solution dropwise to the cooled solution of 4-(trifluoromethyl)phenol over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Visualization of Reaction Control

Diagram 1: Decision Workflow for Optimizing Mono-bromination

G cluster_solutions Troubleshooting Steps cluster_conversion Conversion Optimization start Start: Bromination of 4-(Trifluoromethyl)phenol check_dibromo High Di-bromo Byproduct? start->check_dibromo solution1 Reduce NBS Stoichiometry (e.g., 0.95 eq) check_dibromo->solution1 Yes end_product Optimized Mono-brominated Product check_dibromo->end_product No solution2 Lower Reaction Temperature (e.g., -20°C) solution1->solution2 solution3 Slow Down NBS Addition Rate solution2->solution3 solution4 Change to a Less Polar Solvent solution3->solution4 check_conversion Low Conversion? solution4->check_conversion conv_solution1 Slightly Increase NBS Stoichiometry (to 1.0 eq) check_conversion->conv_solution1 Yes conv_solution2 Increase Reaction Time conv_solution1->conv_solution2 conv_solution3 Gradually Increase Temperature conv_solution2->conv_solution3 conv_solution3->end_product

Caption: A troubleshooting workflow for the selective mono-bromination of 4-(trifluoromethyl)phenol.

Diagram 2: Reaction Pathway and Selectivity Control

ReactionPathway A 4-(Trifluoromethyl)phenol B This compound (Desired Product) A->B k1 C 2,6-Dibromo-4-(trifluoromethyl)phenol (Byproduct) B->C k2 cond1 NBS (1.0 eq) Low Temperature Slow Addition cond1->B Favors k1 >> k2 cond2 Excess NBS High Temperature cond2->C Promotes k2

Caption: Kinetic control in the bromination of 4-(trifluoromethyl)phenol.

Purification Strategies

If the formation of 2,6-dibromo-4-(trifluoromethyl)phenol cannot be completely avoided, the following purification techniques can be employed:

  • Column Chromatography: This is the most effective method for separating the mono- and di-brominated products. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) will typically provide good separation.

  • Recrystallization: If there is a significant difference in the solubility of the two compounds, recrystallization can be a viable option. However, finding a suitable solvent system may require some experimentation. A general approach for phenols is to dissolve the crude material in a hot solvent and allow it to cool slowly.[5]

References

optimizing storage conditions for 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of this versatile research chemical. Here, we move beyond simple procedural lists to explain the causality behind best practices, ensuring the integrity of your experiments and the longevity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The optimal storage conditions for this compound are designed to minimize degradation and maintain its chemical purity. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The container must be kept tightly closed to prevent the ingress of moisture and oxygen.[1][2] For long-term stability, storage at room temperature is generally acceptable.[3]

ParameterRecommended ConditionRationale
Temperature Room TemperaturePrevents potential degradation from excessive heat.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation of the phenol group.
Light Amber or opaque containerProtects against light-induced degradation (photolysis).
Moisture Tightly sealed container in a dry areaPrevents hydrolysis of the trifluoromethyl group and potential reactions with the phenol.

Q2: I've noticed a slight discoloration in my sample of this compound. What could be the cause?

A2: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation in phenolic compounds. The primary culprit is oxidation. The phenol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and trace metal impurities. This process can lead to the formation of colored quinone-type structures.

To mitigate this, always store the compound under an inert atmosphere if possible and in a light-protected container. Ensure the container is sealed tightly after each use to minimize exposure to atmospheric oxygen.

Q3: Are there any chemicals that should not be stored near this compound?

A3: Yes, proper segregation of chemicals is crucial for laboratory safety. This compound should be stored away from strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. Phenols are acidic and can react exothermically with bases. Strong oxidizing agents can violently react with the phenol ring, leading to a potential fire or explosion hazard.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent Experimental Results or Loss of Reactivity

If you are observing inconsistent yields, unexpected side products, or a general loss of reactivity in reactions involving this compound, the purity of your starting material may be compromised.

Potential Causes & Verification:

  • Oxidative Degradation: As mentioned in the FAQ, oxidation is a likely cause.

    • Verification: A simple visual inspection for discoloration is the first step. For a more definitive answer, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to check for the presence of impurities. A broadened or new peak in the chromatogram compared to a fresh sample would indicate degradation.

  • Hydrolysis: The trifluoromethyl group can be susceptible to hydrolysis, especially under basic conditions, to form a carboxylic acid.

    • Verification: 19F NMR spectroscopy is a powerful tool to detect changes in the trifluoromethyl group. The appearance of new signals or a change in the integration of the trifluoromethyl signal relative to an internal standard can indicate hydrolysis.

  • Photodegradation: Exposure to UV or even ambient light can cause the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent side reactions.[4]

    • Verification: HPLC-MS can be used to identify debrominated byproducts or other photoproducts.[4]

Troubleshooting Workflow:

start Inconsistent Experimental Results check_purity Assess Purity of this compound start->check_purity visual_inspection Visual Inspection: Discoloration? check_purity->visual_inspection analytical_chem Perform Analytical Chemistry (HPLC, GC, NMR) visual_inspection->analytical_chem Yes visual_inspection->analytical_chem No (Subtle degradation possible) degradation_confirmed Degradation Confirmed? analytical_chem->degradation_confirmed purify Purify by Recrystallization or Chromatography degradation_confirmed->purify Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No new_sample Use a Fresh, Properly Stored Sample purify->new_sample Alternative continue_exp Proceed with Experiment purify->continue_exp new_sample->continue_exp check_reaction Re-evaluate Reaction Conditions (Solvent, Reagents, etc.) no_degradation->check_reaction check_reaction->continue_exp

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Sample Appears Wet or Clumpy

If your solid this compound appears wet or has formed clumps, it has likely been exposed to moisture.

Potential Consequences:

  • Hydrolysis: As mentioned, this can affect the trifluoromethyl group.

  • Inaccurate Weighing: The presence of water will lead to errors in the mass of the compound used in your reactions.

  • Promotion of Side Reactions: Water can act as an unwanted nucleophile in many organic reactions.

Corrective Actions:

  • Drying: The sample can be dried under a high vacuum. A desiccant such as phosphorus pentoxide can be used in the vacuum desiccator to absorb the moisture. Do not heat the sample to accelerate drying, as this may cause degradation.

  • Proper Storage: After drying, immediately transfer the compound to a tightly sealed container, preferably in a desiccator or a glove box with a dry atmosphere.

Deeper Dive: The Science Behind Storage Recommendations

Understanding the "why" behind these storage protocols is key to becoming a proficient researcher. The structure of this compound contains three key functional areas that dictate its stability:

  • The Phenolic Hydroxyl Group (-OH): This group is susceptible to oxidation, which can be initiated by light, air, or metal catalysts. The oxidation process can lead to the formation of phenoxy radicals, which can then couple to form colored polymeric impurities.

  • The Bromine Atom (-Br): The carbon-bromine bond is weaker than a carbon-hydrogen or carbon-fluorine bond and can be cleaved by UV light (photolysis). This generates a bromine radical and an aryl radical, which can initiate a cascade of unwanted side reactions.

  • The Trifluoromethyl Group (-CF3): While generally stable, the strong electron-withdrawing nature of the fluorine atoms can make the trifluoromethyl group susceptible to nucleophilic attack, particularly hydrolysis under basic conditions, to form a carboxylic acid.

Potential Degradation Pathways:

start This compound oxidation Oxidation (Air, Light) start->oxidation O2/hv photolysis Photolysis (UV Light) start->photolysis hv hydrolysis Hydrolysis (Moisture, Base) start->hydrolysis H2O/OH- quinone Quinone-like Impurities (Colored) oxidation->quinone debrominated Debrominated Products photolysis->debrominated carboxylic_acid 2-Bromo-4-carboxy-phenol hydrolysis->carboxylic_acid

Caption: Simplified potential degradation pathways for this compound.

By understanding these potential degradation pathways, the rationale behind storing this compound in a cool, dark, dry, and inert environment becomes scientifically clear. Adherence to these principles will ensure the integrity of your research and the reliability of your results.

References

Technical Support Center: Method Refinement for Quantitative Analysis of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 2-Bromo-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies. As Senior Application Scientists, we have synthesized our field expertise with established analytical principles to help you navigate the challenges of quantifying this specific halogenated phenolic compound.

Section 1: Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] However, the acidic nature of the phenolic hydroxyl group can lead to challenges such as peak tailing and poor reproducibility. The following troubleshooting guide addresses common issues encountered during the GC analysis of this compound.

GC Method Refinement & Troubleshooting

Q1: My this compound peak is exhibiting significant tailing. What is the likely cause and how can I resolve this?

A1: Peak tailing for phenolic compounds is often due to active sites within the GC system, particularly in the injector liner and the column itself. The acidic proton of the hydroxyl group can interact with silanol groups on the surface of the liner and the stationary phase.

  • Causality: These interactions are a form of adsorption, where the analyte is temporarily retained by active sites, leading to a delayed and broadened elution profile, which manifests as a tailing peak.

  • Solution Workflow:

    • Injector Liner Deactivation: Ensure you are using a deactivated liner. Even new liners can have active sites. If you suspect your liner is the issue, consider replacing it with a new, silanized liner.

    • Column Choice: Employ a column specifically designed for the analysis of acidic compounds. Columns with a low-bleed, inert stationary phase are recommended.

    • Derivatization: A highly effective solution is to derivatize the phenol to a less polar, more volatile compound.[2][3] Silylation, by reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), will convert the acidic hydroxyl group into a trimethylsilyl (TMS) ether.[4] This eliminates the potential for hydrogen bonding and significantly improves peak shape.

Q2: I am observing poor signal response and low sensitivity for this compound. How can I improve my method's sensitivity?

A2: Low sensitivity can stem from several factors, including analyte degradation, inefficient transfer to the detector, or a suboptimal detector choice.

  • Causality: Halogenated phenols can be thermally labile and may degrade in a hot injector. Furthermore, the choice of detector is critical; a Flame Ionization Detector (FID) may not provide the best sensitivity for a halogenated compound compared to an Electron Capture Detector (ECD).[5]

  • Solution Workflow:

    • Injector Temperature Optimization: Lower the injector temperature to the minimum required for efficient volatilization of the analyte. A temperature ramp may also be beneficial.

    • Detector Selection: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and will likely provide a significant increase in signal-to-noise ratio for this compound compared to an FID.

    • Derivatization for ECD: For even greater sensitivity with an ECD, consider derivatization with a reagent like pentafluorobenzyl bromide (PFBBr).[5] This creates a pentafluorobenzyl ether derivative that is highly responsive to the ECD.

Q3: My calibration curve for this compound is non-linear. What are the potential causes?

A3: Non-linearity in the calibration curve can be caused by analyte adsorption at low concentrations or detector saturation at high concentrations.

  • Causality: At low concentrations, a significant portion of the analyte may be lost to active sites in the system, leading to a response that is not proportional to the concentration. At high concentrations, the detector may become saturated, resulting in a plateauing of the response.

  • Solution Workflow:

    • Address Activity: Implement the solutions for peak tailing (Q1), as analyte adsorption is a common cause of non-linearity at the low end of the curve.

    • Adjust Concentration Range: Narrow the concentration range of your calibration standards to the linear range of the detector.[5]

    • Use an Internal Standard: The use of a structurally similar internal standard can compensate for variations in injection volume and system activity, improving the linearity and accuracy of your quantification.

GC-MS Experimental Protocol

This protocol provides a starting point for the quantitative analysis of this compound using GC-MS with derivatization.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in a suitable solvent like dichloromethane.

    • Prepare a series of calibration standards of this compound in the same solvent.

  • Derivatization:

    • Transfer 100 µL of each standard and sample solution to a clean vial.

    • Add 50 µL of BSTFA with 1% TMCS.[4]

    • Cap the vials and heat at 70°C for 30 minutes to form the TMS ether.[4]

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

GC Analysis Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Add_BSTFA Add BSTFA + 1% TMCS Dissolve->Add_BSTFA Standards Prepare Calibration Standards Standards->Add_BSTFA Heat Heat at 70°C for 30 min Add_BSTFA->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds.[4] For this compound, reversed-phase HPLC (RP-HPLC) with UV detection is a common approach.

HPLC Method Refinement & Troubleshooting

Q1: My peak for this compound is broad and shows poor symmetry. What could be the issue?

A1: Poor peak shape in RP-HPLC for phenolic compounds can be due to secondary interactions with the stationary phase or a mismatch between the sample solvent and the mobile phase.

  • Causality: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl group of the phenol, leading to peak tailing. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Solution Workflow:

    • Mobile Phase pH: The pH of the mobile phase is critical. To suppress the ionization of the phenolic hydroxyl group and minimize silanol interactions, acidify the mobile phase with 0.1% formic acid or phosphoric acid.[4] This will ensure the analyte is in its neutral form, leading to better retention and peak shape.

    • Column Selection: Use a modern, end-capped C18 column with high purity silica to minimize silanol activity.

    • Sample Solvent: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase to ensure proper peak focusing at the head of the column.[7]

Q2: I am experiencing a drifting baseline during my HPLC run. What are the common causes?

A2: A drifting baseline can be caused by several factors, including column temperature fluctuations, mobile phase instability, or a contaminated detector flow cell.

  • Causality: Changes in column temperature affect the viscosity of the mobile phase and the retention characteristics of the analyte. If the mobile phase is not properly mixed or degassed, its composition can change over time, leading to a drift. Contaminants bleeding from the column or built up in the detector cell can also cause a drifting baseline.

  • Solution Workflow:

    • Column Thermostatting: Use a column oven to maintain a constant temperature.

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed before use.[7] Premixing the solvents is often more reliable than online mixing for isocratic methods.

    • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.

    • Flush the System: If the problem persists, flush the system, including the detector flow cell, with a strong solvent like isopropanol.

Q3: My retention times are shifting between injections. How can I improve the reproducibility?

A3: Retention time variability is often due to issues with the pump, column equilibration, or mobile phase composition.

  • Causality: Inconsistent flow from the pump, insufficient column equilibration time between injections, or changes in the mobile phase composition due to evaporation of a volatile organic component can all lead to shifting retention times.

  • Solution Workflow:

    • Pump Maintenance: Check the pump for leaks and ensure the seals are in good condition.

    • Sufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

    • Mobile Phase Composition: Keep the mobile phase bottles capped to prevent evaporation of the more volatile solvent.

HPLC-UV Experimental Protocol

This protocol provides a general method for the quantitative analysis of this compound using HPLC-UV.

  • Instrumentation:

    • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[4][8]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 220-280 nm).

    • Injection Volume: 20 µL.[4]

    • Column Temperature: 30°C.[4]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve test samples in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the test sample from this curve.[4]

HPLC Analysis Logical Workflow Diagram

HPLC_Logic start Start Analysis prep Prepare Mobile Phase & Samples (Filter all solutions) start->prep equilibrate Equilibrate HPLC System prep->equilibrate inject Inject Sample equilibrate->inject check_peak Peak Shape Acceptable? inject->check_peak adjust_ph Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) check_peak->adjust_ph No check_rt Retention Time Stable? check_peak->check_rt Yes check_solvent Check Sample Solvent adjust_ph->check_solvent check_solvent->inject check_pump Check Pump & Connections check_rt->check_pump No acquire_data Acquire Data check_rt->acquire_data Yes increase_equil Increase Equilibration Time check_pump->increase_equil increase_equil->equilibrate process Process Data & Quantify acquire_data->process end End process->end

Caption: Logical workflow for troubleshooting HPLC analysis.

Section 3: Comparative Data and FAQs

Comparison of Analytical Methods

The choice between GC and HPLC for the quantitative analysis of this compound will depend on the specific requirements of the assay, including sensitivity, sample matrix, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds followed by mass-based detection.[8]Separation based on partitioning between a stationary and mobile phase, with UV detection.[8]
Selectivity Very HighHigh
Sensitivity Very High (especially with ECD or MS-SIM)High
Sample Preparation May require derivatization to improve peak shape and volatility.[4]Simpler, often "dilute and shoot" after filtration.[4]
Thermal Stability Analyte must be thermally stable or derivatized.Suitable for thermally labile compounds.[4]
Typical Precision (%RSD) < 5%< 2%
Typical Accuracy (% Recovery) 95-105%98-102%
Frequently Asked Questions (FAQs)

Q: Can I analyze this compound without derivatization on GC?

A: It is possible, but you are likely to encounter issues with peak tailing and poor reproducibility due to the acidic nature of the phenol.[9] Using a highly inert column and liner can mitigate these effects, but derivatization is the most robust solution for achieving symmetrical peaks and reliable quantification.

Q: What is a suitable internal standard for the analysis of this compound?

A: A good internal standard should be structurally similar to the analyte but not present in the sample. For GC analysis, a brominated phenol with a different substitution pattern, such as 4-Bromo-2-(trifluoromethyl)phenol, could be a suitable choice. For HPLC, a compound with a similar retention time and UV absorbance, like 2-Bromo-4-chlorophenol, could be considered.

Q: My sample is in an aqueous matrix. How should I prepare it for analysis?

A: For an aqueous matrix, liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) is recommended to extract and concentrate the analyte.[10][11] For SPE, a C18 cartridge would be appropriate for retaining the relatively non-polar this compound.

Q: How do I prevent degradation of this compound in my samples and standards?

A: Phenolic compounds can be susceptible to oxidation. It is advisable to store stock solutions and prepared samples in a refrigerator or freezer, protected from light. For aqueous samples, acidification can help prevent degradation.[10]

References

Validation & Comparative

A Spectroscopic Guide to the Structural Confirmation of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methodologies for the structural elucidation of 2-Bromo-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By leveraging foundational principles and comparative data analysis, this document serves as a practical reference for confirming the molecular architecture of this and structurally related compounds.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₇H₄BrF₃O and a molecular weight of approximately 241.01 g/mol .[2] Its structure comprises a phenol ring substituted with a bromine atom at position 2 and a trifluoromethyl group at position 4. The bromine atom and the electron-withdrawing trifluoromethyl group significantly influence the electronic environment of the aromatic ring, which in turn dictates the compound's reactivity and its spectroscopic characteristics. Accurate structural verification is paramount to ensure the desired regiochemistry has been achieved during synthesis and to predict its behavior in subsequent chemical transformations.

The Spectroscopic Analysis Workflow

The confirmation of a chemical structure is a multi-step process that involves the strategic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

A generalized workflow for the spectroscopic confirmation of a synthesized chemical compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons in a molecule, their electronic environments, and their connectivity. For this compound, we can predict the ¹H NMR spectrum based on the substituent effects on the aromatic ring.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The hydroxyl proton will also give a signal, though its chemical shift can be variable.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-6~7.5 - 7.7Doublet (d)Jortho ≈ 8-9 HzThis proton is ortho to the electron-withdrawing trifluoromethyl group and will be the most deshielded of the aromatic protons.
H-5~7.2 - 7.4Doublet of Doublets (dd)Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 HzThis proton is coupled to both H-6 (ortho) and H-3 (meta).
H-3~7.0 - 7.2Doublet (d)Jmeta ≈ 2-3 HzThis proton is ortho to the hydroxyl group and meta to the trifluoromethyl group, experiencing less deshielding.
-OHVariable (typically 5-8)Broad Singlet (br s)NoneThe chemical shift is dependent on solvent, concentration, and temperature. The signal is often broad due to hydrogen bonding and exchange.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar analytes. However, for observing the hydroxyl proton, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it reduces the rate of proton exchange.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR due to its chemical inertness and the high shielding of its protons.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group, will significantly influence the chemical shifts.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-1 (-OH)~150-155The carbon attached to the electron-donating hydroxyl group will be deshielded.
C-2 (-Br)~110-115The carbon directly bonded to bromine will be shielded due to the "heavy atom effect".
C-3~120-125This carbon is influenced by the adjacent bromine and the meta trifluoromethyl group.
C-4 (-CF₃)~125-130 (quartet)The carbon bearing the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms (JC-F).
C-5~115-120This carbon is ortho to the trifluoromethyl group and will be deshielded.
C-6~130-135This carbon is para to the hydroxyl group and meta to the bromine, leading to significant deshielding.
-CF₃~120-125 (quartet)The trifluoromethyl carbon itself will appear as a quartet with a large C-F coupling constant.

Trustworthiness Through Self-Validation: The presence of a quartet for the C-4 and the -CF₃ carbons provides an internal validation of the structure. The characteristic coupling pattern is a definitive indicator of a trifluoromethyl group attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for ¹³C NMR due to its lower sensitivity.

  • Instrument Setup: Utilize the same tuned and shimmed instrument.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3200-3550Strong, Broad
Aromatic C-H stretch3000-3100Medium
Aromatic C=C stretch1500-1600Medium-Strong
C-F stretch1100-1300Strong
C-O stretch (phenol)1200-1260Strong
C-Br stretch500-600Medium-Strong

Authoritative Grounding: The characteristic broadness of the O-H stretching band in phenols is due to intermolecular hydrogen bonding.[3] The strong absorptions in the 1100-1300 cm⁻¹ range are highly indicative of C-F stretching vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently obtained using an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation can be pieced together to deduce the structure of the parent molecule.

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each bromine isotope.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [C₇H₄BrF₃O]⁺ m/z = 240/242 Frag1 [C₇H₄F₃O]⁺ m/z = 161 M->Frag1 - Br• Frag3 [C₆H₃O]⁺ m/z = 91 M->Frag3 - CF₃, - Br• Frag2 [C₆H₄F₃]⁺ m/z = 145 Frag1->Frag2 - CO

A plausible fragmentation pathway for this compound in EI-MS.

Key Expected Fragments:

m/z Proposed Fragment Notes
240/242[C₇H₄BrF₃O]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
161[C₇H₄F₃O]⁺Loss of a bromine radical.
145[C₆H₄F₃]⁺Subsequent loss of carbon monoxide (CO) from the [M-Br]⁺ fragment.
91[C₆H₃O]⁺Loss of both a trifluoromethyl radical and a bromine radical.

Self-Validating System: The presence of the M and M+2 peaks in a roughly 1:1 ratio is a definitive confirmation of a single bromine atom in the molecule.[4]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The structural confirmation of this compound can be confidently achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While direct experimental spectra are not universally available, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation. The characteristic signals in ¹H and ¹³C NMR, including the distinctive coupling patterns of the trifluoromethyl group, provide a detailed map of the proton and carbon framework. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and a fragmentation fingerprint that is highly indicative of the proposed structure, particularly through the isotopic pattern of bromine. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can achieve a high level of confidence in the structural elucidation of this and similar substituted phenolic compounds.

References

interpreting the mass spectrum fragmentation of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Interpreting the Mass Spectrum Fragmentation of 2-Bromo-4-(trifluoromethyl)phenol

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing vital information about a molecule's mass and structure through its fragmentation pattern. This guide offers a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound, a halogenated and trifluoromethylated aromatic compound. By delving into its fragmentation pathways and comparing them with related structures, we aim to provide a robust framework for its identification and characterization.

Core Principles: Electron Ionization and Molecular Structure

Electron Ionization (EI) is a "hard" ionization technique that bombards a molecule with high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, creating an energetically unstable molecular radical cation (M•+), which then undergoes a cascade of fragmentation events to form more stable ions.[3] The resulting mass spectrum is a unique "fingerprint" of the molecule.

The fragmentation of this compound is governed by its key structural features:

  • Aromatic Ring : The stable benzene ring forms the core of the molecule.

  • Hydroxyl Group (-OH) : As a functional group on the ring, it can direct fragmentation, often through the loss of carbon monoxide (CO) or a formyl radical (CHO).[4]

  • Bromine Atom (-Br) : Halogens are significant in mass spectrometry. Bromine's two stable isotopes, 79Br and 81Br, exist in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment, which will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.[5] For bromophenols, the loss of the halogen atom is a dominant fragmentation pathway.[6]

  • Trifluoromethyl Group (-CF3) : This strong electron-withdrawing group introduces another likely point of cleavage. The loss of a trifluoromethyl radical (•CF3) is a common fragmentation route for compounds containing this moiety.[7]

Proposed Fragmentation Pathways for this compound

The molecular formula for this compound is C7H4BrF3O.[8] Its nominal molecular weight is 240 u (using 79Br) and 242 u (using 81Br). The mass spectrum is therefore expected to show a prominent molecular ion cluster at m/z 240 and 242.

Primary Fragmentation Routes

Upon ionization, the molecular ion [C7H4BrF3O]•+ will likely undergo several competing primary fragmentation reactions.

  • Loss of a Bromine Radical (Br•) : This is often the most favorable initial fragmentation for brominated aromatic compounds.[6] Cleavage of the C-Br bond results in a stable phenoxyl cation.

    • [C7H4BrF3O]•+ → [C7H4F3O]+ + Br•

    • This will produce a fragment ion at m/z 161 .

  • Loss of a Trifluoromethyl Radical (•CF3) : Cleavage of the C-CF3 bond is another highly probable pathway, leading to the loss of a neutral •CF3 radical.[7][9]

    • [C7H4BrF3O]•+ → [C6H4BrO]+ + •CF3

    • This fragmentation results in an isotopic pair of ions at m/z 171 and 173 .

  • Loss of Carbon Monoxide (CO) : A characteristic fragmentation for phenols involves the elimination of CO from the molecular ion, often after rearrangement.[4][10]

    • [C7H4BrF3O]•+ → [C6H4BrF3]•+ + CO

    • This pathway would lead to an isotopic cluster at m/z 212 and 214 .

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing additional structural information.

  • From the [M-Br]+ ion (m/z 161) : This ion can subsequently lose a molecule of carbon monoxide.

    • [C7H4F3O]+ → [C6H4F3]+ + CO

    • This produces a fragment at m/z 133 .

  • From the [M-•CF3]+ ion (m/z 171/173) : This bromophenoxyl cation can also lose CO.

    • [C6H4BrO]+ → [C5H4Br]+ + CO

    • This results in an isotopic pair of fragments at m/z 143 and 145 .

The following diagram illustrates the proposed primary fragmentation pathways.

G cluster_frags M [C7H4BrF3O]•+ m/z 240/242 Molecular Ion F1 [C7H4F3O]+ m/z 161 M->F1 - Br• F2 [C6H4BrO]+ m/z 171/173 M->F2 - •CF3 F3 [C6H4BrF3]•+ m/z 212/214 M->F3 - CO

Caption: Proposed primary fragmentation pathways of this compound.

Comparative Analysis with Alternative Structures

To validate these predictions, we can compare the expected fragmentation of this compound with that of structurally related molecules.

CompoundKey Fragmentation PathwaysRelevance to Target Molecule
Bromophenols Dominated by the loss of the bromine atom.[6] Also shows loss of CO and CHO, though this is less significant than in chlorophenols.[6]Supports the prediction that the loss of Br• will be a major fragmentation pathway.
Trifluoromethylbenzene Shows a prominent peak corresponding to the loss of the •CF3 radical.[9]Reinforces the likelihood of the C-CF3 bond cleavage and the observation of the [M-CF3]+ fragment.
Phenol The mass spectrum is characterized by the loss of CO (M-28) and CHO (M-29) from the molecular ion.[10]Provides a baseline for understanding the fragmentation of the phenolic ring structure itself.
2-Bromo-4-fluorophenol Exhibits fragmentation through the loss of the bromine atom and carbon monoxide.[11] The presence of the bromine atom is confirmed by the M+2 isotopic peak.[11]As a close structural analog, its behavior strongly suggests that similar pathways (loss of Br• and CO) will be observed for the trifluoromethyl-substituted version.

This comparative data strongly supports the proposed fragmentation scheme, where the initial loss of either the bromine or the trifluoromethyl group is expected to be the most significant event.

Experimental Protocol: GC-MS Analysis

Acquiring a clean and reproducible mass spectrum of this compound is best achieved using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.[1][11]

Step-by-Step Methodology
  • Sample Preparation : Dissolve a small quantity (e.g., 1 mg) of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate to a final concentration of ~100 µg/mL.

  • GC Separation :

    • Injection : Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C, using a split or splitless mode.

    • Column : Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp at a rate of 10°C/min to a final temperature of 280°C and hold for 5 minutes.

  • Mass Spectrometry Analysis :

    • Interface : The GC column is connected to the mass spectrometer via a heated transfer line (typically ~280°C).

    • Ionization : Use a standard Electron Ionization (EI) source. The electron energy should be set to 70 eV to ensure reproducible fragmentation and allow for library matching.[1][3]

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer scans a mass range of m/z 40-400.

    • Data Acquisition : Acquire data in full scan mode to capture all fragment ions.

G cluster_workflow GC-MS Experimental Workflow A Sample Preparation (Dissolve in Solvent) B GC Injection (1 µL) A->B C GC Separation (Capillary Column) B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole/TOF) D->E F Detection & Data Acquisition E->F

Caption: General experimental workflow for GC-MS analysis.

Summary of Predicted Mass Spectrum Data

The table below summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Ion StructureNeutral LossDescription
240 / 242[C7H4BrF3O]•+-Molecular Ion (M•+) . Isotopic cluster confirms the presence of one bromine atom.
212 / 214[C6H4BrF3]•+COLoss of carbon monoxide from the molecular ion.
171 / 173[C6H4BrO]+•CF3Loss of a trifluoromethyl radical from the molecular ion.
161[C7H4F3O]+Br•Loss of a bromine radical from the molecular ion.
143 / 145[C5H4Br]+•CF3, COSecondary fragmentation from m/z 171/173 via loss of CO.
133[C6H4F3]+Br•, COSecondary fragmentation from m/z 161 via loss of CO.

Conclusion

The interpretation of the mass spectrum of this compound is a logical process guided by the fundamental principles of fragmentation and the influence of its constituent functional groups. The predicted fragmentation pattern is dominated by the facile cleavage of the C-Br and C-CF3 bonds, leading to characteristic fragment ions at m/z 161 and the isotopic pair at m/z 171/173, respectively. The presence of the bromine atom provides a clear isotopic signature, greatly aiding in the identification of bromine-containing fragments. This guide provides a robust predictive framework for researchers, enabling them to confidently identify this compound and interpret its mass spectral data in complex analytical scenarios.

References

comparison of reactivity between 2-Bromo-4-(trifluoromethyl)phenol and other bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-Bromo-4-(trifluoromethyl)phenol

Abstract

In the field of synthetic organic chemistry, particularly in drug discovery and materials science, the selection of building blocks with well-defined reactivity profiles is paramount. This compound is a versatile reagent whose chemical behavior is dictated by the interplay of three distinct functional groups: a nucleophilic hydroxyl group, a reactive carbon-bromine bond, and a powerfully electron-withdrawing trifluoromethyl group. This guide provides an in-depth comparison of the reactivity of this compound against other representative bromophenols, such as 2-bromophenol and 4-bromophenol. We will explore how the unique electronic and steric properties of this trifluoromethyl-substituted phenol influence its acidity, susceptibility to electrophilic aromatic substitution, and performance in metal-catalyzed cross-coupling reactions. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to assist researchers in leveraging the unique chemical properties of this compound for advanced molecular design.

Fundamental Principles Governing Reactivity

The reactivity of any substituted phenol is a function of the electronic and steric effects exerted by its substituents. In this compound, these effects create a unique chemical personality that distinguishes it from simpler bromophenols.

Electronic Effects: The Dominance of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups used in organic chemistry, a property stemming from the high electronegativity of fluorine atoms.[1][2] This strong inductive effect (-I effect) profoundly influences the electron density of the entire molecule.

  • Increased Acidity (pKa): The -CF3 group strongly stabilizes the phenoxide conjugate base by withdrawing electron density, thereby facilitating the release of the phenolic proton. This results in a significantly lower acid dissociation constant (pKa) compared to phenol or other bromophenols. A lower pKa means the compound is more acidic and its corresponding phenoxide is more readily formed under basic conditions.

  • Aromatic Ring Deactivation: The electron-withdrawing nature of both the -CF3 and -Br groups deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to phenol itself.[3] The -CF3 group, in particular, acts as a strong deactivating group and is meta-directing.[3]

  • Activation of the C-Br Bond: The electron-withdrawing effect of the -CF3 group increases the electrophilicity of the carbon atom attached to the bromine. This polarization enhances the reactivity of the C-Br bond, particularly in reactions involving oxidative addition to a metal center, such as in Suzuki-Miyaura cross-coupling.[4][5]

The interplay of these directing and activating/deactivating effects is visualized below.

Caption: Electronic influence of substituents on the phenol ring.

Steric Effects

The bromine atom at the ortho position relative to the hydroxyl group introduces steric hindrance.[6][7] This can impede the approach of bulky reagents to both the hydroxyl group and the adjacent carbon atom on the ring, potentially influencing the regioselectivity of certain reactions.[8]

Comparative Acidity

The enhanced acidity of this compound is a key differentiator. The table below provides a comparison of predicted and experimental pKa values.

CompoundPredicted pKaExperimental pKaReference
This compound7.03 ± 0.18Not Available[9]
2-BromophenolNot Available8.45[10]
4-BromophenolNot Available9.17[11]
PhenolNot Available9.95[12]

Table 1: Comparison of pKa values for selected phenols.

The significantly lower predicted pKa for this compound highlights the powerful acidifying effect of the -CF3 group.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the reactivity of these bromophenols in three fundamental classes of organic reactions.

O-Nucleophilicity: The Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, is an excellent probe for the nucleophilicity of the phenoxide ion.[13][14]

Mechanistic Insight: The reaction proceeds via deprotonation of the phenol to form the more nucleophilic phenoxide, which then attacks an alkyl halide. The increased acidity of this compound means that its phenoxide can be generated under milder basic conditions compared to less acidic phenols. This can lead to faster reaction rates and potentially higher yields, as harsher conditions that might promote side reactions (like elimination of the alkyl halide) can be avoided.

Experimental Protocol: Comparative Etherification

This protocol is designed to compare the reaction rates of different bromophenols under identical conditions.

  • Setup: In three separate round-bottom flasks, dissolve 1.0 mmol of this compound, 2-bromophenol, and 4-bromophenol, respectively, in 10 mL of anhydrous acetone.

  • Base Addition: To each flask, add 1.5 mmol of powdered potassium carbonate.

  • Alkylating Agent: Add 1.1 mmol of benzyl bromide to each flask.

  • Reaction: Stir the mixtures vigorously at 50°C.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at 30-minute intervals to compare the rate of consumption of the starting phenol.

  • Workup: Upon completion, filter the mixtures, evaporate the solvent, and purify the resulting ether by column chromatography.

Expected Outcome: this compound is expected to show the fastest reaction rate due to the ease of formation of its corresponding phenoxide.

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as nitration or halogenation, are sensitive to the electronic nature of the aromatic ring.[15][16][17]

Mechanistic Insight: The hydroxyl group is a powerful activating, ortho-, para-directing group due to its +M (mesomeric) effect.[18] However, the bromine atom and, most significantly, the trifluoromethyl group are strongly deactivating.[3] For this compound, the ring is highly electron-deficient, making it significantly less reactive towards electrophiles than 2-bromophenol or 4-bromophenol. Any substitution that does occur would be directed by the powerful -OH group to the remaining ortho position (C6), though the reaction would likely require harsh conditions.

Experimental Protocol: Comparative Nitration

  • Setup: In three separate flasks, dissolve 1.0 mmol of each respective bromophenol in 5 mL of glacial acetic acid.

  • Reagent Addition: Cool the solutions in an ice bath. Slowly add a mixture of 1.1 mmol of nitric acid and a catalytic amount of sulfuric acid dropwise to each flask.

  • Reaction: Allow the reactions to stir at 0-5°C for 1 hour.

  • Monitoring: Analyze aliquots by TLC to assess the extent of reaction.

  • Workup: Quench the reactions by pouring them into ice water and extract with ethyl acetate.

Expected Outcome: 4-bromophenol is expected to be the most reactive, yielding the nitrated product readily. 2-bromophenol will also react, though potentially slower due to some steric hindrance from the ortho-bromo group. This compound will likely show little to no reaction under these conditions, demonstrating the powerful deactivating effect of the -CF3 group.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for forming C-C bonds.[5][19] The reactivity of the aryl halide is a critical factor in the success of this reaction.

Mechanistic Insight: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[5] This step is favored for electron-deficient aryl halides.[4][20] The strong electron-withdrawing nature of the trifluoromethyl group makes the C-Br bond in this compound more susceptible to oxidative addition than the C-Br bonds in 2-bromophenol or 4-bromophenol. This enhanced reactivity can lead to faster reaction times, lower catalyst loadings, and higher yields.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Caption: General workflow for comparative Suzuki-Miyaura coupling experiments.

  • Reaction Setup: For each bromophenol, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a reaction vessel.

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water (10 mL) and thoroughly degas the mixture with argon for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh3)4 (0.02 mmol, 2 mol%).

  • Reaction: Heat the mixture to 90°C and stir vigorously.

  • Analysis: Monitor the reactions by GC to determine the rate of formation of the biphenyl product and the final yield.

Expected Outcome: this compound is predicted to exhibit the highest reactivity, leading to the fastest conversion and highest yield of the coupled product. The order of reactivity is expected to be: this compound > 4-bromophenol ≈ 2-bromophenol.

Summary of Reactivity

The unique substitution pattern of this compound imparts a distinct and synthetically valuable reactivity profile.

Reaction TypeThis compound2-Bromophenol / 4-BromophenolRationale for Difference
Acidity (pKa) Higher (Lower pKa)Lower (Higher pKa)Strong -I effect of -CF3 stabilizes the phenoxide.
Williamson Ether Synthesis Faster RateSlower RateHigher acidity allows for easier formation of the nucleophilic phenoxide.
Electrophilic Aromatic Substitution Highly DeactivatedModerately DeactivatedPotent -I effect of -CF3 strongly withdraws electron density from the ring.
Suzuki-Miyaura Coupling More ReactiveLess Reactive-CF3 group makes the C-Br bond more electron-deficient and prone to oxidative addition.

Table 2: Summary of comparative reactivity.

Conclusion

This compound is not merely another brominated phenol; it is a highly functionalized building block with a predictable and exploitable reactivity profile. The presence of the trifluoromethyl group is the defining feature, which:

  • Enhances the acidity of the hydroxyl group , facilitating O-alkylation and other reactions involving the phenoxide.

  • Deactivates the aromatic ring to electrophilic attack, providing orthogonality for synthetic routes that require modification of other parts of a molecule first.

  • Activates the C-Br bond for palladium-catalyzed cross-coupling reactions, enabling efficient construction of complex biaryl structures.

For researchers and drug development professionals, understanding these distinct characteristics is crucial for the rational design of synthetic strategies. By selecting this compound, chemists can access reaction pathways that may be less efficient with simpler bromophenols, ultimately accelerating the discovery and development of new chemical entities.

References

comparative study of trifluoromethyl vs. trifluoromethoxy phenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide for Medicinal Chemists: Trifluoromethyl (CF3) vs. Trifluoromethoxy (OCF3) Phenols

Introduction: The Power of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter a molecule's properties, transforming a promising compound into a viable drug candidate. Among the most powerful tools in this arsenal are the trifluoromethyl (–CF3) and trifluoromethoxy (–OCF3) groups.[1][2] Their introduction onto a phenolic scaffold, a common motif in bioactive molecules, offers a fascinating case study in physicochemical modulation.

This guide provides a comparative analysis of CF3- and OCF3-substituted phenols, moving from fundamental electronic principles to their tangible impacts on acidity, lipophilicity, and metabolic stability. We will explore the causality behind their differing effects and provide robust experimental protocols for their evaluation, empowering researchers to make informed decisions in drug development.

The Fundamental Divide: Unpacking Electronic Effects

The distinct behaviors of trifluoromethyl and trifluoromethoxy phenols originate from their fundamental electronic properties. While both are potent electron-withdrawing groups (EWGs), their mechanisms of action differ significantly, a distinction best described by Hammett substituent constants (σ).

  • The Trifluoromethyl (CF3) Group: This group acts almost purely through a powerful, electron-pulling inductive effect (-I) . The three highly electronegative fluorine atoms create a strong dipole, withdrawing electron density from the aromatic ring. Its resonance effect is negligible. This makes it one of the strongest classical EWGs used in drug design.[3][4][5]

  • The Trifluoromethoxy (OCF3) Group: The OCF3 group presents a more complex electronic profile. It also exerts a very strong inductive pull (-I effect) due to the fluorine atoms. However, the oxygen atom positioned between the ring and the CF3 moiety can donate a lone pair of electrons back into the ring via a resonance effect (+R) . This resonance donation is weak and opposes the dominant inductive withdrawal, but its presence subtly modulates the group's overall electronic influence, differentiating it from the purely inductive CF3 group.[6][7]

Diagram: Electronic Influence on the Phenol Ring

The following diagram illustrates the primary electronic forces exerted by the para-CF3 and para-OCF3 substituents on the aromatic ring.

Caption: Dominant electronic effects of CF3 and OCF3 substituents.

Head-to-Head Comparison: Key Physicochemical Properties

These electronic differences directly translate into distinct physicochemical profiles that are critical for pharmacokinetics and pharmacodynamics.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its corresponding phenoxide anion. Electron-withdrawing groups stabilize this negative charge, thereby increasing acidity (lowering the pKa).

  • CF3-Phenol: The strong and unopposed -I effect of the CF3 group significantly delocalizes the negative charge on the phenoxide oxygen, making it a much stronger acid than unsubstituted phenol.

  • OCF3-Phenol: The OCF3 group also increases acidity through its dominant -I effect. However, the minor +R effect from the oxygen lone pair slightly counteracts this stabilization by pushing electron density back towards the ring. Consequently, a CF3-substituted phenol is generally more acidic than its OCF3-substituted counterpart.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and aqueous phase, is crucial for membrane permeability and bioavailability.

  • CF3-Phenol: The CF3 group is highly lipophilic and significantly increases the logP of a parent molecule.[8][9]

  • OCF3-Phenol: The OCF3 group is considered one of the most lipophilic substituents in medicinal chemistry, with a Hansch π parameter of +1.04.[10] It typically imparts greater lipophilicity than a CF3 group, a property attributed to the "greasy" nature of the fluorinated ether.[1][2]

Data Summary: Physicochemical Properties
CompoundpKa (Acidic)logP (Lipophilicity)
Phenol~9.99[11]~1.48
4-(Trifluoromethyl)phenol~9.39~2.65
4-(Trifluoromethoxy)phenol~9.30[12]~2.97

Note: Experimental values can vary slightly based on measurement conditions.

Metabolic Stability

Both groups are prized for their ability to enhance metabolic stability, primarily by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.

  • C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making both CF3 and OCF3 groups highly resistant to enzymatic cleavage.[1][2]

  • Blocking Oxidation: When replacing a metabolically labile group like a methyl (–CH3), both CF3 and OCF3 can prevent oxidation. The OCF3 group is particularly effective as a stable bioisostere for the methoxy (–OCH3) group, which is prone to O-dealkylation.[2][13] This resistance improves a drug's half-life and oral bioavailability.

Experimental Protocols for Property Determination

To ensure scientific rigor, the properties discussed above must be validated experimentally. The following protocols provide standardized, self-validating methodologies for key assays.

Protocol 1: Spectrophotometric Determination of Phenolic pKa

This method leverages the difference in UV absorbance spectra between the protonated phenol (HA) and the deprotonated phenoxide (A⁻) to determine the pKa.

Rationale: By measuring absorbance at a wavelength where HA and A⁻ differ maximally across a range of precisely buffered pH values, the Henderson-Hasselbalch equation can be used to solve for pKa graphically.[14]

Methodology:

  • Solution Preparation:

    • Prepare a ~1 mM stock solution of the test phenol in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a series of aqueous buffers spanning the expected pKa range (e.g., pH 7.0 to 11.0 in 0.5 pH unit increments).

    • Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) to measure the absorbance of the fully protonated form (A_HA).

    • Prepare a highly basic solution (e.g., 0.1 M NaOH, pH 13) to measure the absorbance of the fully deprotonated form (A_A-).

  • Spectrophotometric Measurement:

    • For each buffer, the acidic solution, and the basic solution, add a small, precise aliquot of the phenol stock solution to a quartz cuvette and dilute to a final volume (e.g., 1 mL). The final concentration should be identical across all samples.

    • Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each solution to identify the wavelength of maximum difference (λ_max).

    • Record the absorbance (A) of each buffered solution at this λ_max.

  • Data Analysis:

    • For each buffered solution, calculate the ratio of [A⁻]/[HA] using the formula: ([A⁻]/[HA]) = (A - A_HA) / (A_A- - A).

    • Plot the measured pH of each buffer (x-axis) against log([A⁻]/[HA]) (y-axis).

    • Perform a linear regression. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pKa is the x-intercept of the resulting line.[14]

Protocol 2: Shake-Flask Method for logD7.4 Determination

The shake-flask method is the gold standard for measuring lipophilicity.[15][16] This protocol determines the distribution coefficient (logD) at a physiologically relevant pH of 7.4.

Rationale: The method directly measures the equilibrium partitioning of a compound between n-octanol (simulating a lipid membrane) and an aqueous buffer. For ionizable compounds like phenols, this pH-dependent value is more relevant than the intrinsic logP.[17]

Methodology:

  • Phase Preparation:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to pre-saturate both phases. Allow the layers to separate completely.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[15]

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and pre-saturated PBS (e.g., 1 mL).

    • Add a small aliquot of the compound stock solution to achieve a suitable final concentration (e.g., 10-50 µM).

    • Cap the vial tightly and shake vigorously at a controlled temperature (e.g., 25°C) for several hours to reach equilibrium.

    • Centrifuge the vial at low speed to ensure complete phase separation.

  • Quantification:

    • Carefully remove an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

    • Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). A standard curve in each phase is required for accurate quantification.

  • Data Analysis:

    • Calculate the distribution coefficient (D7.4) using the formula: D7.4 = [Concentration]_octanol / [Concentration]_aqueous.

    • The final result is expressed as logD7.4 = log10(D7.4).

Protocol 3: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing, assessing a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[18][19]

Rationale: Liver microsomes contain a high concentration of drug-metabolizing enzymes.[20][21] By incubating a compound with microsomes and an essential cofactor (NADPH), one can measure the rate of its disappearance over time, which is used to calculate its intrinsic clearance.[22]

Diagram: Microsomal Stability Workflow

G prep 1. Preparation - Test Compound (1µM) - Liver Microsomes (0.5 mg/mL) - PBS Buffer (pH 7.4) preincubate 2. Pre-incubation Warm components to 37°C prep->preincubate initiate 3. Initiate Reaction Add NADPH cofactor preincubate->initiate timepoint 4. Time-Point Sampling Quench aliquots at 0, 5, 15, 30, 45 min with Acetonitrile + Internal Standard initiate->timepoint process 5. Sample Processing Centrifuge to pellet protein timepoint->process analyze 6. LC-MS/MS Analysis Quantify remaining compound vs. IS process->analyze data 7. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate Half-Life (t½) - Calculate Intrinsic Clearance (CLint) analyze->data

Caption: Experimental workflow for the liver microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).[18][19]

    • Prepare a solution of the test compound at 2x final concentration (e.g., 2 µM).

    • Prepare a solution of the NADPH regenerating system (cofactor).

    • Prepare a "stop solution" of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation:

    • Pre-warm the incubation mixture and test compound solution to 37°C.

    • Initiate the reaction by adding the NADPH cofactor to the incubation mixture containing the test compound.[19]

    • Include two controls: a "minus cofactor" control (replace NADPH with buffer) to check for non-enzymatic degradation, and a positive control compound with known metabolic fate (e.g., testosterone, verapamil) to validate the assay.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture and add it to a well containing the cold stop solution. This terminates the enzymatic reaction and precipitates the microsomal proteins.[18][19]

  • Sample Processing & Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis:

    • Determine the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Conclusion: A Strategic Choice in Drug Design

The choice between a trifluoromethyl and a trifluoromethoxy substituent is a strategic decision guided by the specific goals of a drug discovery program.

  • Choose Trifluoromethyl (CF3) when the primary goal is to maximize the acidity of a proton donor for a key hydrogen bond interaction or to introduce a strong, purely inductive electron-withdrawing group without a significant increase in lipophilicity relative to OCF3.

  • Choose Trifluoromethoxy (OCF3) when the objective is to maximize lipophilicity to enhance membrane permeability, or to block a site of metabolism (e.g., replacing a methoxy group) while introducing a metabolically robust and sterically distinct group.[13][23]

By understanding the fundamental differences in their electronic nature and leveraging the robust experimental protocols outlined here, medicinal chemists can effectively harness the power of these unique fluorinated groups to design safer and more efficacious medicines.

References

A Comparative Guide to the Biological Efficacy of 2-Bromo-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of drug discovery. The 2-Bromo-4-(trifluoromethyl)phenol core represents a versatile platform for the development of novel therapeutic agents. The presence of a bromine atom offers a reactive handle for synthetic diversification, while the trifluoromethyl group often enhances metabolic stability and binding affinity. This guide provides a comparative analysis of the biological efficacy of various derivatives synthesized from this scaffold, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. We will delve into the structure-activity relationships, present key experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in the field.

Anticancer Activity: A Promising Frontier

Derivatives of halogenated phenols, particularly those incorporating a trifluoromethyl group, have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines to determine their potency and selectivity.

Comparative Anticancer Activity of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives

A notable class of derivatives are those with modifications at the amino position of 2-Amino-4-bromo-5-(trifluoromethyl)phenol. The in-vitro cytotoxic activity of a series of these compounds was assessed against four human cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentrations (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives

Compound IDR GroupIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HeLa (Cervical Cancer)IC₅₀ (µM) vs. HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH₃10.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference)-0.981.20.851.5
Data sourced from a comparative analysis of novel 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives.[1]

Structure-Activity Relationship (SAR) Analysis:

The data presented in Table 1 reveals key structure-activity relationships:

  • Influence of Amine Substitution: Modification of the amino group significantly impacts cytotoxic activity. The unsubstituted amine (1a) shows the lowest potency.

  • Effect of Alkylation: Introduction of a methyl group (1b) on the amine enhances the anticancer activity across all tested cell lines compared to the parent compound.

  • Halogenation Impact: The presence of a halogen atom (1c and 1d) further increases the cytotoxic potency. The fluorine-substituted derivative (1d) exhibited the most potent anticancer activity among the synthesized compounds. This is likely due to the high electronegativity and small size of the fluorine atom, which can enhance binding interactions with target molecules.[1]

  • Trifluoromethyl Group's Role: The trifluoromethyl group at position 5 is considered crucial for the observed biological activity, likely by increasing the lipophilicity and metabolic stability of the molecules.[1]

The following diagram illustrates the observed structure-activity relationship for the anticancer activity of these derivatives.

Anticancer SAR cluster_potency Increasing Anticancer Potency cluster_features Key Structural Features Unsubstituted Amine (1a) Unsubstituted Amine (1a) Methylated Amine (1b) Methylated Amine (1b) Unsubstituted Amine (1a)->Methylated Amine (1b) Alkylation Halogenated Amines (1c, 1d) Halogenated Amines (1c, 1d) Methylated Amine (1b)->Halogenated Amines (1c, 1d) Halogenation Potent Cytotoxicity Potent Cytotoxicity Halogenated Amines (1c, 1d)->Potent Cytotoxicity CF3_Group Trifluoromethyl Group Increased Lipophilicity & Stability Increased Lipophilicity & Stability CF3_Group->Increased Lipophilicity & Stability Bromine_Atom Bromine Atom Synthetic Versatility Synthetic Versatility Bromine_Atom->Synthetic Versatility Phenolic_OH Phenolic Hydroxyl Potential H-Bonding Potential H-Bonding Phenolic_OH->Potential H-Bonding

Caption: Structure-activity relationship of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives.

Antimicrobial and Enzyme Inhibitory Potential

While specific data for a broad range of this compound derivatives is still emerging, the broader class of bromophenols has shown promise in both antimicrobial and enzyme inhibitory applications.

Antimicrobial Activity

Halogenated phenols are known for their antimicrobial properties.[2] The introduction of a bromine atom into the phenolic ring can significantly enhance this activity. While quantitative Minimum Inhibitory Concentration (MIC) data for a series of this compound derivatives is not yet widely available in the literature, related bromophenol compounds have been investigated. For instance, various bromophenol derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is also known to contribute to the antimicrobial efficacy of various compounds.

Enzyme Inhibition

The this compound scaffold is a valuable starting point for the synthesis of enzyme inhibitors. The phenolic hydroxyl group can be readily functionalized to create derivatives that target specific enzymes. For example, bromophenols have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. The inhibitory potency is often quantified by the Ki value, which represents the inhibition constant. While specific Ki values for this compound derivatives are not yet reported, the general class of compounds holds potential in this area.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

In-Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HeLa, and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC₅₀ value is calculated from the dose-response curve.[1]

MTT Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate for 48h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization Dissolve Formazan with DMSO Incubation_3->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel bioactive compounds. The derivatives of 2-Amino-4-bromo-5-(trifluoromethyl)phenol have demonstrated potent and selective anticancer activity, with clear structure-activity relationships that can guide further optimization. While the exploration of antimicrobial and enzyme inhibitory activities of specific this compound derivatives is in its early stages, the broader class of bromophenols shows significant potential.

Future research should focus on the synthesis and evaluation of a wider array of derivatives, including ethers, esters, and Schiff bases, to explore the full therapeutic potential of this scaffold. The generation of more extensive quantitative data (MIC, Ki, etc.) will be crucial for establishing robust structure-activity relationships and for identifying lead compounds for further development. The detailed protocols provided in this guide offer a standardized approach for the biological evaluation of these promising molecules, facilitating comparative studies and accelerating the discovery of new therapeutic agents.

References

A Comparative Guide to the Metabolic Stability of Compounds Derived from 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic success. A molecule's susceptibility to metabolic enzymes dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide offers an in-depth comparison of the metabolic stability of drug candidates derived from the 2-Bromo-4-(trifluoromethyl)phenol scaffold, with a particular focus on the nonsteroidal antiandrogen, Nilutamide. We will delve into its metabolic profile in contrast to other drugs in its class, providing supporting experimental context and detailed methodologies for assessing metabolic stability.

The inclusion of a trifluoromethyl group in pharmaceutical agents is a well-established strategy to enhance metabolic stability. This is due to the high bond energy of the carbon-fluorine bond, which is more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond. The this compound scaffold, therefore, presents an interesting starting point for designing metabolically robust drug candidates.

Comparative Metabolic Stability: Nilutamide and its Alternatives

Nilutamide, a derivative of the this compound core, is a nonsteroidal antiandrogen used in the treatment of prostate cancer.[1][2] Its metabolic profile, particularly its stability, is a key aspect of its clinical pharmacology. To provide a comprehensive comparison, we will evaluate Nilutamide alongside other nonsteroidal antiandrogens, Bicalutamide and Flutamide.

CompoundIn Vivo Half-Life (t½)Primary Metabolizing EnzymesKey Metabolic Pathways
Nilutamide ~56 hours[1][3]CYP2C19[1]Reduction of the nitro group[3]
Bicalutamide ~7-10 days (R-enantiomer)[4][5]CYP3A4[4][6]Hydroxylation followed by glucuronidation[4][6]
Flutamide Rapidly metabolizedCYP1A2, CYP3A4[7][8]Hydroxylation[9][10]

Nilutamide exhibits a long elimination half-life of approximately 56 hours, which allows for once-daily administration.[1][3][11] Its metabolism is primarily handled by the CYP2C19 enzyme, with the main metabolic route being the reduction of the nitro group.[1][3]

Bicalutamide , another prominent nonsteroidal antiandrogen, has an even longer half-life, with the active (R)-enantiomer persisting for about 7 to 10 days in the body.[4][5] This extended duration is attributed to its metabolism primarily by CYP3A4, involving hydroxylation and subsequent glucuronidation.[4][6]

In contrast, Flutamide is rapidly metabolized in the body.[10] Its metabolism is mediated by several CYP enzymes, including CYP1A2 and CYP3A4, with hydroxylation being the major pathway.[7][8][9] The rapid clearance of Flutamide necessitates more frequent dosing compared to Nilutamide and Bicalutamide.

The trifluoromethyl group in Nilutamide is believed to contribute to its metabolic stability by shielding the molecule from extensive oxidative metabolism, a common fate for many xenobiotics. This structural feature is a key reason for its favorable pharmacokinetic profile.

Understanding Metabolic Pathways

The metabolic fate of a drug candidate is a complex interplay of various enzymatic processes. For phenolic compounds, the primary routes of metabolism involve Phase I oxidation reactions, predominantly carried out by cytochrome P450 enzymes, and Phase II conjugation reactions.

General metabolic pathways for drug candidates.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine and compare the metabolic stability of compounds like Nilutamide and its analogs, in vitro assays are indispensable tools in early drug discovery. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method used to assess the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (in solution) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Incubate NADPH NADPH Generating System (Cofactor) NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time Points Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Data

Workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a working solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to a buffer solution.

    • Add the test compound to the wells and pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes and determine cell viability.

    • Resuspend the hepatocytes in a suitable incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells and incubate at 37°C in a humidified incubator, often with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points, collect aliquots of the cell suspension and terminate the metabolic activity by adding a quenching solution.

  • Sample Processing and Analysis:

    • Process the samples to separate the supernatant for analysis.

    • Quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Conclusion

The metabolic stability of compounds derived from the this compound scaffold, exemplified by Nilutamide, highlights the successful application of medicinal chemistry principles to enhance drug-like properties. The trifluoromethyl group plays a crucial role in conferring metabolic resistance, leading to a longer in vivo half-life compared to less stable alternatives like Flutamide. The comparative analysis with other nonsteroidal antiandrogens underscores the importance of understanding structure-metabolism relationships in drug design.

For researchers in the field, a thorough evaluation of metabolic stability using robust in vitro assays, such as the liver microsomal and hepatocyte stability assays detailed in this guide, is paramount. These experiments provide critical data to guide lead optimization and select drug candidates with a higher probability of clinical success. The continued exploration of fluorinated scaffolds and a deep understanding of their metabolic fate will undoubtedly pave the way for the development of more effective and safer therapeutics.

References

A Comparative Guide to the Lipophilicity of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the lipophilicity of 2-Bromo-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore its predicted lipophilicity, place it in context with structurally related phenols, and provide a comprehensive, field-proven experimental protocol for its empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of how molecular structure influences this critical physicochemical property.

The Imperative of Lipophilicity in Molecular Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of modern drug discovery. Quantified by the partition coefficient (LogP), it governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A molecule's journey through the body is a delicate balance; it must possess sufficient aqueous solubility to exist in physiological fluids yet be lipophilic enough to permeate biological membranes. The trifluoromethyl group (-CF3), in particular, is known to increase lipophilicity and metabolic stability, making compounds like this compound valuable building blocks in pharmaceutical development.[1]

Comparative Analysis of Phenolic Lipophilicity

To fully appreciate the lipophilicity of this compound, it is essential to compare it with its parent structure and analogues. The LogP value indicates the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water). A higher LogP signifies greater lipophilicity.

The introduction of halogen and trifluoromethyl substituents onto the phenol ring dramatically alters the molecule's lipophilic character. The electron-withdrawing nature and the non-polar surface area of these groups reduce the relative influence of the hydrophilic hydroxyl (-OH) group, leading to a significant increase in the LogP value compared to unsubstituted phenol.

CompoundStructureLogP ValueData TypeSource
PhenolC₆H₅OH1.48ExperimentalWikipedia[2]
4-ChlorophenolC₆H₄ClOH2.39ExperimentalUniversity of Hertfordshire[3], ECHA[4]
4-BromophenolC₆H₅BrO2.59ExperimentalPubChem[5], SIELC Technologies[6]
4-(Trifluoromethyl)phenolC₇H₅F₃O2.8Calculated (XLogP3)PubChem[7], ECHEMI[8]
This compound C₇H₄BrF₃O 2.7 Calculated (XLogP3) PubChem[9]

This comparison highlights a clear trend: the addition of either a bromine atom or a trifluoromethyl group substantially increases lipophilicity over the parent phenol molecule. The predicted LogP of this compound (2.7) is significantly higher than that of phenol (1.48), positioning it as a highly lipophilic molecule, a desirable trait for penetrating cellular membranes.

Logical Progression of Lipophilicity

The structural modifications to the phenol scaffold and their impact on lipophilicity can be visualized as a logical progression. Each substituent contributes additively to the overall non-polar character of the molecule.

G Phenol Phenol (LogP ≈ 1.48) Br_Sub 4-Bromophenol (LogP ≈ 2.59) Phenol->Br_Sub + Br CF3_Sub 4-(Trifluoromethyl)phenol (LogP ≈ 2.8) Phenol->CF3_Sub + CF3 Target This compound (Predicted LogP ≈ 2.7) Br_Sub->Target + CF3 CF3_Sub->Target + Br

Caption: Structure-Lipophilicity Relationship of Substituted Phenols.

Experimental Determination of LogP via RP-HPLC (OECD 117)

While calculated values provide a useful estimate, empirical data is the gold standard in regulatory and research settings. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, outlined in OECD Guideline 117, is a robust and widely accepted technique for determining lipophilicity.

Causality Behind the Method: This method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity. Highly lipophilic compounds have a stronger affinity for the non-polar (e.g., C18) column material and thus elute later than hydrophilic compounds. By calibrating the system with standards of known LogP values, a highly accurate LogP for the test compound can be interpolated.

Detailed Step-by-Step Protocol
  • System Preparation:

    • HPLC System: An isocratic HPLC system with a UV detector is required.

    • Column: A C18 reverse-phase column is standard. Ensure the column is properly conditioned and equilibrated with the mobile phase.

    • Mobile Phase: A mixture of acetonitrile and water is typically used. The exact ratio must be optimized to achieve adequate retention times for the calibration standards and the test article. A common starting point is 60:40 (v/v) Acetonitrile:Water. The mobile phase must be degassed to prevent bubble formation.

  • Preparation of Standards and Test Article:

    • Calibration Standards: Prepare a series of at least five reference compounds with well-documented LogP values that bracket the expected LogP of the test article. Suitable standards include Benzene (LogP=2.13), Toluene (LogP=2.73), and Naphthalene (LogP=3.37).

    • Stock Solutions: Prepare individual stock solutions of each standard and the test article (this compound) in the mobile phase or acetonitrile at a concentration of ~1 mg/mL.

    • Working Solutions: Dilute the stock solutions with the mobile phase to a final concentration suitable for UV detection (e.g., 50-100 µg/mL).

  • Chromatographic Analysis:

    • Injection: Sequentially inject equal volumes (e.g., 10 µL) of each standard and the test article. Perform at least two injections for each solution to ensure reproducibility.

    • Data Acquisition: Record the retention time (tR) for each compound. The dead time (t0), representing the elution of an unretained compound, must also be determined by injecting a non-retained substance like thiourea.

  • Data Processing and Calculation:

    • Calculate Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (tR - t0) / t0.

    • Calibration Curve: Plot the known LogP values of the reference standards (y-axis) against the logarithm of their calculated capacity factors (log k) (x-axis).

    • Linear Regression: Perform a linear regression on the calibration data. The resulting equation will be in the form: LogP = a * (log k) + b. The correlation coefficient (r²) must be > 0.95 for the calibration to be considered valid.

    • Determine LogP of Test Article: Using the measured log k value for this compound, calculate its LogP using the regression equation.

Workflow Visualization

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis A Prepare Mobile Phase (e.g., 60:40 ACN:H2O) D Equilibrate C18 Column A->D B Prepare Calibration Standards (Known LogP) E Inject Samples & Record Retention Times (tR) B->E C Prepare Test Article (this compound) C->E D->E G Calculate Capacity Factor (k) for each compound E->G F Determine Dead Time (t0) (e.g., inject Thiourea) F->G H Plot LogP vs. log(k) for Standards G->H I Generate Linear Regression Equation H->I J Calculate LogP of Test Article I->J

References

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-Bromo-4-(trifluoromethyl)phenol, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. As a Senior Application Scientist, the imperative is not merely to present a protocol but to elucidate the scientific rationale behind the selection and validation of an analytical method. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data.

The validation of an analytical procedure is the cornerstone of quality control, ensuring that the method is fit for its intended purpose. For this compound, a compound characterized by its halogen and trifluoromethyl moieties, the choice of analytical technique is pivotal for achieving the requisite specificity, sensitivity, and accuracy. This guide will focus on a primary method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and compare it with an alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The validation framework is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Choosing the Right Tool: HPLC-UV vs. GC-MS

The selection of an analytical method is a balance of performance characteristics and practical considerations. For routine quality control of this compound, HPLC-UV is often the method of choice due to its robustness, ease of use, and cost-effectiveness. Conversely, when higher sensitivity and unequivocal identification are paramount, particularly in complex matrices or for trace-level impurity profiling, GC-MS offers superior performance.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Quantification based on absorbance of UV-Vis light.
Selectivity HighVery HighLow
Sensitivity HighVery HighModerate
Linearity (R²) (Typical) > 0.999> 0.998> 0.995
Accuracy (% Recovery) (Typical) 98-102%97-103%95-105%
Precision (%RSD) (Typical) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/

comparing the synthesis efficiency of different brominating agents for phenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Brominated Phenols: A Comparative Analysis of Brominating Agents

For researchers, scientists, and professionals in drug development, the synthesis of brominated phenols is a cornerstone of many synthetic pathways. These compounds are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and flame retardants.[1][2] The hydroxyl group of a phenol is a potent activating group, making the aromatic ring highly susceptible to electrophilic substitution. However, this high reactivity can be a double-edged sword, often leading to a lack of selectivity and the formation of polybrominated byproducts.[3][4]

This guide provides a comprehensive comparison of the synthesis efficiency of various brominating agents for phenols, grounded in experimental data and mechanistic insights. We will delve into the nuances of each reagent, from the classical yet hazardous molecular bromine to modern, safer, and more selective alternatives, offering a framework for making informed decisions in your experimental design.

The Classical Reagent: Molecular Bromine (Br₂)

Molecular bromine (Br₂) is the traditional reagent for phenol bromination. Its high reactivity stems from the direct electrophilic attack of polarized bromine on the electron-rich phenol ring.[3]

Mechanism and Efficiency: The reaction with bromine water is famously rapid, often leading to the instantaneous formation of a white precipitate of 2,4,6-tribromophenol, a reaction often used as a qualitative test for phenols.[3][5] While effective for exhaustive bromination, achieving selective monobromination is notoriously difficult due to the strong activating effect of the hydroxyl group.[4]

Drawbacks and Safety: The primary disadvantages of molecular bromine are its extreme toxicity, corrosiveness, and the evolution of hazardous hydrogen bromide (HBr) gas as a byproduct.[6] These safety concerns have driven the development of numerous alternative brominating agents.

The Versatile Workhorse: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) has emerged as a widely used and more manageable alternative to molecular bromine.[7][8] It is a crystalline solid that is easier and safer to handle.

Mechanism and Causality: The mechanism of bromination with NBS is nuanced. It is not simply a direct delivery of Br⁺. In aprotic solvents, the reaction can proceed through the formation of unstable hypobromite intermediates which then rearrange.[9][10] In some cases, NBS can act as a source for a low concentration of Br₂, generated by reaction with trace HBr.[9] The choice of solvent and the presence of catalysts can significantly influence the reaction pathway and, consequently, the regioselectivity. For instance, the use of polar protic solvents like methanol, especially with an acid catalyst like p-toluenesulfonic acid (pTsOH), can accelerate the reaction and promote selective ortho-bromination of para-substituted phenols.[11] Conversely, performing the reaction in acetonitrile can favor para-bromination.[12]

Trustworthiness of Protocols: The kinetics of phenol bromination with NBS have been studied, showing a dependence on the substrate's nature and reaction conditions. For example, a study comparing the NBS-KBr and KBr-KBrO₃ systems found that the NBS system was significantly faster and that acidic conditions (pH 4) were optimal in acetonitrile.[6] This body of research provides a reliable foundation for developing robust and reproducible protocols.

Solid and Stable Alternatives: Pyridinium Tribromide and Analogs

To further improve handling and safety, solid carriers of bromine have been developed. Pyridinium tribromide (Py·Br₃) is a stable, crystalline, red-orange solid that acts as a convenient source of bromine.[13][14]

Expertise and Application: Pyridinium tribromide offers controlled release of bromine, which helps in avoiding polybromination byproducts and often leads to higher yields of monobrominated products, particularly favoring para-substitution.[13][15] Its solid nature makes it easy to weigh and handle, a significant advantage for small-scale syntheses where measuring gaseous or highly volatile liquid bromine is impractical.[14] Other related reagents include tetraalkylammonium tribromides, which offer similar benefits.[16]

The Selective Oxidant: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)

TBCO is a highly effective reagent for the selective bromination of various organic compounds, including phenols.[17][18] It is particularly useful for achieving monobromination.

Mechanism and Selectivity: TBCO acts as a source of an electrophilic bromonium ion. Its use in the regioselective para-bromination of phenols has been well-documented.[18][19] A key advantage is that the reaction can often be carried out under mild conditions. The synthesis of TBCO itself can be achieved in a one-pot, eco-friendly procedure from phenol using a mixture of alkali metal bromide and bromate, avoiding the direct use of liquid bromine.[18][19]

The Rise of "Green" Bromination

In line with the principles of green chemistry, significant research has focused on developing more environmentally benign bromination methods. These approaches prioritize safety, atom economy, and the reduction of hazardous waste.[20][21]

Key Green Strategies:

  • Oxidative Bromination with HBr or Bromide Salts: These methods generate the electrophilic bromine species in situ from a benign bromide source (e.g., HBr, KBr, NaBr) using an oxidant.[4]

    • HBr/Sulfoxide System: A practical method for regioselective para-bromination of phenols uses HBr with a sterically hindered sulfoxide as the oxidant. This system is notable for its use of inexpensive reagents.[7]

    • KBr/ZnAl–BrO₃⁻–LDHs: A system utilizing potassium bromide with a bromate-intercalated layered double hydroxide (LDH) has been developed for highly regioselective para-monobromination under mild conditions.[4][22]

    • H₂O₂-HBr System: The combination of hydrogen peroxide and HBr offers a green approach, with water as the primary byproduct.[23]

  • Bromide/Bromate Mixtures: An aqueous solution of a 2:1 bromide:bromate mixture, activated by acid, generates hypobromous acid (HOBr) as the reactive species. This method is safe, efficient, and avoids the use of elemental bromine.[21][24]

  • Electrochemical Bromination: This technique generates bromine in situ from bromide salts using an electric current, minimizing the need for hazardous chemical oxidants.[20][25]

These green methods not only enhance safety but also often exhibit excellent regioselectivity and high atom economy.[20][22]

Comparative Data on Brominating Agent Efficiency

The following table summarizes the performance of various brominating agents for the synthesis of bromophenols, based on reported experimental data.

Brominating Agent/SystemTypical SubstrateSolventConditionsKey Outcome (Yield)RegioselectivityReference
Br₂ (in Bromine Water)PhenolWaterRoom TempHigh yield of 2,4,6-tribromophenolLow (polybromination)[5]
NBS / p-TsOH 4-FluorophenolMethanolRoom Temp, 15 min95%ortho-mono[11]
NBS-KBr PhenolAcetonitrilepH 4, 27°CFast reaction ratepara favored[6]
Pyridinium Tribromide Phenol, AnilineVariousMildGood yields, avoids polybrominationpara-selective[13]
TBCO PhenolsVariousMildHigh yieldspara-selective[18][19]
HBr / Hindered Sulfoxide PhenolDichloromethane0°C to RT85%99:1 (para:ortho)[7]
KBr / ZnAl–BrO₃⁻–LDHs 4-ChlorophenolAcOH/H₂O35°C81%ortho-mono[4][22]
PIDA / AlBr₃ 2-NaphtholAcetonitrile23°C93%High[26][27]
Bromide/Bromate Mixture PhenolsDichloromethane/WaterRoom TempGood to excellentVaries[24]

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of phenol is a classic example of electrophilic aromatic substitution. The electron-donating hydroxyl group activates the aromatic ring, directing the incoming electrophile (a source of Br⁺) to the ortho and para positions.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Reagent Brominating Agent (e.g., NBS, Br₂) Electrophile Br⁺ (Electrophile) Reagent->Electrophile Activation Phenol Phenol Intermediate Arenium Ion (Resonance Stabilized) Phenol->Intermediate + Br⁺ Product Bromophenol Intermediate->Product - H⁺ G start Setup: Round-bottom flask, stir bar reagents Add Phenol Substrate & Solvent start->reagents addition Add Brominating Agent (e.g., NBS) reagents->addition reaction Stir at Specified Temperature addition->reaction monitor Monitor via TLC reaction->monitor monitor->reaction Incomplete workup Quench Reaction & Perform Extraction monitor->workup Reaction Complete purify Dry & Concentrate Organic Phase workup->purify final Purify Product (Chromatography/ Recrystallization) purify->final

References

A Comparative Guide to the Cytotoxic Effects of Bromo-Trifluoromethyl-Phenol Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Within the vast landscape of chemical scaffolds, halogenated phenols have emerged as a promising class of compounds due to their diverse biological activities. This guide provides an in-depth comparative analysis of the cytotoxic effects of 2-bromo-4-(trifluoromethyl)phenol derivatives, with a special focus on the closely related and well-documented 2-amino-4-bromo-5-(trifluoromethyl)phenol series, against various cancer cell lines. We will delve into their mechanism of action, present supporting experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for advancing cancer research.

The inclusion of both a bromine atom and a trifluoromethyl group in the phenol scaffold is a strategic design choice in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and can improve the binding affinity of a molecule to its biological target, while the bromine atom can also contribute to increased potency.[1]

Comparative Cytotoxic Activity

The cornerstone of preclinical cancer drug discovery is the evaluation of a compound's ability to inhibit the growth of or kill cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

A series of 2-amino-4-bromo-5-(trifluoromethyl)phenol derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines using the MTT assay.[1] The results, summarized in the table below, demonstrate a clear structure-activity relationship (SAR) and highlight the potential of this chemical class.

Compound IDR GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference)0.981.20.851.5
Data sourced from BenchChem's "Comparative Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives in Drug Discovery".[1]

Analysis of Structure-Activity Relationship (SAR):

The preliminary SAR analysis of these compounds reveals critical trends:

  • Influence of Amine Substitution: The nature of the substituent on the amino group significantly impacts the anticancer activity.[1]

  • Halogen Substitution: The presence and nature of halogen substituents on the aromatic ring influence cytotoxic potency.[1] In this series, the fluorine-substituted derivative (1d ) consistently exhibited the lowest IC50 values across all tested cell lines, indicating it is the most potent among the tested compounds.

While these derivatives show promise, it is important to note that their potency is still lower than the standard chemotherapeutic agent, doxorubicin. However, the modular nature of their synthesis allows for further optimization to potentially improve efficacy and selectivity.

Mechanism of Action: A Multi-faceted Approach

Phenolic compounds are known to exert their anticancer effects through various mechanisms, often inducing programmed cell death (apoptosis) and modulating key intracellular signaling pathways.[1][2][3] For the 2-amino-4-bromo-5-(trifluoromethyl)phenol derivatives, it is hypothesized that their cytotoxic effects may be mediated by targeting crucial kinase pathways.[1]

Potential Signaling Pathway: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and apoptosis.[1] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. It is proposed that these phenol derivatives may interfere with the MAPK signaling pathway, leading to the inhibition of cancer cell proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Compound Bromo-Trifluoromethyl -Phenol Derivative Compound->MEK Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Proposed inhibition of the MAPK signaling pathway.

Induction of Apoptosis

A common mechanism of action for phenolic anticancer compounds is the induction of apoptosis.[2][3] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the generation of reactive oxygen species (ROS), activation of caspase enzymes, and DNA fragmentation.[2]

Apoptosis_Workflow Compound Bromo-Trifluoromethyl -Phenol Derivative CancerCell Cancer Cell Compound->CancerCell ROS Increased ROS Production CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with varying concentrations of Phenol Derivatives B->C D 4. Incubate for 48h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

References

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial activity. Halogenated phenols have long been recognized for their biocidal properties, and the introduction of fluorine-containing moieties, such as the trifluoromethyl group, can significantly enhance a molecule's metabolic stability and lipophilicity, thereby potentially increasing its therapeutic efficacy. This guide focuses on 2-Bromo-4-(trifluoromethyl)phenol, a compound at the intersection of these two promising classes of antimicrobial agents.

While direct experimental data on the antimicrobial activity of this compound is not extensively available in publicly accessible literature, a robust comparative analysis can be constructed based on the well-documented structure-activity relationships (SAR) of its chemical analogs. This guide will synthesize available data on related brominated, fluorinated, and phenolic compounds to provide an in-depth perspective on the predicted antimicrobial profile of this compound. We will delve into the mechanistic underpinnings of its constituent parts, present comparative data from related molecules, and provide detailed experimental protocols for researchers seeking to validate these predictions.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of a substituted phenol is dictated by the nature and position of the substituents on the benzene ring. For this compound, we must consider the individual and synergistic contributions of the hydroxyl, bromo, and trifluoromethyl groups.

dot

mechanism_of_action compound This compound membrane Bacterial Cell Membrane compound->membrane targets intercalation Intercalation into Lipid Bilayer membrane->intercalation leads to permeability Increased Permeability intercalation->permeability leakage Leakage of Cytoplasmic Contents permeability->leakage death Cell Death leakage->death broth_microdilution_workflow start Start prep_compound Prepare stock solution of test compound start->prep_compound serial_dilute Perform 2-fold serial dilutions in 96-well plate prep_compound->serial_dilute inoculate Inoculate wells with bacterial suspension serial_dilute->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity (growth) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

The Pivotal Role of Substitution Patterns in the Biological Activity of 2-Bromo-4-(trifluoromethyl)phenol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the halogenated phenol scaffold serves as a versatile template for the development of novel therapeutic agents. Among these, 2-Bromo-4-(trifluoromethyl)phenol and its analogs have garnered significant attention due to their diverse biological activities, ranging from enzyme inhibition to anticancer and antimicrobial effects. The strategic placement of the bromo and trifluoromethyl substituents imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making this core structure a promising starting point for drug discovery.[1]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore how modifications to this core structure influence its biological efficacy, supported by comparative experimental data. Furthermore, we will detail the essential experimental protocols required to validate these findings, ensuring a robust and reproducible approach to screening and characterization.

Understanding the Core Moiety: The "Why" Behind the Bromine and Trifluoromethyl Groups

The this compound scaffold is not a random assortment of functional groups. Each component plays a critical role in the molecule's overall biological profile:

  • The Phenolic Hydroxyl Group: This group is often crucial for interacting with biological targets, acting as a hydrogen bond donor or acceptor. Its acidity can also be modulated by other ring substituents, influencing its binding affinity.

  • The Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group significantly impacts the electronic properties of the phenol ring. It is known to enhance metabolic stability by blocking potential sites of oxidation and can improve a compound's binding affinity to target proteins.[2][3]

  • The Bromo Group (-Br): The bromine atom serves a dual purpose. Its size and lipophilicity can contribute to binding interactions. More importantly, it provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the facile generation of diverse chemical libraries.

Structure-Activity Relationship (SAR) Analysis: A Tale of Substituents

The biological activity of this compound analogs can be finely tuned by introducing additional substituents or modifying the existing ones. Here, we compare the effects of these modifications on different biological targets.

Anticancer Activity

Derivatives of the this compound scaffold have shown promise as cytotoxic agents against various cancer cell lines. A key strategy in enhancing this activity involves the introduction of an amino group at the 2-position, leading to 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives.

A comparative study of these analogs against a panel of human cancer cell lines reveals a clear SAR trend. The nature of the substituent on the amino group significantly influences the anticancer potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives [2]

Compound IDR GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference) 0.981.20.851.5

From this data, we can deduce the following SAR insights:

  • Influence of Amine Substitution: Substitution on the amino group generally enhances cytotoxic activity compared to the unsubstituted analog (1a).

  • Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing halogens (Cl and F) on the R group leads to a notable increase in potency across all tested cell lines, with the fluoro-substituted analog (1d) being the most active in this series. This suggests that modulating the electronic properties of the side chain is a key strategy for optimizing anticancer efficacy.

These compounds are hypothesized to exert their anticancer effects by targeting key kinase pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[2]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Analogs This compound Analogs Analogs->ERK Inhibition?

Caption: The MAPK signaling pathway, a potential target for anticancer this compound analogs.

Enzyme Inhibition

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. Bromophenol derivatives have been identified as promising PTP1B inhibitors.

Table 2: Comparative PTP1B Inhibitory Activity of Bromophenol Derivatives

CompoundStructureIC50 (µM)Source
Bromophenol 4e (Structure not fully specified)2.42[3]
Highly Brominated Analog 4g (Structure not fully specified)0.68[3]

The limited data suggests that increasing the degree of bromination can enhance PTP1B inhibitory activity. Compound 4g was found to be approximately fourfold more potent than the lead compound 4e and demonstrated high selectivity against other protein tyrosine phosphatases.[3] The inhibition of PTP1B is expected to enhance insulin signaling.

Insulin_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor p_IR Phosphorylated IR Insulin_Receptor->p_IR Autophosphorylation IRS Insulin Receptor Substrate (IRS) p_IR->IRS p_IRS Phosphorylated IRS IRS->p_IRS Phosphorylation PI3K_Akt PI3K/Akt Pathway p_IRS->PI3K_Akt GLUT4_Translocation GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4_Translocation PTP1B PTP1B PTP1B->p_IR Dephosphorylation PTP1B->p_IRS Dephosphorylation Analogs This compound Analogs Analogs->PTP1B Inhibition

Caption: Negative regulation of the insulin signaling pathway by PTP1B and its inhibition by this compound analogs.

Experimental Protocols: A Guide to Validation

To ensure the trustworthiness of SAR findings, robust and reproducible experimental protocols are essential. Here, we provide detailed methodologies for key assays.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell viability.

MTT_Assay_Workflow Cell_Seeding 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) Compound_Treatment 2. Compound Treatment (Varying concentrations of analogs) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (e.g., 24-72 hours at 37°C, 5% CO2) Compound_Treatment->Incubation MTT_Addition 4. MTT Addition (e.g., 20 µL of 5 mg/mL MTT solution) Incubation->MTT_Addition Formazan_Formation 5. Formazan Formation (Incubate for 4 hours) MTT_Addition->Formazan_Formation Solubilization 6. Solubilization (Add 150 µL DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading IC50_Calculation 8. IC50 Calculation Absorbance_Reading->IC50_Calculation

References

A Comparative Spectroscopic Guide to Bromophenol Isomers: Differentiating Ortho, Meta, and Para Positions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of synthetic chemistry, environmental analysis, and drug development, the precise identification of constitutional isomers is a non-negotiable prerequisite for accurate research and development. The bromophenol isomers—2-bromophenol (ortho), 3-bromophenol (meta), and 4-bromophenol (para)—serve as a classic yet critical example. While sharing the same molecular formula (C₆H₅BrO) and weight (173.007 g/mol ), the positional difference of the bromine atom relative to the hydroxyl group imparts distinct physicochemical properties that manifest uniquely in spectroscopic analyses.[1][2][3]

This in-depth guide provides a comparative analysis of the spectral data for these three isomers across four foundational spectroscopic techniques: UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond simple data presentation to explore the causal relationships between isomeric structure and spectral output, equipping researchers with the expertise to confidently differentiate these compounds.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Rationale

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In phenols, the hydroxyl group (-OH) acts as a potent auxochrome, a group that enhances the absorptivity of the benzene ring chromophore. The position of the bromine atom, an electron-withdrawing group, subtly modifies the electronic environment of the benzene ring, leading to predictable shifts in the maximum absorption wavelength (λmax). These shifts, while often small, provide the first clue in distinguishing the isomers. Aromatic compounds typically exhibit a primary absorption band near 205 nm and a less intense, fine-structured secondary band between 255 and 275 nm.[4]

Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol outlines the standard procedure for obtaining high-quality UV-Vis spectra for phenolic compounds.

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or cyclohexane are common choices. The solvent must not react with the analyte.

  • Solution Preparation:

    • Accurately prepare a stock solution of the bromophenol isomer (e.g., 100 mg/L) in the chosen solvent.

    • From the stock solution, prepare a dilute sample solution (e.g., 5-10 mg/L). The final concentration should yield an absorbance reading between 0.2 and 1.0 for optimal accuracy.[5]

  • Instrument Calibration: Calibrate the spectrophotometer using a blank solution (the pure solvent) to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Rinse a quartz cuvette with the sample solution, then fill it approximately three-quarters full.

    • Place the cuvette in the spectrophotometer's sample holder.

    • Scan the sample across a relevant wavelength range (e.g., 200-400 nm) to record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).[6]

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Solvent Select UV-Transparent Solvent Stock Prepare Stock Solution Solvent->Stock Dilute Prepare Dilute Working Solution Stock->Dilute Blank Run Solvent Blank Dilute->Blank Transfer to Quartz Cuvette Sample Scan Sample (200-400 nm) Blank->Sample Identify Identify λmax Sample->Identify Analysis Comparative Analysis of λmax Values Identify->Analysis Export Data

Caption: Experimental workflow for acquiring and analyzing UV-Vis spectra of bromophenol isomers.

Comparative Data: Bromophenol Isomers

While specific λmax values can be solvent-dependent, the general trend shows slight variations among the isomers due to the interplay of electronic effects. For phenol itself, a λmax of around 275 nm is typical.[7] The bromo-substitution will modify this value.

IsomerExpected λmax (in non-polar solvent)Rationale
2-Bromophenol ~274 nmThe ortho-position allows for potential intramolecular hydrogen bonding and steric hindrance, which can slightly alter the electronic transition energy.
3-Bromophenol ~275 nmThe meta-position has the least electronic influence on the hydroxyl group's interaction with the ring, resulting in a λmax very similar to phenol.
4-Bromophenol ~279 nmThe para-position places the electron-withdrawing bromine in direct conjugation with the electron-donating hydroxyl group, extending the π-system and causing a slight bathochromic (red) shift to a longer wavelength.

Note: These are representative values; experimental results may vary based on solvent and concentration.

Infrared (IR) Spectroscopy: A Fingerprint of Vibrational Modes

Expertise & Rationale

IR spectroscopy probes the vibrational frequencies of chemical bonds. For bromophenol isomers, several regions are diagnostic. The broad O-H stretching band (~3200-3600 cm⁻¹) confirms the phenol functional group. However, the true power of IR in isomer differentiation lies in the "fingerprint region," specifically the patterns of C-H out-of-plane (oop) bending vibrations between 900 and 675 cm⁻¹. The number and position of adjacent hydrogen atoms on the aromatic ring dictate the frequencies of these strong absorptions, providing a reliable method to determine the substitution pattern.[8][9]

  • Ortho (1,2-disubstituted): Four adjacent C-H bonds typically produce a strong band around 750 cm⁻¹.

  • Meta (1,3-disubstituted): Three adjacent C-H bonds give a band around 780 cm⁻¹, and one isolated C-H bond gives a band near 880 cm⁻¹.

  • Para (1,4-disubstituted): Two adjacent C-H bonds on opposite sides of the ring result in a single, strong absorption band between 810-840 cm⁻¹.

Experimental Protocol: Acquiring an FTIR Spectrum (Neat Liquid)
  • Sample Preparation: As bromophenols are liquids or low-melting solids, a neat sample is easily prepared. Place one drop of the bromophenol isomer onto the surface of a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Data Acquisition:

    • Place the salt plate assembly into the spectrometer's sample holder.

    • Acquire a background spectrum of the empty instrument to subtract atmospheric interference (CO₂, H₂O).

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

    • Process the data (e.g., baseline correction) and label significant peaks.

Relationship Between Substitution and IR Bands

IR_Substitution sub Substitution Pattern Ortho (1,2) Meta (1,3) Para (1,4) oop Diagnostic C-H Out-of-Plane Bending (cm⁻¹) ~750 (4 adj. H) ~780 (3 adj. H) + ~880 (1 iso. H) ~830 (2 adj. H) sub:o->oop:n correlates to sub:m->oop:m correlates to sub:p->oop:s correlates to

Caption: Correlation between aromatic substitution patterns and diagnostic IR absorption bands.

Comparative Data: Key IR Frequencies (cm⁻¹)
Vibrational Mode2-Bromophenol3-Bromophenol4-Bromophenol
O-H Stretch (broad) ~3450~3500~3530
Aromatic C-H Stretch >3000>3000>3000
C=C Ring Stretch ~1580, ~1480~1590, ~1470~1590, ~1490
C-O Stretch ~1250~1230~1220
C-H Out-of-Plane Bend ~750 (strong)~770 (strong), ~870 (medium)~825 (strong)

Data synthesized from NIST and other spectral databases.[2][3][10] The most definitive differences are highlighted in the C-H out-of-plane bending row, providing a clear "fingerprint" for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Rationale

NMR spectroscopy is arguably the most powerful tool for unambiguous isomer identification. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

  • ¹H NMR: The chemical shift (δ) and spin-spin coupling (splitting pattern) of the aromatic protons are exquisitely sensitive to the substituent positions. The symmetry of the para isomer leads to a much simpler spectrum than the ortho and meta isomers.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum directly reflects the molecular symmetry. The para isomer, with its C₂ axis of symmetry, will show fewer carbon signals than the less symmetric ortho and meta isomers.

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum is fundamentally dependent on proper sample preparation.[11]

  • Analyte Quantity:

    • For ¹H NMR, dissolve 5-25 mg of the bromophenol isomer.[12]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[12]

  • Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to avoid a large interfering solvent signal. The deuterium also provides the signal for the instrument's field-frequency lock.[13]

  • Dissolution & Transfer: Dissolve the sample completely in the solvent, using a small vial. To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Standardization: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

  • Shimming & Acquisition: Place the sample in the NMR spectrometer. The instrument will perform a "shimming" process to optimize the homogeneity of the magnetic field before data acquisition.

Predicted ¹H NMR Aromatic Patterns

NMR_Patterns ortho 2-Bromophenol (4 distinct signals, complex multiplets) meta 3-Bromophenol (4 distinct signals, varied splitting) para 4-Bromophenol (Symmetrical AA'BB' system, 2 signals, doublets) center center->ortho center->meta center->para

Caption: Schematic representation of the distinct ¹H NMR aromatic patterns for bromophenol isomers.

Comparative Data: ¹H and ¹³C NMR

¹H NMR Spectral Data (Aromatic Region, ~6.5-7.5 ppm in CDCl₃)

IsomerProton EnvironmentExpected Chemical Shift (δ, ppm) & Splitting
2-Bromophenol 4 unique aromatic protonsFour complex multiplets between ~6.8-7.5 ppm.
3-Bromophenol 4 unique aromatic protonsFour signals, often appearing as a triplet, a doublet of doublets, and two other distinct multiplets.[15]
4-Bromophenol 2 sets of equivalent protonsTwo signals, each integrating to 2H. An "AA'BB'" system appearing as two apparent doublets.[16]

¹³C NMR Spectral Data (in CDCl₃)

IsomerNumber of SignalsExpected Chemical Shifts (δ, ppm)
2-Bromophenol 6~110-152 ppm
3-Bromophenol 6~115-156 ppm
4-Bromophenol 4~117-155 ppm (due to symmetry)

The ¹³C NMR data is definitive: observing only four signals immediately identifies the para isomer. Distinguishing ortho and meta then relies on detailed analysis of the ¹H NMR splitting patterns or comparison with reference spectra.

Mass Spectrometry (MS): Weighing Molecules and Their Fragments

Expertise & Rationale

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, clues to its structure. For isomers, the molecular ion peak will be identical. However, the key diagnostic feature for any brominated compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[17] This results in two molecular ion peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). The presence of this characteristic doublet immediately confirms the presence of one bromine atom in the molecule.[17]

While the isomers produce the same molecular ion, their fragmentation patterns under electron ionization (EI) can show subtle differences in the relative intensities of fragment ions, arising from the different stabilities of the intermediate radical cations.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the analyte is injected into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The solvent is removed under vacuum.

  • Ionization: In the ionization chamber, the gaseous analyte molecules are bombarded with high-energy electrons (~70 eV), causing an electron to be ejected and forming a high-energy molecular ion (M⁺•).

  • Fragmentation: The excess energy in the molecular ion causes it to break apart into smaller, characteristic fragment ions.

  • Analysis: The positively charged ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Bromine Isotope Pattern

Bromine_Isotope cluster_peaks a Molecular Ion Region M M⁺ (contains ⁷⁹Br) m/z 172 M2 M+2 (contains ⁸¹Br) m/z 174 xaxis m/z yaxis Relative Intensity origin origin origin->xaxis origin->yaxis M_peak M_peak M2_peak M2_peak M_base M_base M_base->M_peak M2_base M2_base M2_base->M2_peak

Caption: The characteristic M⁺ and M+2 isotope pattern for a compound containing one bromine atom.

Comparative Data: Mass Spectrometry

All three isomers will show the following key features:

  • Molecular Ion (M⁺): m/z 172 (for ⁷⁹Br)

  • M+2 Ion: m/z 174 (for ⁸¹Br)

  • Intensity Ratio: I(172) / I(174) ≈ 1

Common Fragment Ions:

m/zIdentity
93[M - Br]⁺
65[C₅H₅]⁺ (from loss of CO from the [M - Br]⁺ ion)

While the major fragments are the same, the relative abundance of the molecular ion peak can differ slightly. The 4-bromophenol isomer is often more stable, potentially leading to a more intense molecular ion peak compared to its fragments than the ortho or meta isomers.[1][2][18]

Conclusion

Differentiating the bromophenol isomers is a straightforward process when the correct spectroscopic tools are applied with a clear understanding of the underlying principles.

  • UV-Vis Spectroscopy offers a preliminary, though not always definitive, indication based on subtle shifts in λmax.

  • IR Spectroscopy provides a rapid and highly reliable method of identification through the unique C-H out-of-plane bending patterns in the fingerprint region.

  • NMR Spectroscopy (¹H and ¹³C) is the most powerful and unambiguous technique. ¹³C NMR definitively identifies the para isomer by its symmetry (4 signals), while the distinct splitting patterns in ¹H NMR spectra allow for the confident assignment of all three isomers.

  • Mass Spectrometry immediately confirms the presence of bromine and the molecular weight via the characteristic M⁺/M+2 isotopic pattern. While less effective for isomer differentiation on its own, it is essential for confirming elemental composition.

For unequivocal identification, a combination of IR and NMR spectroscopy is the recommended approach, providing orthogonal data that leaves no room for ambiguity.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

The proper disposal of 2-Bromo-4-(trifluoromethyl)phenol is not merely a regulatory obligation but a critical component of a robust laboratory safety culture. As a halogenated phenol, this compound presents distinct chemical hazards that necessitate a meticulous and informed approach to its waste management. This guide provides essential, field-tested procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: Why Proper Disposal is Crucial

This compound is a hazardous substance with the following classifications:

Hazard ClassDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

The presence of bromine (a halogen) and a trifluoromethyl group on the phenol ring underscores the necessity for its disposal as halogenated organic waste .[3] Improper disposal, such as drain discharge, can lead to the contamination of waterways and harm to aquatic life. Furthermore, mixing with incompatible waste streams can trigger dangerous chemical reactions.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.

cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Select Compatible Waste Container B->C D Properly Label Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Maintain Closed Container & Secondary Containment E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Incineration at a Permitted Facility G->H

Caption: Disposal workflow for this compound.

Waste Segregation: The First Line of Defense

Proper segregation is paramount to prevent dangerous reactions.

  • Isolate as Halogenated Waste: this compound waste must be collected in a designated container for halogenated organic compounds . Do not mix with non-halogenated organic waste, strong acids, bases, or oxidizers.[3]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats) separately from liquid waste to facilitate disposal.

Container Selection and Labeling: Ensuring Compatibility and Clarity

The choice of waste container is critical to prevent leaks and reactions.

  • Compatible Materials: Use chemically resistant containers such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, screw-top lid.

  • Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The specific hazards: "Harmful, Irritant "

    • The date of initial waste accumulation.

Safe Accumulation and Storage: A Controlled Environment
  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[3]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4]

Chemical Incompatibility: What Not to Mix

Mixing this compound with incompatible chemicals can lead to the generation of heat, toxic gases, or violent reactions.

Incompatible Material ClassPotential Hazard
Strong Oxidizing Agents Violent reaction, fire hazard.[4][5]
Strong Bases Exothermic reaction.[4]
Non-halogenated Solvents Cross-contamination of waste streams, increased disposal costs.

The trifluoromethyl group is generally very stable and not prone to unusual reactions under standard disposal conditions.[6][7]

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with soap and water.[8]

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Final Disposal: Professional Management

The final step in the disposal process is the removal of the hazardous waste by a licensed and reputable waste management company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the specific procedures for waste pickup at your facility.

  • Documentation: Ensure all required paperwork is completed accurately for the waste manifest.

  • Approved Disposal Method: The standard and approved method for the disposal of halogenated organic compounds like this compound is high-temperature incineration at a permitted hazardous waste facility.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility.

References

An Application Scientist's Guide to Handling 2-Bromo-4-(trifluoromethyl)phenol: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the safe handling of 2-Bromo-4-(trifluoromethyl)phenol (CAS No. 81107-97-3). As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This document moves beyond a simple checklist, providing a detailed operational and disposal plan grounded in the specific hazards of this compound. We will explore not just what personal protective equipment (PPE) to wear, but why each component is critical for your protection.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

This compound is a halogenated phenol derivative that demands careful handling due to its specific hazard profile. The imperative for rigorous PPE protocols stems directly from its classifications under the Globally Harmonized System (GHS).[1][2][3] Understanding these hazards is the first step in building a self-validating safety system in your laboratory.

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] These classifications are not abstract warnings; they are direct indicators of the chemical's potential to cause harm upon contact or inhalation, thereby dictating our choice of protective barriers.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can lead to inflammation, redness, or dermatitis. This necessitates robust skin and hand protection.[1][2][3]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationSplashes or contact with fumes can cause significant, potentially damaging, eye irritation. Sealed eye protection is mandatory.[1][2][3]
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. Engineering controls and, if necessary, respiratory protection are crucial.[1][2][3]

The Core PPE Ensemble: A Multi-Layered Defense

Based on the identified hazards, a standard PPE ensemble for handling this compound must provide comprehensive protection for the eyes, face, hands, and body. The following table outlines the required equipment and the rationale for its use.

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards to prevent splashes from reaching the eyes.[1][3] A full-face shield should be worn over the goggles, especially during procedures with a high splash risk, such as transferring solutions or handling larger quantities.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Wear chemical-resistant gloves at all times.[1][5] For incidental contact, double-gloving with nitrile gloves is a recommended practice. For extended contact or immersion potential, more robust gloves like neoprene or butyl rubber should be considered.[6][7] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact.[8]
Body Protection Flame-Retardant Lab Coat & Chemical-Resistant ApronA fully buttoned, flame-retardant lab coat provides a primary barrier against incidental contact.[6] For tasks involving significant quantities or a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection Certified Chemical Fume HoodAll handling of this compound must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][8] If engineering controls are insufficient or if irritation is experienced, a NIOSH-approved full-face respirator with an organic vapor cartridge may be necessary.[1][3]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

A disciplined, procedural approach is essential to minimize risk. The following workflow outlines the critical steps from preparation to disposal, ensuring safety at every stage.

cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Handling cluster_doff 4. Doffing PPE cluster_dispose 5. Final Steps prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather & Inspect All Required PPE gather_mats Assemble Chemicals & Equipment don_ppe Don Lab Coat, Goggles, Face Shield, & Gloves gather_mats->don_ppe Proceed to Handling handle_chem Perform Chemical Transfer/Reaction don_ppe->handle_chem decon Decontaminate Work Area & Segregate Waste handle_chem->decon Procedure Complete doff_ppe Doff PPE in Correct Order (Gloves Last) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Safe handling workflow for this compound.
Detailed Experimental Protocol

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Ensure that a properly functioning emergency eyewash station and safety shower are unobstructed and accessible.[7]

    • Assemble and inspect all required PPE as detailed in the table above.

    • Bring all necessary chemicals, reagents, and equipment into the fume hood to minimize movement during the procedure.

  • Handling:

    • Don all required personal protective equipment before opening the chemical container.

    • Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust or vapors.

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][9]

  • Decontamination and Doffing:

    • Following the procedure, decontaminate the work surface and any equipment used.

    • Remove PPE in an order that minimizes cross-contamination. A common practice is to remove the lab coat and face shield, followed by goggles, and finally gloves (turning them inside out upon removal).

Spill and Disposal Management

Accidental Release Measures

In the event of a spill, evacuate unprotected personnel. Wearing the full PPE ensemble described above, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[3][5] Do not use combustible materials. Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[5]

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as such.[8]

  • Container Requirements: Use a designated, compatible, and properly sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.[8]

  • Segregation: DO NOT mix with non-halogenated, acidic, basic, or oxidizing waste streams.[8] Never dispose of this chemical down the drain.[8]

  • Pickup: All waste must be disposed of through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][5][8]

By adhering to these rigorous, well-reasoned protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.